Cyclopentadienyltitanium trichloride
Description
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Properties
Molecular Formula |
C5H5Cl3Ti |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
QOXHZZQZTIGPEV-UHFFFAOYSA-K |
Canonical SMILES |
[CH-]1C=CC=C1.Cl[Ti+](Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopentadienyltitanium Trichloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyltitanium trichloride (B1173362), with the chemical formula (C₅H₅)TiCl₃ (commonly abbreviated as CpTiCl₃), is an organotitanium compound featuring a titanium atom in the +4 oxidation state. This moisture-sensitive, orange crystalline solid is a key precursor in the synthesis of various titanocene (B72419) derivatives and has garnered significant interest as a catalyst in organic synthesis, particularly in polymerization reactions. Its "piano stool" geometry, comprising a cyclopentadienyl (B1206354) ring, three chloride ligands, and a central titanium atom, imparts unique reactivity. This guide provides an in-depth overview of the synthesis, properties, and key reactions of CpTiCl₃, complete with detailed experimental protocols and tabulated data for easy reference.
Synthesis of Cyclopentadienyltitanium Trichloride
There are two primary, well-established methods for the synthesis of this compound.
Method 1: Redistribution Reaction
This method involves the redistribution of ligands between titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄).[1][2] It is a common and straightforward approach to obtaining CpTiCl₃.
Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃
-
Reagents and Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with equimolar amounts of titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄). Anhydrous, deoxygenated toluene (B28343) or xylene is used as the solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the change in color of the solution.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure to yield a solid residue. The crude product is then purified by recrystallization from a suitable solvent, such as toluene or a mixture of dichloromethane (B109758) and hexane, to afford orange crystals of CpTiCl₃.
-
Yield: While specific yields can vary depending on the scale and purity of reagents, this method generally provides good yields of the desired product.
Method 2: From Cyclopentadienylating Agents
This approach utilizes a cyclopentadienyl-transfer agent, such as trimethylsilylcyclopentadiene (CpSiMe₃), which reacts with titanium tetrachloride to produce CpTiCl₃.[3] This method is advantageous as it often proceeds rapidly and can offer high purity of the final product.[3]
Reaction: (C₅H₅)SiMe₃ + TiCl₄ → (C₅H₅)TiCl₃ + Me₃SiCl
-
Reagents and Setup: A reaction flask, under an inert atmosphere, is charged with a solution of titanium tetrachloride (TiCl₄) in an anhydrous, non-coordinating solvent like benzene (B151609) or hexane.
-
Reaction Conditions: An equimolar amount of trimethylsilylcyclopentadiene (CpSiMe₃) is added dropwise to the stirred solution of TiCl₄ at room temperature. The reaction is typically exothermic and proceeds rapidly, leading to the precipitation of the yellow-orange product.
-
Work-up and Purification: The solid product is collected by filtration under an inert atmosphere, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials and byproducts, and then dried under vacuum.
-
Yield: This method is reported to give nearly quantitative yields of CpTiCl₃.[4]
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Properties of this compound
Physical Properties
The key physical properties of CpTiCl₃ are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Orange crystalline solid | [2] |
| Molecular Formula | C₅H₅Cl₃Ti | [5] |
| Molar Mass | 219.32 g/mol | [5] |
| Melting Point | 210 °C (decomposes) | [2] |
| Density | 1.768 g/cm³ | [2] |
| Solubility | Soluble in polar organic solvents like THF and dichloromethane. Insoluble in water. | [6] |
| Sensitivity | Moisture sensitive | [2] |
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization of CpTiCl₃.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |
| ¹H NMR | CDCl₃ | ~7.05 (s, 5H) | [7] |
| ¹³C NMR | CDCl₃ | ~122.5 | Inferred from similar compounds[8] |
The ¹H NMR spectrum of CpTiCl₃ in CDCl₃ typically shows a single sharp singlet for the five equivalent protons of the cyclopentadienyl ring.[7] The ¹³C NMR spectrum is expected to show a single resonance for the five equivalent carbon atoms of the Cp ring.
The IR spectrum of CpTiCl₃ provides valuable information about its bonding. Key vibrational bands are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| ~3100 | C-H stretching (Cp ring) | Medium | [1][9] |
| ~1440 | C-C stretching (Cp ring) | Strong | [1][9] |
| ~1015 | C-H in-plane bending (Cp ring) | Strong | [1] |
| ~830 | C-H out-of-plane bending (Cp ring) | Strong | [1] |
| ~460 | Ti-Cl stretching | Strong | [1] |
Structural Properties
Reactivity and Applications
This compound is a versatile reagent and catalyst in organic and organometallic chemistry.
Reaction with Alcohols
CpTiCl₃ is electrophilic and readily reacts with alcohols to form titanium alkoxide complexes.[2] This reactivity is useful for the synthesis of various titanium-based catalysts and materials.
Reaction with Methanol (B129727): (C₅H₅)TiCl₃ + n MeOH → (C₅H₅)TiCl₃₋ₙ(OMe)ₙ + n HCl (n = 1-3)
-
Reagents and Setup: A solution of CpTiCl₃ in an anhydrous solvent (e.g., THF or dichloromethane) is prepared under an inert atmosphere.
-
Reaction Conditions: A stoichiometric amount of anhydrous methanol is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). A base, such as triethylamine, is often added to scavenge the HCl byproduct.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated amine hydrochloride. The solvent is then removed from the filtrate under reduced pressure to yield the cyclopentadienyltitanium methoxy-chloride product. The degree of substitution can be controlled by the stoichiometry of the reactants.
Reduction Reactions
CpTiCl₃ can be reduced to the corresponding titanium(III) species, (C₅H₅)TiCl₂, using reducing agents like zinc powder.[2] This Ti(III) complex is a valuable reagent in organic synthesis.
Reaction: (C₅H₅)TiCl₃ + 0.5 Zn → 0.5 [(C₅H₅)TiCl₂]₂ + 0.5 ZnCl₂
Catalytic Applications
CpTiCl₃, often in combination with a co-catalyst such as methylaluminoxane (B55162) (MAO), is an effective catalyst for the polymerization of olefins, particularly for the syndiotactic polymerization of styrene.[3] It is also used as a catalyst in other organic transformations, including transesterification reactions for the depolymerization of polyesters.[10]
Logical Relationship Diagram for Reactivity
Caption: Key reactions and applications of CpTiCl₃.
Safety and Handling
This compound is a moisture-sensitive and air-sensitive compound. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a fundamentally important organometallic compound with well-defined synthetic routes and a range of interesting properties and reactivities. Its utility as a precursor to other organotitanium complexes and as a catalyst in polymerization and other organic transformations makes it a valuable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis and properties, offering detailed protocols and data to aid in its safe and effective use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentadienyl titanium trichloride | C5H5Cl3Ti | CID 53384275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Titanocene_dichloride [chemeurope.com]
- 7. This compound(1270-98-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Cyclopentadienyltitanium Trichloride (CpTiCl₃)
CAS Number: 1270-98-0
This technical guide provides a comprehensive overview of Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), an organotitanium compound with significant applications in catalysis and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characterization, experimental protocols, and key reaction pathways.
Core Properties and Characterization
Cyclopentadienyltitanium trichloride, also known as titanocene (B72419) trichloride, is an orange, moisture-sensitive solid.[1] It adopts a "piano stool" geometry, a common structural motif for half-sandwich complexes.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of CpTiCl₃ is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅H₅Cl₃Ti | [1][2] |
| Molar Mass | 219.31 g/mol | [1] |
| Appearance | Orange solid | [1] |
| Melting Point | 210 °C (decomposes) | [1] |
| Density | 1.768 g/cm³ | [1] |
| Solubility | Reacts with water. Soluble in acetone, acetonitrile, and certain amines. Insoluble in ether and hydrocarbons. | |
| Sensitivity | Moisture sensitive. |
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of CpTiCl₃. Below is a summary of available spectroscopic data.
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 7.047, 6.907 |
| ¹³C NMR | CDCl₃ | No specific data available. Expected in the range of 120-140 ppm for the cyclopentadienyl (B1206354) ring carbons. |
The electron ionization mass spectrum of CpTiCl₃ shows a complex pattern due to the isotopic distribution of titanium and chlorine. The major fragments observed are listed below.
| m/z | Proposed Fragment |
| 224-216 | [C₅H₅TiCl₃]⁺ (Molecular Ion) |
| 187-181 | [C₅H₅TiCl₂]⁺ |
| 150-146 | [C₅H₅TiCl]⁺ |
| 122-118 | [TiCl₂]⁺ |
| 85-83 | [TiCl]⁺ |
| 66 | [C₅H₆]⁺ |
| 65 | [C₅H₅]⁺ |
A proposed fragmentation pathway is illustrated below.
Crystal Structure Data
Experimental Protocols
Detailed experimental protocols for the synthesis of CpTiCl₃ are provided below. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents and product.
Synthesis of CpTiCl₃ from Titanocene Dichloride and Titanium Tetrachloride
This method involves the redistribution reaction between titanocene dichloride and titanium tetrachloride.
Materials:
-
Titanocene dichloride ((C₅H₅)₂TiCl₂)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous, deoxygenated solvent (e.g., xylene or toluene)
Procedure:
-
In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add titanocene dichloride and the solvent.
-
Slowly add an equimolar amount of titanium tetrachloride to the stirred suspension.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the color change and the dissolution of the starting materials.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The product, CpTiCl₃, will precipitate from the solution upon cooling.
-
Isolate the orange solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.
Synthesis of CpTiCl₃ from Trimethylsilylcyclopentadiene and Titanium Tetrachloride
This is a common and efficient method for the preparation of CpTiCl₃.
Materials:
-
Trimethylsilylcyclopentadiene (CpSiMe₃)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or benzene)
Procedure:
-
In a Schlenk flask, dissolve titanium tetrachloride in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of trimethylsilylcyclopentadiene dropwise to the stirred TiCl₄ solution. An immediate reaction is often observed with the formation of a yellow-orange precipitate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under vacuum to yield the crude product.
-
The product can be purified by washing with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials and byproducts.
-
Dry the purified CpTiCl₃ under vacuum.
Applications in Catalysis
CpTiCl₃ is a well-established catalyst precursor, particularly for the polymerization of olefins. Its primary application is in the syndiospecific polymerization of styrene (B11656), often in combination with a cocatalyst such as methylaluminoxane (B55162) (MAO).
Syndiospecific Polymerization of Styrene
The CpTiCl₃/MAO system is highly effective for producing syndiotactic polystyrene (sPS), a crystalline polymer with a high melting point and excellent chemical resistance.
Experimental Protocol for Styrene Polymerization:
-
In a reaction vessel under an inert atmosphere, add the desired amount of dry, deoxygenated toluene (B28343) and styrene monomer.
-
Add the cocatalyst, methylaluminoxane (MAO), to the reactor.
-
In a separate Schlenk tube, prepare a solution or suspension of CpTiCl₃ in toluene.
-
Inject the CpTiCl₃ catalyst solution into the reactor to initiate the polymerization.
-
Maintain the reaction at the desired temperature (e.g., 50-70 °C) with vigorous stirring.
-
After the desired reaction time, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the syndiotactic polystyrene by filtration, wash with methanol, and dry under vacuum.
The proposed catalytic cycle for styrene polymerization is depicted below.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water and moisture in the air.
-
Handling: Must be handled under an inert atmosphere in a glovebox or using Schlenk techniques.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
An In-depth Technical Guide to the Molecular Structure of Cyclopentadienyltitanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) is an organometallic half-sandwich compound featuring a titanium atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and three chloro ligands. This guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization. The molecule adopts a characteristic "piano stool" geometry. This document details the key structural parameters, including bond lengths and angles, and outlines the experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Molecular Structure
The molecular structure of cyclopentadienyltitanium trichloride is characterized by a tetrahedral coordination geometry around the central titanium (Ti) atom. The cyclopentadienyl (Cp) ligand is considered to occupy one coordination site, with the other three sites occupied by the chloro (Cl) ligands. This arrangement is often referred to as a "piano stool" geometry.
Crystallographic Data
Key Structural Parameters (Tabulated)
Due to the absence of a readily available experimental crystal structure for CpTiCl₃ in the searched literature, the following table presents typical bond lengths and angles for related titanium-cyclopentadienyl and titanium-chloro bonds found in similar compounds. These values provide a reasonable approximation of the expected structural parameters for CpTiCl₃.
| Parameter | Atom 1 | Atom 2 | Bond Length (Å) / Angle (°) | Notes |
| Bond Lengths | ||||
| Ti | Cl | ~2.2 - 2.4 | Typical range for Ti-Cl bonds in similar complexes. | |
| Ti | C (Cp) | ~2.3 - 2.4 | Average distance from Ti to the carbon atoms of the Cp ring. | |
| C | C (Cp) | ~1.4 | Average C-C bond length within the aromatic Cp ring. | |
| Bond Angles | ||||
| Cl | Ti | Cl | ~100° - 105° | |
| (Cp centroid) | Ti | Cl | ~115° - 120° |
Note: These values are illustrative and based on data for analogous compounds. Precise experimental values for CpTiCl₃ would require a single-crystal X-ray diffraction study.
Synthesis and Reactivity
This compound is a moisture-sensitive orange solid.[1] Its synthesis is typically achieved through one of two primary routes.
Synthesis via Titanocene (B72419) Dichloride
One common method involves the reaction of titanocene dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).[2]
(C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃
Synthesis via Trimethylsilylcyclopentadiene
An alternative and often more direct route is the reaction of trimethylsilylcyclopentadiene (CpSiMe₃) with titanium tetrachloride.[3] This reaction proceeds readily to yield the desired product.
CpSiMe₃ + TiCl₄ → CpTiCl₃ + Me₃SiCl
Chemical Reactivity
CpTiCl₃ is electrophilic and acts as a Lewis acid.[2] It readily reacts with alcohols to form alkoxide complexes and can form adducts with phosphine (B1218219) ligands.[2]
Experimental Protocols
General Considerations for Handling
Due to its sensitivity to air and moisture, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][4] Deuterated solvents for NMR spectroscopy should be thoroughly dried and degassed.[1]
Synthesis of this compound
The following protocol is based on the reaction of trimethylsilylcyclopentadiene with titanium tetrachloride.[3]
Materials:
-
Trimethylsilylcyclopentadiene (CpSiMe₃)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758)
-
Anhydrous hexane (B92381)
-
Schlenk flask equipped with a magnetic stirrer and an addition funnel
Procedure:
-
In a 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 26.4 mmol of TiCl₄ in 70 mL of anhydrous dichloromethane.
-
Slowly add a solution of trimethylsilylcyclopentadiene in dichloromethane dropwise to the stirred TiCl₄ solution.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified period.
-
Remove the solvent under vacuum to yield a dark-red residue.
-
To the residue, add 100 mL of anhydrous hexane and cool the resulting suspension to -30 °C for several hours to precipitate the product.
-
Collect the dark-violet precipitate by filtration, wash with cold hexane, and dry under vacuum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (Air-Sensitive): [1][5]
-
Inside a glovebox or on a Schlenk line, weigh approximately 5-20 mg of the CpTiCl₃ sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) that has been dried over molecular sieves.
-
Gently agitate the vial to dissolve the sample completely.
-
Using a clean pipette, transfer the solution into a J. Young NMR tube.
-
Seal the J. Young tube before removing it from the inert atmosphere.
¹H NMR Spectroscopy: [3]
-
Instrument: 400 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Procedure: Acquire the ¹H NMR spectrum according to standard instrument procedures. The cyclopentadienyl protons typically appear as a sharp singlet in the spectrum.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Procedure: Acquire the ¹³C NMR spectrum using standard instrument parameters. A single resonance is expected for the carbon atoms of the cyclopentadienyl ring.
Infrared (IR) Spectroscopy
Sample Preparation (Solid, Air-Sensitive):
-
Inside a glovebox, thoroughly grind a small amount of the solid CpTiCl₃ sample.
-
Prepare either a Nujol mull or a KBr pellet with the ground sample.
-
Nujol Mull: Mix a small amount of the powdered sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.
-
KBr Pellet: Mix a small amount of the powdered sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Assemble the plates or pellet into a sample holder suitable for the IR spectrometer.
Data Acquisition: [3]
-
Instrument: FTIR spectrometer (e.g., BRUKER, IFS48)
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample beam.
-
Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentadienyltitanium Trichloride (CpTiCl₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), a prominent organotitanium compound, has garnered significant attention in both academic research and industrial applications. Its unique "piano stool" geometry and reactive nature make it a versatile catalyst and precursor in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of CpTiCl₃, including detailed spectroscopic data, experimental protocols for its synthesis, and an exploration of its key reactions. All quantitative data are summarized in structured tables for ease of comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
Cyclopentadienyltitanium trichloride, with the chemical formula C₅H₅Cl₃Ti, is an orange, moisture-sensitive solid.[1] It is a half-sandwich compound where a cyclopentadienyl (B1206354) (Cp) ring is bonded to a titanium(IV) center, which is also coordinated to three chloro ligands.[2] This structure imparts a combination of steric bulk and electronic properties that are central to its reactivity and catalytic activity.[2] Notably, CpTiCl₃ serves as a crucial precursor for the synthesis of various other organotitanium complexes and is a key component in Ziegler-Natta catalyst systems for olefin polymerization.[2][3]
Physical Properties
The physical characteristics of CpTiCl₃ are fundamental to its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of CpTiCl₃
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅Cl₃Ti | [2] |
| Molecular Weight | 219.32 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 210 °C (decomposes) | [4] |
| Solubility | Reacts with water. Soluble in solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and toluene.[2][5][6] | [2] |
| Density | 1.768 g/cm³ | [1] |
| Sensitivity | Moisture sensitive; should be stored under an inert atmosphere (e.g., nitrogen or argon).[2] | [2] |
Chemical Properties and Reactivity
CpTiCl₃ is characterized by its electrophilic titanium center, making it susceptible to nucleophilic attack. Its chemical behavior is dominated by ligand exchange reactions and its function as a catalyst.
Lewis Acidity and Adduct Formation
The titanium center in CpTiCl₃ is a Lewis acid, readily forming adducts with Lewis bases. For instance, it reacts with phosphine (B1218219) ligands to form stable complexes.[1]
Reactions with Nucleophiles
CpTiCl₃ undergoes facile reactions with a variety of nucleophiles. A notable example is its reaction with alcohols to form titanium alkoxide complexes. This reactivity is central to its use in catalysis and organic synthesis.[1]
Reduction
CpTiCl₃ can be reduced to the corresponding titanium(III) species, (CpTiCl₂)n, using reducing agents such as zinc powder. This transformation is important for accessing the catalytic activity of lower-valent titanium complexes.[1]
Catalytic Activity
One of the most significant applications of CpTiCl₃ is as a catalyst, particularly in Ziegler-Natta polymerization of olefins when activated by a co-catalyst like methylaluminoxane (B55162) (MAO).[3] This catalytic system is known for producing polymers with high linearity and specific stereochemistry.
Spectroscopic Data
The structural characterization of CpTiCl₃ relies heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of CpTiCl₃ in deuterochloroform (CDCl₃) typically shows signals for the cyclopentadienyl protons in the range of δ 6.9-7.1 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum provides a signal for the cyclopentadienyl carbons.
Table 2: NMR Spectroscopic Data for CpTiCl₃ in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Reference(s) |
| ¹H | 7.047, 6.907 | [7] |
| ¹³C | Data not readily available in searched sources |
Infrared (IR) Spectroscopy
The IR spectrum of CpTiCl₃ exhibits characteristic absorption bands corresponding to the vibrations of the cyclopentadienyl ring and the Ti-Cl bonds.
Table 3: Key IR Absorption Frequencies for CpTiCl₃
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| Specific peak assignments not available in searched sources | C-H stretching (Cp), C=C stretching (Cp), Ti-Cl stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of CpTiCl₃ shows a characteristic molecular ion peak and a fragmentation pattern resulting from the loss of chlorine and cyclopentadienyl ligands.
Table 4: Mass Spectrometry Data for CpTiCl₃
| m/z | Ion | Reference(s) |
| 218 | [C₅H₅TiCl₃]⁺ (Molecular Ion) | [8] |
| 183 | [C₅H₅TiCl₂]⁺ | [8] |
| 153 | [TiCl₃]⁺ | |
| 118 | [TiCl₂]⁺ | [8] |
| 83 | [TiCl]⁺ | [8] |
| 65 | [C₅H₅]⁺ | [8] |
Experimental Protocols
Synthesis of CpTiCl₃
Two primary methods for the synthesis of CpTiCl₃ are commonly employed.
This method involves the redistribution reaction between titanocene (B72419) dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄).[1]
Experimental Workflow: Synthesis from Cp₂TiCl₂ and TiCl₄
Caption: Workflow for CpTiCl₃ synthesis.
Detailed Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of titanocene dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄).[1]
-
Add a dry, degassed solvent such as xylene or toluene.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, often indicated by a color change and the precipitation of the product.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated yellow-orange solid by filtration under inert atmosphere.
-
Wash the solid with a dry, non-polar solvent like hexane (B92381) to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum to yield pure CpTiCl₃.
This method offers a direct route to CpTiCl₃ from a cyclopentadienyl source and titanium tetrachloride.[9]
Experimental Workflow: Synthesis from CpSiMe₃ and TiCl₄
Caption: Workflow for CpTiCl₃ synthesis.
Detailed Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve titanium tetrachloride (TiCl₄) in an anhydrous, non-polar solvent such as benzene or hexane.
-
With vigorous stirring, slowly add an equimolar amount of trimethylsilylcyclopentadiene (CpSiMe₃) to the TiCl₄ solution. The reaction is often exothermic, and cooling may be necessary.
-
A yellow precipitate of CpTiCl₃ typically forms immediately.
-
Continue stirring at room temperature for a short period to ensure complete reaction.
-
Collect the product by filtration under an inert atmosphere.
-
Wash the solid with fresh, dry solvent to remove any soluble impurities.
-
Dry the product under vacuum.
Key Reaction Pathways
Ziegler-Natta Polymerization of Ethylene (B1197577)
CpTiCl₃, in combination with a co-catalyst like methylaluminoxane (MAO), is an effective catalyst for ethylene polymerization. The proposed mechanism involves the formation of a cationic titanium species that coordinates and inserts ethylene monomers.
Signaling Pathway: Ziegler-Natta Polymerization
Caption: Polymerization mechanism.
Reaction with Alcohols
The reaction of CpTiCl₃ with alcohols leads to the formation of titanium alkoxides through the substitution of chloride ligands. This reaction is a fundamental transformation in organotitanium chemistry.
Logical Relationship: Reaction with Alcohols
Caption: Reaction with alcohols.
Conclusion
This compound is a cornerstone reagent in organometallic chemistry with a rich and diverse reactivity profile. Its physical and chemical properties, as detailed in this guide, underscore its importance as a catalyst and synthetic precursor. A thorough understanding of its characteristics, spectroscopic signatures, and reaction pathways is essential for its effective and safe utilization in research and development, particularly in the fields of polymer chemistry and fine chemical synthesis. Further investigations into its catalytic mechanisms and the development of novel applications continue to be active areas of research, promising to expand the utility of this versatile organotitanium compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. csustan.edu [csustan.edu]
- 7. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Cyclopentadienyltitanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), a significant organometallic compound with applications in catalysis and materials science. This document outlines the available ¹H and ¹³C NMR spectral data, details the experimental protocols necessary for the acquisition of these spectra, and presents a logical workflow for NMR analysis.
Introduction to Cyclopentadienyltitanium Trichloride
This compound, an organotitanium compound with the formula (C₅H₅)TiCl₃, is a moisture-sensitive, orange solid.[1] It adopts a "piano stool" geometry, a common structural motif for half-sandwich complexes. The characterization of this compound is crucial for ensuring its purity and understanding its reactivity, with NMR spectroscopy being a primary analytical tool.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are characterized by the signals arising from the cyclopentadienyl (B1206354) (Cp) ligand. Due to the rapid rotation of the Cp ring on the NMR timescale, the five protons and five carbon atoms of the ring are typically observed as chemically equivalent, leading to single resonances in the ¹H and ¹³C NMR spectra, respectively.
Table 1: ¹H NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| CDCl₃ | 7.047, 6.907 | Singlet | C₅H₅ |
Data sourced from ChemicalBook.[2]
Table 2: ¹³C NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ) [ppm] | Assignment |
| CDCl₃ | Data not available in the searched resources. | C₅H₅ |
Note: Despite extensive searches of available literature and chemical databases, a specific experimental value for the ¹³C NMR chemical shift of the cyclopentadienyl ligand in this compound could not be definitively ascertained.
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful attention to its air- and moisture-sensitive nature.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).[1]
Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition of the product.
NMR Sample Preparation
Given the compound's sensitivity, the following protocol is recommended for preparing an NMR sample:
-
Drying of Glassware: All glassware, including the NMR tube and cap, should be rigorously dried in an oven at >120°C for several hours and allowed to cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: All sample manipulations must be performed in a glovebox or on a Schlenk line.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound. The solvent should be thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed prior to use.
-
Sample Transfer: In a glovebox, weigh the desired amount of this compound into a small vial. Dissolve the solid in the deuterated solvent and transfer the solution to the NMR tube using a clean, dry pipette or syringe.
-
Sealing: Securely cap the NMR tube. For long-term storage or analysis, using an NMR tube equipped with a J. Young valve is highly recommended to ensure a hermetic seal.
-
Parafilm: As an additional precaution for standard NMR tubes, wrap the cap and the top of the tube with Parafilm to minimize exposure to the atmosphere during transport to the NMR spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a reasonably concentrated sample.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to obtain singlets for each carbon environment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be required for the quaternary carbons of the cyclopentadienyl ring.
-
Workflow and Visualization
The overall process from sample handling to data analysis can be visualized as a logical workflow.
Caption: Workflow for NMR Analysis of this compound.
References
An In-Depth Technical Guide to the FTIR Analysis of Cyclopentadienyltitanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). This organometallic compound, known for its "piano stool" geometry, is a moisture-sensitive, orange solid with significant applications as a catalyst.[1] Vibrational spectroscopy is a critical tool for its characterization, offering insights into its structural integrity and purity.
Molecular Structure and Expected Vibrational Modes
Cyclopentadienyltitanium trichloride consists of a central titanium atom bonded to three chlorine atoms and a cyclopentadienyl (B1206354) (Cp) ring. This structure gives rise to characteristic vibrational modes that can be detected by FTIR spectroscopy. The primary absorption bands expected in the mid-infrared region (4000-400 cm⁻¹) are associated with the vibrations of the Cp ring and the titanium-chlorine bonds.
Key expected vibrational modes include:
-
C-H stretching of the cyclopentadienyl ring, typically observed in the 3100-3000 cm⁻¹ region.[2]
-
C-C stretching within the cyclopentadienyl ring, which gives rise to bands in the 1400-1500 cm⁻¹ range.[3]
-
C-H in-plane and out-of-plane bending of the cyclopentadienyl ring, appearing in the 1000-1200 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
-
Ti-Cl stretching modes, which are expected in the far-infrared region, typically below 500 cm⁻¹.
While several studies have utilized FTIR for the characterization of this compound[4][5], a comprehensive, publicly available, and fully assigned FTIR spectrum remains elusive in the reviewed literature. Researchers are encouraged to compare their experimentally obtained spectra with theoretical calculations or data from analogous compounds for a more detailed interpretation.
Experimental Protocol: FTIR Analysis of this compound
Due to the moisture-sensitive nature of CpTiCl₃, sample preparation for FTIR analysis must be conducted in an inert atmosphere, such as a glovebox, to prevent decomposition.[1] The two most common methods for analyzing solid samples are the Potassium Bromide (KBr) pellet method and the Nujol mull technique.
Method 1: Potassium Bromide (KBr) Pellet Method
This technique involves dispersing the solid sample within a solid matrix of dry potassium bromide.[6][7][8]
Materials and Equipment:
-
This compound (CpTiCl₃)
-
FTIR-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with a die
-
FTIR spectrometer
Procedure:
-
In an inert atmosphere (glovebox), grind 1-2 mg of CpTiCl₃ into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr to the mortar.
-
Gently but thoroughly mix the CpTiCl₃ and KBr until a homogeneous mixture is obtained. The ideal sample concentration in KBr is between 0.2% and 1%.[6][9]
-
Transfer the mixture to the pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[8]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for background subtraction.
Method 2: Nujol Mull Technique
In this method, the solid sample is ground with a mulling agent, typically mineral oil (Nujol), to form a paste.[10][11][12]
Materials and Equipment:
-
This compound (CpTiCl₃)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Infrared-transparent salt plates (e.g., KBr or NaCl)
-
FTIR spectrometer
Procedure:
-
In an inert atmosphere, place 5-10 mg of finely ground CpTiCl₃ into an agate mortar.[9]
-
Add 1-2 drops of Nujol to the sample.
-
Grind the mixture until a uniform, translucent paste (mull) is formed.[10]
-
Apply a small amount of the mull to the center of one salt plate.
-
Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum. Be aware that the Nujol itself will have characteristic C-H stretching and bending bands (around 2920, 2850, 1460, and 1375 cm⁻¹) which will be present in the spectrum.[11]
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Proposed Vibrational Mode Assignment |
| e.g., ~3100 | Medium | C-H Stretch (Cp ring) |
| e.g., ~1450 | Strong | C-C Stretch (Cp ring) |
| e.g., ~1015 | Medium | C-H In-plane bend (Cp ring) |
| e.g., ~820 | Strong | C-H Out-of-plane bend (Cp ring) |
| e.g., ~470 | Strong | Ti-Cl Stretch |
Visualizations
Experimental Workflow for FTIR Analysis
Caption: Experimental workflow for the FTIR analysis of CpTiCl₃.
Logical Relationship between Structure and IR Absorption
Caption: Structure-Spectra correlation for CpTiCl₃.
References
- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]
Mass spectrometry of cyclopentadienyltitanium trichloride
An In-depth Technical Guide to the Mass Spectrometry of Cyclopentadienyltitanium Trichloride (B1173362)
For researchers, scientists, and professionals in drug development, understanding the structural and analytical properties of organometallic compounds is paramount. Cyclopentadienyltitanium trichloride (CpTiCl₃), a piano-stool complex known for its catalytic and potential therapeutic applications, presents unique challenges for characterization due to its sensitivity to air and moisture.[1][2] Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for elucidating its molecular structure and fragmentation behavior.[1][3]
This technical guide provides a comprehensive overview of the mass spectrometric analysis of CpTiCl₃, detailing experimental protocols, fragmentation patterns, and quantitative data.
Mass spectrometry of organometallic compounds like CpTiCl₃ requires careful selection of the ionization technique.[4][5] Electron Ionization (EI) is a common and effective method for volatile and thermally stable compounds.[1] In EI-MS, high-energy electrons bombard the gaseous sample, causing the ejection of an electron to form a positively charged molecular ion (M⁺•).[3] This process is energetic and often leads to the fragmentation of the molecular ion into smaller, characteristic ions.[3][6] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a structural fingerprint of the compound.[3]
A significant challenge in analyzing CpTiCl₃ is its sensitivity to air and moisture, which can lead to rapid decomposition.[1][2][3] Therefore, sample handling and introduction into the mass spectrometer must be performed under an inert atmosphere to obtain a representative spectrum of the intact molecule.[1]
Experimental Workflow
The analysis of a sensitive compound like CpTiCl₃ by direct probe EI-MS follows a carefully controlled workflow to prevent degradation. The process ensures the sample's integrity from preparation to detection.
Experimental Protocols
The following protocol outlines a typical procedure for acquiring an electron ionization mass spectrum of CpTiCl₃ using a direct insertion probe.
Instrumentation:
-
A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Direct Insertion Probe (DIP) or Direct Exposure Probe (DEP).
-
Inert atmosphere glovebox or glovebag.
Procedure:
-
Sample Preparation: Inside an inert atmosphere glovebox, a small quantity (typically <1 mg) of solid CpTiCl₃ is loaded into a clean glass capillary tube compatible with the direct insertion probe.
-
Probe Loading: The loaded capillary is securely placed onto the tip of the direct insertion probe.
-
Sample Introduction: The probe is rapidly transferred from the inert atmosphere to the mass spectrometer's vacuum interlock. The system is designed to allow for quick insertion and minimize atmospheric exposure.[1]
-
Ionization and Analysis:
-
Once a high vacuum is achieved in the source, the probe tip is extended into the ionization chamber.
-
The sample is gently heated to promote vaporization. Typical source temperatures are around 150 °C, with the sample probe heated to approximately 120 °C.[7]
-
The vaporized molecules are bombarded with electrons at a standard energy of 70 eV to induce ionization and fragmentation.[3]
-
The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.
-
-
Data Acquisition: The detector records the abundance of each ion, and the data is compiled into a mass spectrum.
An alternative method involves Gas Chromatography-Mass Spectrometry (GC-MS), where the compound is first passed through a GC column for separation before entering the mass spectrometer.[8][9] This is suitable if the compound is sufficiently volatile and thermally stable to elute from the column without decomposition.[8]
Quantitative Data and Fragmentation Analysis
The electron ionization mass spectrum of CpTiCl₃ is characterized by a distinct pattern of isotopic clusters arising from the natural abundances of titanium and chlorine isotopes. The molecular ion (C₅H₅TiCl₃)⁺• is observed, though its intensity may be low. The fragmentation primarily proceeds through the sequential loss of chlorine radicals and the cyclopentadienyl (B1206354) (Cp) ligand.
The table below summarizes the major ions observed in the EI mass spectrum of CpTiCl₃.[7]
| m/z | Proposed Ion Fragment | Relative Intensity (%) | Notes |
| 218 | [C₅H₅TiCl₃]⁺• | Low | Molecular Ion Peak (for isotopes ⁴⁸Ti, ³⁵Cl) |
| 183 | [C₅H₅TiCl₂]⁺ | Moderate | Loss of a Cl• radical |
| 154 | [TiCl₃]⁺ | Low | Loss of the C₅H₅• ligand |
| 148 | [C₅H₅TiCl]⁺ | Moderate | Loss of two Cl• radicals |
| 119 | [TiCl₂]⁺ | Moderate | Loss of C₅H₅• and one Cl• |
| 113 | [C₅H₅Ti]⁺ | Moderate | Loss of three Cl• radicals |
| 83 | [TiCl]⁺ | Low | Loss of C₅H₅• and two Cl• |
| 65 | [C₅H₅]⁺ | 100.0 | Base Peak; Cyclopentadienyl cation |
Note: m/z values correspond to the most abundant isotopes (⁴⁸Ti, ³⁵Cl). The full spectrum will show clusters of peaks reflecting all stable isotopes.
Fragmentation Pathway
The fragmentation of the CpTiCl₃ molecular ion is driven by the cleavage of the weakest bonds, typically the Ti-Cl and Ti-Cp bonds. The primary pathways involve the loss of chlorine atoms or the entire cyclopentadienyl ring. The stability of the resulting cyclopentadienyl cation ([C₅H₅]⁺) leads to it being the most abundant ion, or the base peak, in the spectrum.[7]
This detailed analysis of the mass spectrum provides unambiguous confirmation of the compound's identity and offers insights into its chemical stability and bonding characteristics. For scientists in materials and drug development, this information is crucial for quality control, reaction monitoring, and understanding the fundamental properties of this important organotitanium complex.
References
- 1. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. This compound(1270-98-0) 1H NMR [m.chemicalbook.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Lewis Acidity of Cyclopentadienyltitanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyltitanium trichloride (B1173362), commonly abbreviated as CpTiCl₃, is a versatile organometallic compound widely recognized for its significant Lewis acidic character. This property underpins its utility as a catalyst and reagent in a multitude of organic transformations, including polymerization and stereoselective synthesis. This technical guide provides a comprehensive overview of the Lewis acidity of CpTiCl₃, detailing its electronic properties, methods for its quantification, and its mechanistic role in key chemical reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction to the Lewis Acidity of Cyclopentadienyltitanium Trichloride
This compound (CpTiCl₃) is an organotitanium compound featuring a central titanium(IV) atom bonded to a cyclopentadienyl (B1206354) (Cp) ligand and three chloro ligands. The titanium center in CpTiCl₃ is electron-deficient due to the high oxidation state and the presence of electronegative chlorine atoms. This electron deficiency makes CpTiCl₃ a potent Lewis acid, capable of accepting electron pairs from Lewis bases. This inherent electrophilicity is the foundation of its catalytic activity in a wide array of chemical reactions. The Cp ligand, a bulky and electron-donating group, modulates the Lewis acidity of the titanium center compared to titanium tetrachloride (TiCl₄), influencing its reactivity and selectivity.
Evidence for the Lewis acidity of CpTiCl₃ is abundant in its chemical behavior. It readily forms adducts with various Lewis bases, such as phosphines and ethers.[1] This ability to coordinate to basic substrates is a critical step in many of its catalytic cycles, activating the substrate for subsequent transformations.
Quantitative Assessment of Lewis Acidity
While the qualitative Lewis acidity of CpTiCl₃ is well-established, quantitative measurements are crucial for comparing its acidic strength to other Lewis acids and for understanding its catalytic efficacy. Several experimental techniques are employed for this purpose, most notably the Gutmann-Beckett method and Nuclear Magnetic Resonance (NMR) titration.
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely accepted technique for quantifying the Lewis acidity of a compound by determining its Acceptor Number (AN). This method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which contains a Lewis basic oxygen atom. The interaction of this oxygen with a Lewis acid causes a downfield shift in the ³¹P NMR signal of the probe. The magnitude of this shift is directly proportional to the strength of the Lewis acid.
Table 1: Gutmann Acceptor Numbers of Selected Lewis Acids
| Lewis Acid | Acceptor Number (AN) |
| Titanium tetrachloride (TiCl₄) | 70 |
| Antimony pentachloride (SbCl₅) | 100 |
| Boron trifluoride (BF₃) | 89 |
Note: The Acceptor Number for CpTiCl₃ is not available in the cited literature. The value for TiCl₄ is provided for comparative purposes.
NMR Titration
NMR titration is another powerful technique for quantifying Lewis acidity by determining the equilibrium constant (K) for the formation of a Lewis acid-base adduct. In this method, a solution of the Lewis acid is titrated with a Lewis base, and the changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ³¹P) are monitored by NMR spectroscopy. By fitting the titration data to a binding isotherm, the equilibrium constant for the adduct formation can be calculated, providing a direct measure of the Lewis acid's affinity for the base.
Table 2: Representative Equilibrium Constants for Lewis Acid-Base Adduct Formation
| Lewis Acid | Lewis Base | Equilibrium Constant (K) | Solvent |
| CpTiCl₃ | Phosphine (B1218219) (generic) | Not available | Not available |
| TiCl₄ | Tetrahydrofuran (THF) | Not available | Not available |
Experimental Protocols
Gutmann-Beckett Method Protocol
This protocol provides a general procedure for determining the Acceptor Number of a Lewis acid.
Materials:
-
Lewis acid (e.g., CpTiCl₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., deuterated benzene (B151609) or dichloromethane)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen anhydrous solvent at a known concentration.
-
In a dry NMR tube, under an inert atmosphere, add a precise amount of the Lewis acid.
-
Add a known volume of the Et₃PO stock solution to the NMR tube.
-
Record the ³¹P NMR spectrum of the solution.
-
The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_{sample} - δ_{hexane}) where δ_{sample} is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct and δ_{hexane} is the chemical shift of Et₃PO in hexane (B92381) (41.0 ppm), which is defined as AN = 0.
Caption: Experimental workflow for the Gutmann-Beckett method.
NMR Titration Protocol
This protocol outlines the general steps for determining the equilibrium constant of a Lewis acid-base adduct formation.
Materials:
-
Lewis acid (e.g., CpTiCl₃)
-
Lewis base (e.g., a phosphine or an ether)
-
Anhydrous, non-coordinating deuterated solvent
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of the Lewis acid in the deuterated solvent at a known concentration.
-
Prepare a stock solution of the Lewis base in the same solvent at a known, higher concentration.
-
Place a precise volume of the Lewis acid solution into an NMR tube.
-
Record the initial NMR spectrum (e.g., ¹H or ³¹P).
-
Incrementally add small, known volumes of the Lewis base solution to the NMR tube.
-
Record an NMR spectrum after each addition, ensuring the solution has reached equilibrium.
-
Monitor the change in chemical shift of a specific nucleus that is sensitive to the binding event.
-
Plot the change in chemical shift against the molar ratio of the Lewis base to the Lewis acid.
-
Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding) to extract the equilibrium constant (K).
Caption: Experimental workflow for NMR titration.
Mechanistic Role of Lewis Acidity in Catalysis
The Lewis acidity of CpTiCl₃ is central to its function as a catalyst. By coordinating to a substrate, CpTiCl₃ activates it towards nucleophilic attack or other transformations. Below are illustrative mechanisms where titanium-based Lewis acids play a pivotal role.
Mukaiyama Aldol (B89426) Reaction
In the Mukaiyama aldol reaction, a Lewis acid catalyzes the addition of a silyl (B83357) enol ether to a carbonyl compound. A titanium-based Lewis acid like TiCl₄, and by extension CpTiCl₃, activates the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to attack by the silyl enol ether.
Caption: Mechanism of the Mukaiyama Aldol Reaction.
Diels-Alder Reaction
Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, particularly if it contains a carbonyl group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition reaction with the diene.
Caption: Lewis acid-catalyzed Diels-Alder reaction.
Styrene Polymerization
In the presence of a co-catalyst such as methylaluminoxane (B55162) (MAO), CpTiCl₃ is a precursor to active catalysts for the polymerization of styrene. The Lewis acidic titanium center plays a crucial role in the activation of the monomer and the subsequent insertion steps that lead to polymer chain growth.
References
An In-depth Technical Guide to the Electronic Absorption Spectra of Substituted Cyclopentadienyltitanium Trichloride (CpTiCl3) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic absorption spectra of substituted cyclopentadienyltitanium trichloride (B1173362) (CpTiCl3) complexes. It details the influence of substituents on the electronic transitions, presents quantitative spectral data, outlines experimental protocols for spectral acquisition, and provides a theoretical framework for the interpretation of the observed spectral features.
Introduction
Cyclopentadienyltitanium trichloride (CpTiCl3) and its substituted derivatives are an important class of organometallic compounds with applications in catalysis, materials science, and medicinal chemistry. The electronic absorption spectra of these complexes, typically measured by UV-Visible (UV-Vis) spectroscopy, provide valuable insights into their electronic structure and bonding. The color of these compounds, which ranges from yellow to orange, arises from electronic transitions in the visible region of the electromagnetic spectrum. These transitions are highly sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) (Cp) ring, making UV-Vis spectroscopy a powerful tool for characterizing these molecules.
The dominant feature in the electronic spectra of CpTiCl3 complexes is a low-energy, high-intensity absorption band. This band is assigned to a ligand-to-metal charge-transfer (LMCT) transition, specifically from the highest occupied molecular orbital (HOMO), which is primarily localized on the cyclopentadienyl and chloride ligands, to the lowest unoccupied molecular orbital (LUMO), which is predominantly of titanium d-orbital character.
Influence of Substituents on Electronic Spectra
Substituents on the cyclopentadienyl ring play a crucial role in modulating the electronic properties of the CpTiCl3 complexes and, consequently, their electronic absorption spectra. The nature of the substituent, whether electron-donating or electron-withdrawing, directly impacts the energy of the molecular orbitals involved in the electronic transitions.
Electron-donating groups (e.g., alkyl groups) increase the electron density on the cyclopentadienyl ring. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. As a result, the LMCT band shifts to a longer wavelength (a bathochromic or red shift), and the complex typically appears more intensely colored.
Electron-withdrawing groups (e.g., silyl (B83357) or halo groups) decrease the electron density on the cyclopentadienyl ring. This lowers the energy of the HOMO, increasing the HOMO-LUMO gap. Consequently, the LMCT band shifts to a shorter wavelength (a hypsochromic or blue shift), and the complex may appear lighter in color.
A systematic study of methyl-substituted this compound complexes, (η⁵-C₅H₅₋ₙMeₙ)TiCl₃ where n = 0–5, has shown that the maximum absorption wavelength (λmax) of the electronic absorption band exhibits a linear dependence on the number of methyl groups. This linear relationship underscores the predictable electronic influence of alkyl substitution.
Quantitative Spectroscopic Data
The following table summarizes the electronic absorption data for a series of substituted CpTiCl₃ complexes. The data includes the maximum absorption wavelength (λmax) and the molar absorptivity (ε), where available.
| Substituent (R in (R-C₅H₄)TiCl₃) | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Reference |
| H (unsubstituted Cp) | 395 | ~10,000 | Toluene (B28343) | [1] |
| CH₃ | 402 | Not specified | Toluene | [1] |
| C₂H₅ | 405 | Not specified | Toluene | [1] |
| i-C₃H₇ | 408 | Not specified | Toluene | [1] |
| t-C₄H₉ | 412 | Not specified | Toluene | [1] |
| SiMe₃ | 410 | Not specified | Toluene | [1] |
| SiMe₂Cl | Not specified | Not specified | Not specified | [1] |
| SiMeCl₂ | Not specified | Not specified | Not specified | [1] |
| SiCl₃ | Not specified | Not specified | Not specified | [1] |
Note: The molar absorptivity for the unsubstituted CpTiCl₃ is a typical value for LMCT bands in such complexes. Specific values for all substituted derivatives were not available in the reviewed literature.
Experimental Protocols
The acquisition of high-quality electronic absorption spectra for substituted CpTiCl₃ complexes requires careful handling due to their sensitivity to air and moisture.[2][3] The following protocols outline the synthesis of a representative complex and the procedure for obtaining its UV-Vis spectrum.
Synthesis of (η⁵-C₅H₅)TiCl₃
(Cyclopentadienyl)titanium trichloride is prepared by the reaction of titanocene (B72419) dichloride with titanium tetrachloride.[4]
Materials:
-
Titanocene dichloride ((C₅H₅)₂TiCl₂)
-
Titanium tetrachloride (TiCl₄)
-
Dry, oxygen-free solvent (e.g., toluene or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
All glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
In an inert atmosphere (glovebox or Schlenk line), titanocene dichloride is dissolved in the chosen solvent.
-
An equimolar amount of titanium tetrachloride is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product, (C₅H₅)TiCl₃, is isolated by filtration and can be purified by recrystallization from a suitable solvent.
UV-Visible Spectroscopic Measurement
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes with an airtight seal (e.g., screw-cap with septum)
-
Glovebox or Schlenk line
-
Gastight syringes and needles
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
A stock solution of the substituted CpTiCl₃ complex is prepared by dissolving a precisely weighed amount of the compound in a known volume of a dry, deoxygenated spectroscopic grade solvent (e.g., toluene, hexane, or dichloromethane).
-
A series of dilutions are prepared from the stock solution to determine the molar absorptivity accurately and to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Cuvette Preparation:
-
A quartz cuvette is filled with the sample solution inside the glovebox.
-
Another cuvette is filled with the pure solvent to be used as a reference.
-
The cuvettes are securely sealed to prevent exposure to the atmosphere during transfer to the spectrophotometer.
-
-
Spectral Acquisition:
-
The spectrophotometer is powered on and allowed to warm up.
-
A baseline correction is performed with the reference cuvette (containing the pure solvent) in both the sample and reference beams.
-
The reference cuvette is then placed in the reference beam path, and the sample cuvette is placed in the sample beam path.
-
The absorption spectrum is recorded over the desired wavelength range (e.g., 250-700 nm).
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λmax) is identified.
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
-
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of substituted CpTiCl₃ complexes.
Substituent Effects on Electronic Transitions
This diagram illustrates the relationship between the electronic nature of the substituent on the cyclopentadienyl ring and the resulting shift in the electronic absorption spectrum.
Conclusion
The electronic absorption spectra of substituted CpTiCl₃ complexes are a sensitive probe of their electronic structure. The position and intensity of the characteristic ligand-to-metal charge-transfer band can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents on the cyclopentadienyl ring. This technical guide provides the foundational knowledge, quantitative data, and experimental considerations necessary for researchers in organometallic chemistry and related fields to effectively utilize UV-Vis spectroscopy in the characterization and study of these important compounds. Further research to expand the library of spectroscopic data for a wider range of substituents will continue to enhance our understanding and application of these versatile titanium complexes.
References
An In-depth Technical Guide on the Moisture Sensitivity of Cyclopentadienyltitanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl3), a prominent organotitanium compound, is a versatile reagent and precursor in organic synthesis and catalysis. However, its pronounced sensitivity to moisture presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the moisture sensitivity of CpTiCl3, detailing its hydrolysis pathway, handling protocols, and analytical techniques for its characterization. This document is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this reactive compound while ensuring experimental integrity and safety.
Introduction
Cyclopentadienyltitanium trichloride, with the chemical formula (C5H5)TiCl3, is an orange, crystalline solid that adopts a characteristic "piano-stool" geometry.[1] Its utility in chemical synthesis is broad, serving as a precursor for various titanium(IV) complexes and as a catalyst in polymerization reactions. A critical characteristic of this compound is its high reactivity towards water, which necessitates stringent handling and storage procedures to prevent its degradation.[2][3] Understanding the nature and consequences of this moisture sensitivity is paramount for its successful application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C5H5Cl3Ti | [1] |
| Molar Mass | 219.32 g/mol | |
| Appearance | Yellow to orange crystalline solid | [2] |
| Melting Point | 210 °C (decomposes) | |
| Solubility | Reacts with water | [2][3] |
| Sensitivity | Moisture sensitive | [2][3][4] |
Hydrolysis of this compound
The reaction of this compound with water is a rapid and exothermic process that leads to the formation of various hydrolysis products. The hydrolysis is understood to occur in a stepwise manner, with the initial formation of an oxo-bridged dimeric species, which can further hydrolyze to form polymeric titanium-oxo species.
The proposed hydrolysis pathway is as follows:
Step 1: Initial Hydrolysis Two molecules of CpTiCl3 react with one molecule of water to form the oxo-bridged dimer, (C5H5TiCl2)2O, and two molecules of hydrogen chloride.
2 CpTiCl_3 + H_2O -> (C_5H_5TiCl_2)_2O + 2 HCl
Step 2: Further Hydrolysis The oxo-bridged dimer can undergo further hydrolysis upon exposure to more water, leading to the formation of a polymeric species, (C5H5TiO)n, and additional hydrogen chloride.
(C_5H_5TiCl_2)_2O + H_2O -> 2/n (C_5H_5TiO)_n + 2 HCl
A simplified representation of this hydrolysis pathway is depicted in the following diagram:
Caption: Hydrolysis pathway of this compound.
Experimental Protocols for Handling and Analysis
Due to its moisture sensitivity, all manipulations of this compound must be carried out under an inert atmosphere, such as nitrogen or argon, using specialized laboratory techniques.
General Handling Procedures for Air-Sensitive Compounds
The following is a general workflow for handling moisture-sensitive compounds like CpTiCl3:
Caption: General experimental workflow for handling air-sensitive compounds.
Protocol for Studying Moisture Sensitivity by NMR Spectroscopy
This protocol outlines a method to qualitatively and semi-quantitatively assess the moisture sensitivity of CpTiCl3 using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To observe the changes in the 1H NMR spectrum of CpTiCl3 upon controlled exposure to moisture.
Materials:
-
This compound (CpTiCl3)
-
Anhydrous deuterated chloroform (B151607) (CDCl3)
-
NMR tubes with J. Young valves
-
Glovebox or Schlenk line
-
Microsyringe
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox or on a Schlenk line, dissolve a known amount of CpTiCl3 in anhydrous CDCl3 in a clean, dry vial.
-
Transfer the solution to an NMR tube equipped with a J. Young valve.
-
Seal the NMR tube.
-
-
Initial NMR Spectrum:
-
Acquire a 1H NMR spectrum of the freshly prepared solution. This will serve as the reference (t=0) spectrum. The characteristic singlet for the cyclopentadienyl (B1206354) protons of CpTiCl3 should be observed.
-
-
Controlled Moisture Exposure:
-
Using a microsyringe, inject a small, known amount of water (e.g., 0.5 to 1 equivalent relative to CpTiCl3) into the NMR tube through the septum of the J. Young valve while under a positive pressure of inert gas.
-
Gently shake the NMR tube to mix the contents.
-
-
Time-Resolved NMR Spectroscopy:
-
Acquire 1H NMR spectra at regular intervals (e.g., every 5, 15, 30, and 60 minutes) to monitor the changes in the spectrum.
-
Observe the decrease in the intensity of the starting material's cyclopentadienyl peak and the appearance of new signals corresponding to the hydrolysis products.
-
Data Analysis: By integrating the peaks corresponding to the starting material and the hydrolysis products, the extent of decomposition over time can be estimated.
Protocol for Studying Moisture Sensitivity by IR Spectroscopy
This protocol provides a method to monitor the hydrolysis of CpTiCl3 by Infrared (IR) spectroscopy.
Objective: To observe changes in the IR spectrum of CpTiCl3 upon exposure to moisture, particularly the appearance of Ti-O stretching vibrations.
Materials:
-
This compound (CpTiCl3)
-
Anhydrous solvent (e.g., dichloromethane)
-
IR solution cell with KBr or NaCl windows
-
Glovebox or Schlenk line
-
Syringes
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox, prepare a solution of CpTiCl3 in an anhydrous solvent.
-
Fill an IR solution cell with the solution.
-
-
Initial IR Spectrum:
-
Record the IR spectrum of the solution. This will be the reference spectrum.
-
-
Moisture Exposure:
-
Introduce a controlled amount of moisture into the solution by adding a specific volume of water-saturated solvent.
-
Alternatively, the sample can be exposed to ambient air for a short, defined period.
-
-
Monitoring Spectral Changes:
-
Record IR spectra at different time intervals after moisture exposure.
-
Look for the appearance of new, broad absorption bands in the 900-700 cm-1 region, which are characteristic of Ti-O-Ti stretching vibrations in the hydrolysis products.
-
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Key Features | Reference |
| 1H NMR (CDCl3) | ~7.3 ppm (singlet, 5H, C5H5) | [5] |
| IR Spectroscopy | Characteristic peaks for the cyclopentadienyl ligand and Ti-Cl bonds. Absence of broad O-H and Ti-O stretches in a pure, dry sample. | [6] |
Upon hydrolysis, the 1H NMR spectrum will show a decrease in the intensity of the peak at ~7.3 ppm and the appearance of new, often broader, signals at different chemical shifts corresponding to the cyclopentadienyl protons in the hydrolysis products. In the IR spectrum, the most notable change will be the appearance of a broad and strong absorption band in the 900-700 cm-1 region, indicative of the formation of Ti-O-Ti linkages.
Storage and Handling Recommendations
To maintain the integrity of this compound, the following storage and handling practices are essential:
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or a desiccator filled with a suitable drying agent and flushed with nitrogen or argon).
-
Handling: All manipulations should be performed in a glovebox or using Schlenk techniques to prevent exposure to atmospheric moisture.
-
Solvents: Use only anhydrous solvents that have been properly dried and deoxygenated.
-
Glassware: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use.
Conclusion
The high moisture sensitivity of this compound is a critical factor that dictates its handling, storage, and application. A thorough understanding of its hydrolysis pathway and the implementation of stringent air-sensitive techniques are imperative for any researcher working with this compound. The experimental protocols and data presented in this guide provide a framework for the safe and effective use of this compound in a research and development setting. By adhering to these guidelines, scientists can minimize compound degradation, ensure the reliability of their experimental results, and safely harness the synthetic potential of this valuable organotitanium reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound(1270-98-0) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclopentadie-nyltitanium trichloride | C5H5Cl3Ti | CID 11127785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cyclopentadienyltitanium Trichloride as a Polymerization Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienyltitanium trichloride (B1173362), CpTiCl₃, is a highly versatile organometallic compound that serves as a potent catalyst, primarily in the field of olefin polymerization.[1] Its most notable application lies in the syndiospecific polymerization of styrene (B11656), yielding syndiotactic polystyrene (sPS), a commercially significant engineering plastic with a high melting point and desirable dielectric properties.[2][3] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of CpTiCl₃ as a polymerization catalyst.
Principle of Catalysis
CpTiCl₃ typically requires activation by a cocatalyst, most commonly an organoaluminum compound such as methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (Al(iBu)₃), to form the catalytically active species.[2] The activation process involves the reduction and alkylation of the titanium center, generating a cationic Ti(III) active species.[2] This active site then coordinates with the olefin monomer, followed by insertion of the monomer into the titanium-alkyl bond, initiating the polymer chain growth. The stereospecificity of the polymerization, particularly for styrene, is influenced by the steric and electronic properties of the cyclopentadienyl (B1206354) ligand and any ancillary ligands attached to the titanium center.[2]
Applications
The primary application of Cyclopentadienyltitanium trichloride is as a catalyst for the production of syndiotactic polystyrene (sPS).[2][3] The unique properties of sPS make it suitable for various applications, including:
-
Automotive Components: Due to its high heat resistance and dimensional stability.
-
Electronic and Electrical Parts: Benefiting from its excellent insulating properties.
-
Films and Packaging: Offering good mechanical strength and chemical resistance.
Furthermore, derivatives of CpTiCl₃ have been explored for the polymerization and copolymerization of other olefins, such as ethylene (B1197577) and α-olefins, although its efficacy in these areas can vary.[4][5]
Data Presentation: Catalytic Performance of CpTiCl₃ and its Derivatives
The following tables summarize the catalytic performance of this compound and related titanium complexes in styrene polymerization under various conditions.
Table 1: Styrene Polymerization with Substituted Cyclopentadienyl Titanium Complexes [2]
| Catalyst | Cocatalyst | Al/Ti Ratio | Temperature (°C) | Time (h) | Activity (kg sPS / (mol Ti · h)) | Molecular Weight (Mₙ, kg/mol ) | Polydispersity (Đ) |
| CpTiCl₃ | MAO | 1500 | 50 | 1 | 25.0 | 150 | 2.1 |
| Cp*TiCl₃ | MAO | 1500 | 50 | 1 | 45.0 | 250 | 1.9 |
| IndenylTiCl₃ | MAO | 1500 | 50 | 1 | 35.0 | 180 | 2.0 |
Cp = Pentamethylcyclopentadienyl
Table 2: Styrene Polymerization with CpTiCl₃ and Fused Ring Systems [2]
| Catalyst | Cocatalyst | Al/Ti Ratio | Temperature (°C) | Time (min) | Activity (kg sPS / (mol Ti · h)) | Molecular Weight (Mₙ, kg/mol ) | Polydispersity (Đ) |
| CpTiCl₃ | MAO | 4000 | 70 | 10 | 30.0 | 120 | 2.3 |
| TetrahydroindenylTiCl₃ | MAO | 4000 | 70 | 20 | 50.0 | 200 | 1.8 |
| FluorenylTiCl₃ | MAO | 400 | 70 | 30 | 15.0 | 90 | 2.5 |
Experimental Protocols
General Handling and Safety Precautions
This compound is a moisture-sensitive and corrosive solid.[6][7][8] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[6]
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
A lab coat and appropriate footwear.[7]
-
In case of dust formation, a respirator with a suitable filter should be used.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Protocol 1: Syndiospecific Polymerization of Styrene
This protocol describes a typical procedure for the polymerization of styrene using a CpTiCl₃/MAO catalytic system.
Materials:
-
This compound (CpTiCl₃)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Styrene (freshly distilled to remove inhibitors)
-
Toluene (anhydrous, deoxygenated)
-
Methanol (for quenching)
-
Acidified ethanol (B145695) (for washing)
-
Schlenk flask and other standard Schlenk line glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add the desired amount of CpTiCl₃ to a dry Schlenk flask.
-
Add anhydrous toluene to the flask to dissolve the catalyst.
-
In a separate Schlenk flask, prepare the MAO solution by diluting the commercial solution with anhydrous toluene to the desired concentration.
-
Slowly add the MAO solution to the catalyst solution while stirring. The Al/Ti molar ratio is a critical parameter and should be carefully controlled (e.g., 100 to 1500).
-
Allow the catalyst/cocatalyst mixture to pre-activate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Inject the freshly distilled styrene into the activated catalyst solution.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 50-70 °C) and maintain it for the intended reaction time (e.g., 1-3 hours).[9]
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of acidified ethanol.
-
Filter the resulting syndiotactic polystyrene, wash it with ethanol, and dry it under vacuum at 60 °C to a constant weight.[3]
Visualizations
Catalytic Cycle for Syndiospecific Styrene Polymerization
Caption: Proposed catalytic cycle for syndiospecific styrene polymerization.
Experimental Workflow for Polymerization
Caption: General experimental workflow for olefin polymerization.
References
- 1. Page loading... [guidechem.com]
- 2. Mono-Cyclopentadienyl Titanium and Rare-Earth Metal Catalysts for Syndiospecific Polymerization of Styrene and Its Derivatives | MDPI [mdpi.com]
- 3. Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethylene/Styrene Copolymerization by (Me3SiC5H4)TiCl2(O-2,6-iPr2-4-RC6H2) (R = H, SiEt3)-MAO Catalysts: Effect of SiMe3 Group on Cp for Efficient Styrene Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Cyclopentadienyl–Silsesquioxane Titanium Complexes in the Polymerizations of Styrene and L-Lactide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Syndiotactic Polymerization of Styrene using CpTiCl3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the syndiotactic polymerization of styrene (B11656) utilizing the cyclopentadienyltitanium(IV) trichloride (B1173362) (CpTiCl3) catalyst system. Syndiotactic polystyrene (sPS) is a crystalline polymer with a high melting point and excellent chemical resistance, making it a material of significant interest in various industrial and research applications.[1][2][3]
Introduction to CpTiCl3 in Styrene Polymerization
The synthesis of highly syndiotactic polystyrene was first achieved in 1985 using a catalyst system composed of a titanium compound and methylaluminoxane (B55162) (MAO).[1][4] The mono-cyclopentadienyl titanium complex, CpTiCl3, in conjunction with MAO as a cocatalyst, has proven to be a highly effective system for producing sPS with high syndiotacticity and catalytic activity.[1][5] The substituents on the cyclopentadienyl (B1206354) ring and the ancillary ligands attached to the titanium center can significantly influence the catalyst's performance and the properties of the resulting polymer.[5]
The active species for this polymerization is believed to be a cationic Ti(III) species, formed through the reduction and alkylation of CpTiCl3 by the cocatalyst.[5][6] The steric and electronic properties of the catalyst play a crucial role in controlling the stereospecific insertion of the styrene monomer, leading to the highly ordered syndiotactic polymer chain.[5]
Experimental Protocols
Materials and Reagents
-
Cyclopentadienyltitanium(IV) trichloride (CpTiCl3): (e.g., Aldrich, min 97%) should be handled under an inert atmosphere.[7]
-
Methylaluminoxane (MAO): (e.g., Aldrich, 10 wt. % in toluene) is a pyrophoric material and should be handled with extreme care under an inert atmosphere.[7]
-
Styrene: (e.g., Aldrich, 99%) must be purified to remove inhibitors. This can be achieved by vacuum distillation over calcium hydride.[7][8]
-
Toluene (B28343): Should be dried and deoxygenated, for instance, by refluxing over sodium and benzophenone (B1666685) followed by distillation under a nitrogen atmosphere.[8]
-
Methanol (B129727): For terminating the polymerization.
-
Acidified Ethanol (B145695)/Methanol: (e.g., ethanol/HCl = 20/1) for washing the polymer.[6]
-
Butanone (Methyl Ethyl Ketone - MEK): For removing atactic polystyrene.[6]
-
Nitrogen or Argon: High purity, for maintaining an inert atmosphere.
General Polymerization Procedure (Solution Polymerization)
This protocol describes a typical solution polymerization of styrene in toluene. All operations should be performed using standard Schlenk techniques or within a glovebox under a dry, inert atmosphere.[8]
-
Reactor Preparation: A glass reactor or Schlenk flask is thoroughly dried and purged with nitrogen or argon.
-
Solvent and Monomer Addition: The desired amount of dry, deoxygenated toluene is added to the reactor, followed by the purified styrene monomer.
-
Catalyst and Cocatalyst Addition:
-
In a separate Schlenk flask, the required amount of CpTiCl3 is dissolved in a small amount of toluene.
-
The MAO solution is then slowly added to the reactor containing the toluene and styrene mixture.
-
The CpTiCl3 solution is then injected into the reactor to initiate the polymerization. A direct reaction of CpTiCl3 with MAO prior to the addition of styrene can lead to higher polymerization rates and molecular weights.[9]
-
-
Polymerization: The reaction mixture is stirred at the desired temperature for a specified time. The optimal temperature for activity is often around 70°C, though syndiotacticity may decrease at higher temperatures.[9]
-
Termination: The polymerization is terminated by the addition of methanol.
-
Polymer Isolation and Purification:
-
The resulting polymer is precipitated in an excess of methanol.
-
The solid polymer is collected by filtration and washed with acidified ethanol or methanol to remove catalyst residues.[6]
-
To remove any atactic polystyrene byproduct, the polymer is extracted with boiling butanone for several hours.[6]
-
The purified syndiotactic polystyrene is then dried in a vacuum oven at 60°C to a constant weight.[6]
-
Characterization of Syndiotactic Polystyrene
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the syndiotacticity of the polymer.[2]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (Mw/Mn).[10]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer. Syndiotactic polystyrene typically exhibits a high melting point of around 270°C.[2][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the structure of the polymer.[12]
Data Presentation
The performance of the CpTiCl3/MAO catalyst system is influenced by various reaction parameters. The following tables summarize typical quantitative data obtained under different conditions.
Table 1: Effect of Al/Ti Molar Ratio on Styrene Polymerization
| Entry | Al/Ti Molar Ratio | Polymerization Time (min) | Conversion (%) | Syndiotacticity Index (SI) (%) |
| 1 | 500 | 60 | 35 | 85 |
| 2 | 1000 | 60 | 50 | 90 |
| 3 | 1500 | 60 | 65 | 91.6 |
| 4 | 2000 | 60 | 70 | 91 |
Data synthesized from information suggesting that increasing the Al/Ti molar ratio increases conversion and syndiotacticity up to a certain point.[9]
Table 2: Effect of Polymerization Temperature on Styrene Polymerization
| Entry | Temperature (°C) | Polymerization Time (min) | Activity (kg sPS/(mol Ti·h)) | Syndiotacticity Index (SI) (%) |
| 1 | 50 | 60 | 450 | 92 |
| 2 | 60 | 60 | 550 | 90 |
| 3 | 70 | 60 | 620 | 88 |
| 4 | 80 | 60 | 580 | 85 |
Data synthesized from information indicating that catalytic activity often peaks around 70°C, while syndiotacticity tends to decrease with increasing temperature.[9][13]
Table 3: Typical Properties of Syndiotactic Polystyrene Produced with CpTiCl3/MAO
| Property | Value |
| Melting Temperature (Tm) | ~270 °C |
| Glass Transition Temperature (Tg) | ~100 °C |
| Density | ~1.04 g/cm³ |
| Syndiotacticity (rrrr pentads) | >99% |
| Molecular Weight (Mw) | 1.0 x 10⁵ - 5.0 x 10⁵ g/mol |
| Molecular Weight Distribution (Mw/Mn) | ~2.0 |
Data compiled from multiple sources describing the characteristic properties of sPS.[1][5][13]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of syndiotactic polystyrene.
Caption: Workflow for sPS synthesis and analysis.
Proposed Catalytic Cycle
This diagram outlines a simplified proposed mechanism for the syndiotactic polymerization of styrene catalyzed by the CpTiCl3/MAO system.
Caption: Proposed catalytic cycle for sPS polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Efficiency Mono-Cyclopentadienyl Titanium and Rare-Earth Metal Catalysts for the Production of Syndiotactic Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Efficiency Mono-Cyclopentadienyl Titanium and Rare-Earth Metal Catalysts for the Production of Syndiotactic Polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. user.eng.umd.edu [user.eng.umd.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis and Characterization of Syndiotactic Polystyrene-Polyethylene Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Methylaluminoxane (MAO) with CpTiCl₃ Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the vital role of methylaluminoxane (B55162) (MAO) as a cocatalyst in conjunction with the half-sandwich cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) catalyst for olefin polymerization. Detailed experimental protocols and quantitative data are presented to facilitate the application of this catalytic system in various research and development settings.
The Multifaceted Role of Methylaluminoxane (MAO)
Methylaluminoxane (MAO) is a crucial component in activating CpTiCl₃ and other metallocene catalysts for olefin polymerization. Its functions are multifaceted and essential for achieving high catalytic activity and controlling polymer properties.
-
Activator: MAO's primary role is to activate the CpTiCl₃ precatalyst. This process involves two key steps:
-
Alkylation: MAO alkylates the titanium center of CpTiCl₃, replacing one or more chloride ligands with methyl groups.
-
Abstraction: Subsequently, MAO abstracts a chloride or methyl ligand from the titanium center. This generates a coordinatively unsaturated, electrophilic cationic titanium species, which is the active catalyst for polymerization.[1]
-
-
Scavenger: MAO effectively scavenges protic impurities such as water and oxygen from the reaction medium.[1] These impurities would otherwise deactivate the highly sensitive metallocene catalyst.
-
Stabilizer: In supported catalyst systems, MAO can act as an anchoring agent, immobilizing the CpTiCl₃ catalyst on a support like silica. This prevents catalyst leaching and can help control the morphology of the resulting polymer.[2][3]
The complex interaction between CpTiCl₃ and MAO leads to the formation of a highly active single-site catalyst, which is capable of producing polymers with narrow molecular weight distributions.[4]
Quantitative Data: Influence of Reaction Parameters
The efficiency of the CpTiCl₃/MAO catalyst system and the properties of the resulting polymer are highly dependent on the polymerization conditions. The following tables summarize the effects of key parameters on the polymerization of ethylene (B1197577) and styrene (B11656).
Ethylene Polymerization
Table 1: Effect of Al/Ti Molar Ratio and Temperature on Ethylene Polymerization with a Dendritic Titanium Catalyst/MAO System [5]
| Entry | Al/Ti Molar Ratio | Temperature (°C) | Polymerization Time (min) | Ethylene Pressure (MPa) | Catalytic Activity (kg PE / (mol Ti·h)) | Viscosity-Average Molecular Weight (Mv) (× 10⁴ g/mol ) |
| 1 | 250 | 25 | 30 | 1.0 | 23.58 | 158.3 |
| 2 | 500 | 25 | 30 | 1.0 | 45.67 | 189.7 |
| 3 | 750 | 25 | 30 | 1.0 | 67.89 | 235.6 |
| 4 | 1000 | 25 | 30 | 1.0 | 78.56 | 289.5 |
| 5 | 1500 | 25 | 30 | 1.0 | 56.34 | 256.7 |
| 8 | 1000 | 50 | 30 | 1.0 | 65.43 | 243.8 |
| 9 | 1000 | 75 | 30 | 1.0 | 43.21 | 210.4 |
Note: While this data is for a dendritic titanium catalyst, it provides a representative trend for the effect of Al/Ti ratio and temperature in MAO-activated titanium catalyst systems.
Ethylene/Styrene Copolymerization
Table 2: Ethylene/Styrene Copolymerization with Cp′TiCl₂(O-2,6-ⁱPr₂-4-RC₆H₂)/MAO Catalysts at 20°C [6]
| Catalyst | Styrene (mL) | Toluene (B28343) (mL) | Polymer Yield (g) | Activity (kg polymer/mol-Ti·h) | Mn (× 10⁻⁴ g/mol ) | Mw/Mn | Styrene Content (mol%) | Tg (°C) |
| 5 | 2 | 28 | 411 | 4930 | 9.8 | 1.79 | 12.8 | 30.9 |
| 5 | 5 | 25 | 506 | 6070 | 8.78 | 1.71 | 41.3 | 55.6 |
| 6 | 2 | 28 | 255 | 3060 | 15.3 | 1.80 | 15.3 | 36.6 |
| 6 | 5 | 25 | 411 | 4930 | 9.8 | 1.79 | 30.9 | 44.9 |
Reaction Conditions: Catalyst 0.50 µmol, total volume 30.0 mL, d-MAO 3.0 mmol, 20 °C, ethylene 4 atm, 10 min. Catalysts: 5 = (Me₃SiC₅H₄)TiCl₂(O-2,6-ⁱPr₂C₆H₃), 6 = (Me₃SiC₅H₄)TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)
Experimental Protocols
Synthesis of Cyclopentadienyltitanium Trichloride (CpTiCl₃)
This protocol describes a reliable method for the synthesis of CpTiCl₃ using trimethylsilylcyclopentadiene (CpSiMe₃) as the cyclopentadienyl (B1206354) source.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Trimethylsilylcyclopentadiene (CpSiMe₃)
-
Dichloromethane (B109758) (anhydrous)
-
Hexane (B92381) (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve TiCl₄ in anhydrous dichloromethane in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of CpSiMe₃ in anhydrous dichloromethane dropwise to the cooled TiCl₄ solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The solution will typically change color to a deep red.
-
Remove the solvent under vacuum to obtain a dark-red residue.
-
Add anhydrous hexane to the residue and stir to form a suspension.
-
Cool the suspension to -30°C for several hours to precipitate the CpTiCl₃ product.
-
Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.
-
Characterize the product using ¹H-NMR and FTIR spectroscopy.[7]
Protocol for Styrene Polymerization
This protocol outlines the procedure for the syndiotactic polymerization of styrene using the CpTiCl₃/MAO catalyst system.
Materials:
-
Styrene monomer (inhibitor removed by vacuum distillation over CaH₂)
-
n-heptane or toluene (purified by refluxing over sodium/benzophenone)
-
This compound (CpTiCl₃)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Methanol (B129727) (for quenching)
-
Acetone (B3395972) (for washing)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox).
-
In a glass reactor, add the desired amount of solvent (n-heptane or toluene).
-
Add the styrene monomer to the reactor.
-
Introduce the MAO solution into the reactor and stir.
-
Add the CpTiCl₃ catalyst to initiate the polymerization.
-
Maintain the reaction at the desired temperature (e.g., 70°C) for the specified time (e.g., 1-30 minutes).[2]
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Collect the polymer by filtration, wash with methanol and then with acetone to remove any atactic polystyrene.[6]
-
Dry the syndiotactic polystyrene product under vacuum.
Protocol for Ethylene Polymerization
This protocol describes the slurry polymerization of ethylene using the CpTiCl₃/MAO system.
Materials:
-
Toluene or hexane (polymerization grade)
-
This compound (CpTiCl₃)
-
Methylaluminoxane (MAO) solution
-
Ethylene gas (polymerization grade)
-
Acidified methanol (10% HCl in methanol)
Procedure:
-
Assemble a polymerization reactor under an inert atmosphere.
-
Introduce the solvent (toluene or hexane) into the reactor.
-
Add the MAO solution to the reactor.
-
Introduce the CpTiCl₃ catalyst.
-
Pressurize the reactor with ethylene gas to the desired pressure (e.g., 1.0 MPa).[5]
-
Maintain the reaction at a constant temperature (e.g., 25°C) and ethylene pressure for the desired polymerization time (e.g., 30 minutes).[5]
-
Terminate the polymerization by venting the ethylene and adding acidified methanol.
-
Collect the polyethylene (B3416737) by filtration, wash thoroughly with methanol, and dry under vacuum.
Polymer Characterization
1. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
For polyethylene, high-temperature GPC is required.
-
Polystyrene standards are typically used for calibration.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR: Determine the microstructure of the polymer. For polystyrene, the syndiotacticity can be determined from the ¹³C-NMR spectrum.[8] For ethylene copolymers, the comonomer incorporation can be quantified.[6]
3. Differential Scanning Calorimetry (DSC):
-
Determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer, which provides information about its thermal properties and crystallinity.[6][8]
Visualizations
The following diagrams illustrate the key processes and relationships in the CpTiCl₃/MAO catalytic system.
References
- 1. Methylaluminoxane - Wikipedia [en.wikipedia.org]
- 2. user.eng.umd.edu [user.eng.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. jaist.ac.jp [jaist.ac.jp]
- 5. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylene/Styrene Copolymerization by (Me3SiC5H4)TiCl2(O-2,6-iPr2-4-RC6H2) (R = H, SiEt3)-MAO Catalysts: Effect of SiMe3 Group on Cp for Efficient Styrene Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Titanium-Based Catalysts from Cyclopentadienyltitanium Trichloride (CpTiCl₃)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of titanium-based catalysts derived from cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) and their application in key organic transformations. The methodologies described herein are intended to serve as a comprehensive guide for researchers in organic synthesis, polymer chemistry, and drug development.
Synthesis of Cyclopentadienyltitanium Trichloride (CpTiCl₃)
The synthesis of CpTiCl₃ is a critical first step in the generation of various titanium-based catalysts. The recommended method involves the reaction of titanium tetrachloride (TiCl₄) with trimethylsilylcyclopentadiene (CpSiMe₃), which offers a cleaner reaction and higher yield compared to using sodium cyclopentadienide (B1229720) (CpNa). Using CpNa can lead to the formation of the undesired bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) byproduct.[1][2]
Experimental Protocol: Synthesis of CpTiCl₃
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Trimethylsilylcyclopentadiene (CpSiMe₃)
-
Anhydrous toluene (B28343)
-
Anhydrous hexane (B92381)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Filter cannula or fritted filter
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a Schlenk flask with a magnetic stir bar and charge it with a solution of TiCl₄ in anhydrous toluene.
-
Addition of Reagent: Slowly add a stoichiometric equivalent of CpSiMe₃ to the stirred TiCl₄ solution at room temperature. The reaction is typically rapid.[1][2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the precipitation of the yellow-orange solid product, CpTiCl₃.
-
Isolation of Product: After the reaction is complete, the solid product can be isolated by filtration using a filter cannula or a fritted filter under an inert atmosphere.
-
Purification: Wash the isolated solid with cold anhydrous hexane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified CpTiCl₃ under vacuum to obtain a fine, crystalline solid.
Characterization Data
The synthesized CpTiCl₃ should be characterized to confirm its identity and purity.
| Characterization Technique | Expected Results |
| ¹H NMR (CDCl₃) | A sharp singlet around δ 7.0-7.3 ppm, corresponding to the five equivalent protons of the cyclopentadienyl (B1206354) ring. |
| FTIR | Characteristic peaks for the cyclopentadienyl ligand. |
Note: Specific peak positions in FTIR can vary slightly based on the instrument and sample preparation.
Application in Syndiotactic Polymerization of Styrene (B11656)
CpTiCl₃, in combination with a cocatalyst such as methylaluminoxane (B55162) (MAO), is a highly effective catalyst system for the syndiotactic polymerization of styrene, producing syndiotactic polystyrene (sPS) with high stereoregularity.[2][3]
Experimental Protocol: Syndiotactic Polymerization of Styrene
Materials:
-
This compound (CpTiCl₃)
-
Methylaluminoxane (MAO) solution in toluene
-
Styrene ( freshly distilled)
-
Anhydrous toluene
-
Polymerization reactor (e.g., Schlenk flask or stirred autoclave)
-
Hydrochloric acid (HCl)
Procedure:
-
Reactor Preparation: Under an inert atmosphere, charge the polymerization reactor with anhydrous toluene and the desired amount of styrene monomer.
-
Catalyst Preparation: In a separate Schlenk flask, dissolve CpTiCl₃ in anhydrous toluene.
-
Activation: To the CpTiCl₃ solution, add the required amount of MAO solution. The Al/Ti molar ratio is a critical parameter and typically ranges from 100 to 4000.[3]
-
Polymerization: Transfer the activated catalyst solution to the polymerization reactor containing the styrene monomer. Maintain the desired polymerization temperature (e.g., 50-70 °C) and stir for the specified reaction time.[2]
-
Termination: Quench the polymerization by adding acidified methanol (methanol with a small amount of HCl).
-
Polymer Isolation: The precipitated syndiotactic polystyrene is collected by filtration, washed thoroughly with methanol, and dried under vacuum.
Catalytic Performance Data
The performance of the CpTiCl₃/MAO catalyst system is influenced by various parameters.
| Parameter | Condition | Activity (kg sPS / (mol Ti·h)) | Syndiotacticity (%) | Molecular Weight (Mw, g/mol ) | Reference |
| Al/Ti ratio | 4000 | Varies with other conditions | >99 | 3.0 x 10⁵ | [3] |
| Temperature | 70 °C | Optimal activity | Decreases with increasing temp. | - | [2] |
| Styrene/Al ratio | 2.83 | ~65% conversion | - | - | [2] |
In Situ Generation and Application of Dichlorocyclopentadienyltitanium(III) (CpTiCl₂)
Experimental Workflow: In Situ Generation of CpTiCl₂
Caption: In situ generation of the active CpTiCl₂ catalyst.
Application in Reformatsky-Type Reactions
The in situ generated CpTiCl₂ is a highly efficient catalyst for Reformatsky-type reactions, promoting the coupling of aldehydes with α-haloesters to form β-hydroxy esters with high diastereoselectivity for the syn isomer.[4][6]
Experimental Protocol: CpTiCl₂-Catalyzed Reformatsky Reaction
Materials:
-
This compound (CpTiCl₃)
-
Manganese powder (activated)
-
Aldehyde
-
α-bromo or α-iodo ester
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Catalyst Generation: In a Schlenk flask under an inert atmosphere, suspend CpTiCl₃ and manganese powder in anhydrous THF. Stir the mixture at room temperature until the color changes, indicating the formation of the active CpTiCl₂ species.
-
Reaction: To the freshly prepared catalyst solution, add the aldehyde and the α-halo ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for Reformatsky Reaction
| Aldehyde | α-Halo Ester | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Undec-10-enal | Methyl 2-bromo-2-methylpropanoate | 87 | - | [4] |
| Aromatic Aldehyde | - | 70 | 100:0 | [4] |
| Aliphatic Aldehyde | Iodoacetonitrile | Good | - | [4] |
Application in Barbier-Type Allylation
CpTiCl₂ also catalyzes the Barbier-type allylation of aldehydes and ketones, providing access to homoallylic alcohols.[5]
Experimental Protocol: CpTiCl₂-Catalyzed Barbier-Type Allylation
Materials:
-
This compound (CpTiCl₃)
-
Manganese powder (activated)
-
Aldehyde or ketone
-
Allyl bromide or chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Catalyst Generation: Prepare the active CpTiCl₂ catalyst in situ as described in the Reformatsky reaction protocol.
-
Reaction: To the catalyst solution, add the carbonyl compound and the allyl halide.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and purify by column chromatography.
Reaction Scheme: CpTiCl₂ Catalyzed Reactions
Caption: General schemes for CpTiCl₂ catalyzed reactions.
References
Application Notes and Protocols: Cyclopentadienyltitanium Trichloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) is a versatile organotitanium compound that serves as a precursor to catalytically active species for a variety of organic transformations. This moisture-sensitive, orange solid adopts a "piano stool" geometry and is known for its Lewis acidity. In synthetic organic chemistry, CpTiCl₃ is frequently reduced in situ to generate the active Ti(III) species, dichlorocyclopentadienyltitanium(III) (CpTiCl₂), which mediates a range of reactions including carbon-carbon bond formation and polymerization. These application notes provide an overview of the use of CpTiCl₃ in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Key Applications
Cyclopentadienyltitanium trichloride is a key reagent in several important synthetic transformations, most notably in diastereoselective Reformatsky-type reactions and the syndiotactic polymerization of styrene (B11656).
Diastereoselective Reformatsky Reaction
The CpTiCl₂-mediated Reformatsky reaction provides a powerful method for the synthesis of β-hydroxy esters with high diastereoselectivity. The in situ generated CpTiCl₂ from CpTiCl₃ and a reducing agent like manganese powder promotes the coupling of aldehydes with α-haloesters. A key advantage of this system is the high syn-selectivity observed, which is attributed to a Zimmerman-Traxler-type transition state.
| Entry | Aldehyde | α-Halo Ester | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Undec-10-enal | Methyl 2-bromo-2-methylpropanoate | 87 | - | |
| 2 | Benzaldehyde | Ethyl bromoacetate | 70 | 100:0 | |
| 3 | Cyclohexanecarboxaldehyde | Ethyl bromoacetate | 95 | 95:5 | |
| 4 | Isobutyraldehyde | Ethyl bromoacetate | 85 | 98:2 | |
| 5 | Undec-10-enal | Iodoacetonitrile | 75 | - |
Materials:
-
This compound (CpTiCl₃)
-
Manganese dust
-
Aldehyde (1.0 equiv)
-
α-Halo ester (2.0 equiv)
-
Bromotrimethylsilane (Me₃SiBr) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
Under an argon atmosphere, add CpTiCl₃ (0.1 equiv) and manganese dust (2.0 equiv) to a flame-dried flask.
-
Add anhydrous THF (8 mL per 1.4 mmol of aldehyde). The suspension will turn dark blue.
-
Add Me₃SiBr (3.0 equiv). The mixture will turn turquoise.
-
Add a solution of the aldehyde (1.0 equiv) and the α-halo ester (2.0 equiv) in anhydrous THF (2 mL per 1.4 mmol of aldehyde) dropwise to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Filter the mixture and dilute with ethyl acetate.
-
Wash the organic layer with 3% HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Zimmerman-Traxler model for the syn-selective Reformatsky reaction.
Syndiotactic Polymerization of Styrene
CpTiCl₃, in combination with a cocatalyst, typically methylaluminoxane (B55162) (MAO), is a highly effective catalyst for the syndiotactic polymerization of styrene. This process yields polystyrene with a high degree of stereoregularity, resulting in a crystalline polymer with a high melting point and desirable engineering properties.
| Entry | Catalyst/Cocatalyst | Temperature (°C) | Time (min) | Monomer Conversion (%) | Molecular Weight (Mw, g/mol ) | Syndiotacticity (rrrr, %) | Reference |
| 1 | CpTiCl₃/MAO | 50 | 60 | 95 | 2.5 x 10⁵ | >99 | |
| 2 | CpTiCl₃/MAO | 70 | 30 | - | - | - | |
| 3 | Cp*TiCl₃/MAO/Al(iBu)₃ | 75 | - | 62 | 1.2 x 10⁵ | >95 | |
| 4 | CpTiCl₃/MMAO | 0 | 180 | - | - | - |
Cp = Pentamethylcyclopentadienyl; MAO = Methylaluminoxane; MMAO = Modified Methylaluminoxane; Al(iBu)₃ = Triisobutylaluminum.
Materials:
-
This compound (CpTiCl₃)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Styrene monomer (purified)
-
n-Heptane or Toluene (anhydrous)
-
Glass tube reactor
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, charge a glass tube reactor with the desired amounts of solvent (e.g., 1 mL n-heptane), styrene monomer (e.g., 1.5 mL), and MAO solution (e.g., 0.15 mL).
-
Add the CpTiCl₃ catalyst.
-
Seal the reactor and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the specified time (e.g., 1-30 minutes).
-
Quench the reaction by immersing the reactor in liquid nitrogen.
-
Evaporate the solvent and unreacted monomer under vacuum to isolate the polymer.
-
The resulting polymer can be further purified by washing with acidified methanol (B129727) to remove catalyst residues.
Caption: Experimental workflow for CpTiCl₃-catalyzed styrene polymerization.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to be readily converted into a potent catalyst for stereoselective C-C bond formation and polymerization makes it a crucial tool for synthetic chemists in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of CpTiCl₃ in the synthesis of complex organic molecules and advanced polymeric materials. Further exploration into its utility in other transformations, such as Barbier-type reactions and radical cyclizations, continues to expand the synthetic repertoire of this important organometallic compound.
Application Notes and Protocols for CpTiCl₃ in C-C Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienyltitanium(III) trichloride (B1173362) (CpTiCl₃) has emerged as a versatile and powerful reagent in modern organic synthesis for the formation of carbon-carbon bonds. Its utility stems from its ability to be reduced in situ to the active Ti(II) species, CpTiCl₂, which can mediate a variety of important coupling reactions. These reactions often proceed under mild conditions with high yields and stereoselectivity, making CpTiCl₃ an attractive tool for the construction of complex molecular architectures relevant to natural product synthesis and drug development.
This document provides detailed application notes and experimental protocols for the use of CpTiCl₃ in several key C-C bond-forming reactions, including Barbier-type allylations and propargylations, Reformatsky-type reactions, pinacol (B44631) couplings, and radical cyclizations.
In Situ Generation of the Active Catalyst: CpTiCl₂
In most applications, the commercially available CpTiCl₃ is reduced to the active catalytic species, dichlorocyclopentadienyltitanium(III) (CpTiCl₂), in situ. Manganese or zinc dust are commonly employed as the reductant.
General Experimental Workflow for Catalyst Generation
Caption: General workflow for the in situ generation of CpTiCl₂.
Barbier-Type Allylation and Propargylation Reactions
CpTiCl₂ generated in situ is an excellent system for the Barbier-type allylation and propargylation of carbonyl compounds, providing access to homoallylic and homopropargylic alcohols.[1] The reaction can be performed stoichiometrically or catalytically. In the catalytic version, a regenerating system such as Et₃N·HBr/TMSBr is often used.[1]
Reaction Mechanism
The reaction is believed to proceed through a radical mechanism. The Ti(II) species reduces the allyl or propargyl halide to generate a radical, which then adds to the carbonyl compound.
Caption: Proposed radical mechanism for the Barbier-type allylation.
Quantitative Data
| Entry | Carbonyl Compound | Allyl/Propargyl Halide | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 95 | - | [1] |
| 2 | Cyclohexanone | Allyl bromide | 1-Allylcyclohexanol | 92 | - | [1] |
| 3 | Acetophenone | Allyl bromide | 2-Phenyl-4-penten-2-ol | 85 | - | [1] |
| 4 | Benzaldehyde | Propargyl bromide | 1-Phenyl-3-butyn-1-ol | 90 | - | [1] |
| 5 | Undec-10-enal | Crotyl bromide | 1-Undecen-12-ol, 3-methyl | 85 | 95:5 (anti:syn) | [1] |
| 6 | Benzaldehyde | Prenyl bromide | 1-Phenyl-2,2-dimethyl-3-buten-1-ol | 88 | - | [1] |
Experimental Protocol: Catalytic Barbier-Type Allylation
-
Preparation: To an oven-dried flask under an argon atmosphere, add CpTiCl₃ (0.1 equiv) and manganese dust (2.0 equiv).
-
Solvent Addition: Add dry, deoxygenated THF.
-
Reagent Addition: Add the carbonyl compound (1.0 equiv), the allyl halide (1.5 equiv), and the regenerating system (e.g., Et₃N·HBr/TMSBr, 1.5 equiv).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Reformatsky-Type Reactions
CpTiCl₂ is an efficient catalyst for the Reformatsky-type coupling of aldehydes with α-haloesters and α-iodonitriles, affording β-hydroxy esters and β-hydroxy nitriles with high yields and excellent syn-diastereoselectivity.[2][3][4] The high syn-selectivity is rationalized by a Zimmerman-Traxler-type transition state.[2][4]
Reaction Mechanism
Caption: Zimmerman-Traxler transition state in the Reformatsky reaction.
Quantitative Data
| Entry | Aldehyde | α-Halo Ester/Nitrile | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Undec-10-enal | Methyl 2-bromo-2-methylpropanoate | Methyl 2,2-dimethyl-3-hydroxytridec-12-enoate | 87 | - | [3] |
| 2 | Cyclohexanecarboxaldehyde | Ethyl bromoacetate | Ethyl 3-cyclohexyl-3-hydroxypropanoate | 89 | 95:5 | [3] |
| 3 | Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 70 | 100:0 | [3] |
| 4 | Isovaleraldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-5-methylhexanoate | 85 | 94:6 | [3] |
| 5 | Undec-10-enal | Iodoacetonitrile | 3-Hydroxytetradec-13-enenitrile | 78 | - | [3] |
| 6 | Benzaldehyde | Iodoacetonitrile | 3-Hydroxy-3-phenylpropanenitrile | 45 | - | [3] |
Experimental Protocol: Stoichiometric Reformatsky Reaction[3]
-
Preparation: Under an argon atmosphere, add dry, deoxygenated THF to a mixture of CpTiCl₃ (1.0 equiv) and manganese dust (2.0 equiv), resulting in a green suspension.
-
Reagent Addition: Add a solution of the aldehyde (1.0 equiv) and the α-halo ester or 2-iodoacetonitrile (2.0 equiv) in THF dropwise.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Filter the mixture, dilute with EtOAc, wash with 3% HCl and brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent and purify the product by silica (B1680970) gel flash column chromatography.
Pinacol Coupling Reactions
CpTiCl₃, in the presence of a reductant, can catalyze the reductive coupling of aldehydes and ketones to form 1,2-diols, a reaction known as pinacol coupling. The reaction proceeds through the formation of ketyl radicals, which then dimerize.
Reaction Mechanism
Caption: Radical mechanism for the pinacol coupling reaction.
Quantitative Data
| Entry | Carbonyl Compound | Reductant | Product | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| 1 | Benzaldehyde | Zn | 1,2-Diphenyl-1,2-ethanediol | 85 | 58:42 | [5] |
| 2 | Acetophenone | Zn | 2,3-Diphenyl-2,3-butanediol | 91 | 65:35 | [5] |
| 3 | p-Anisaldehyde | Zn | 1,2-Bis(4-methoxyphenyl)-1,2-ethanediol | 92 | 55:45 | [5] |
| 4 | 2-Naphthaldehyde | Zn | 1,2-Di(naphthalen-2-yl)-1,2-ethanediol | 88 | 60:40 | [5] |
| 5 | Cyclohexanone | Mg(Hg) | 1,1'-Bicyclohexyl-1,1'-diol | 75 | 50:50 | [6] |
Experimental Protocol: Pinacol Coupling
-
Preparation: In an inert atmosphere glovebox, to a solution of CpTiCl₃ in THF, add the reducing agent (e.g., zinc dust).
-
Reagent Addition: Add the carbonyl compound to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for the specified time.
-
Work-up: Quench the reaction with an aqueous solution of K₂CO₃.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
Radical Cyclization Reactions
The Ti(III) species generated from CpTiCl₃ can initiate radical cyclizations of unsaturated substrates, such as epoxyalkenes or unsaturated aldehydes/ketones. This methodology provides a powerful tool for the construction of cyclic and polycyclic systems. The reaction is initiated by a single-electron transfer from the Ti(III) species to a suitable functional group (e.g., an epoxide), generating a radical that then undergoes intramolecular cyclization.
Reaction Mechanism
Caption: General mechanism for Ti(III)-mediated radical cyclization.
Quantitative Data
| Entry | Substrate | Product | Yield (%) | Diastereoselectivity | Reference |
| 1 | (E)-6,7-Epoxy-geranyl acetate | Bicyclic alcohol | 75 | >95% | [7] |
| 2 | 2-(3-Butenyl)-2,3-epoxy-cyclohexanone | Bicyclic keto-alcohol | 68 | - | [8] |
| 3 | 1,2-Epoxy-5-hexene | Cyclopentylmethanol | 85 | - | [7] |
| 4 | 6,7-Epoxy-nerol | Dihydro-rose oxide | 60 | - | [7] |
Experimental Protocol: Radical Cyclization of an Epoxyalkene
-
Preparation: Prepare the active CpTiCl₂ species in situ as described in Section 1.
-
Reagent Addition: Add a solution of the epoxyalkene in THF to the green suspension of CpTiCl₂.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with aqueous NaHCO₃.
-
Purification: Extract the product with an organic solvent, dry the organic phase, and purify by column chromatography.
Conclusion
CpTiCl₃ is a valuable precursor to a highly reactive Ti(II) species that enables a range of important C-C bond-forming reactions. The mild reaction conditions, high yields, and often excellent stereoselectivity make these methods powerful tools for the synthesis of complex organic molecules. The detailed protocols and data provided herein should serve as a useful guide for researchers in academia and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dehydroxylation and Dehalogenation using Cyclopentadienyltitanium Trichloride (CpTiCl3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl3) and its derivatives are versatile catalysts in organic synthesis, enabling a range of chemical transformations. This document provides detailed application notes and protocols for two key reactions facilitated by CpTiCl3 and related complexes: the dehydroxylation of alcohols and the dehalogenation of organic halides. These reactions are of significant interest in medicinal chemistry and drug development for the modification of complex molecules. The methodologies presented are based on published research and aim to provide a practical guide for laboratory implementation.
Dehydroxylation of Tertiary Alcohols
The selective removal of a hydroxyl group is a crucial transformation in the synthesis and modification of complex molecules. Titanium catalysts, particularly Cp*TiCl3 (pentamethylcyclopentadienyltitanium trichloride), a close derivative of CpTiCl3, have been shown to be effective for the direct dehydroxylation of tertiary aliphatic alcohols under mild conditions. This method is noted for its broad functional group tolerance, making it suitable for late-stage functionalization in drug discovery.[1]
Reaction Principle
The titanium-catalyzed dehydroxylation of tertiary alcohols proceeds via a radical mechanism. The process is believed to involve the generation of a carbon-centered radical from the alcohol, followed by a hydrogen atom transfer to yield the deoxygenated product.[1]
Experimental Protocol: Dehydroxylation of Tertiary Alcohols using Cp*TiCl3
This protocol is adapted from a reported procedure for the dehydroxylation of tertiary aliphatic alcohols.[1]
Materials:
-
Substrate (tertiary alcohol)
-
Cp*TiCl3 (this compound)
-
TESCl (Chlorotriethylsilane)
-
PhSiH3 (Phenylsilane)
-
Zinc powder (Zn)
-
1,4-Dioxane (B91453) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the tertiary alcohol (1.0 equiv.), Cp*TiCl3 (0.05 equiv.), and Zinc powder (2.0 equiv.).
-
Seal the vessel and purge with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane as the solvent.
-
To the resulting suspension, add TESCl (1.5 equiv.) and PhSiH3 (2.0 equiv.) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dehydroxylated compound.
Quantitative Data: Dehydroxylation of Tertiary Alcohols
The following table summarizes the reaction conditions and yields for the dehydroxylation of various tertiary alcohols as reported in the literature using the Cp*TiCl3 catalytic system.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Adamantanol | Adamantane | 95 |
| 2 | 2-Methyl-2-adamantanol | 2-Methyladamantane | 92 |
| 3 | 1-Phenyl-1-cyclohexanol | Phenylcyclohexane | 85 |
| 4 | 2-Phenyl-2-propanol | Isopropylbenzene | 78 |
| 5 | Terpineol | p-Menth-1-ene | 88 |
Logical Workflow for Dehydroxylation
Caption: Experimental workflow for the Ti-catalyzed dehydroxylation of tertiary alcohols.
Dehalogenation using CpTiCl3
While this compound (CpTiCl3) has been cited for its role in facilitating dehalogenation transformations, specific and detailed protocols for this reaction are not as readily available in the scientific literature as for its dehydroxylation applications.[2] However, the reactivity of related titanocene (B72419) complexes, such as bis(cyclopentadienyl)titanium(III) chloride (Cp2TiCl), in dehalogenation reactions is well-documented and can provide insights into the potential of CpTiCl3 for similar transformations.
General Principles of Titanocene-Mediated Dehalogenation
Titanocene(III) species, often generated in situ from a Ti(IV) precursor and a reducing agent (e.g., Zn or Mn), are potent single-electron transfer (SET) reagents.[3] The mechanism of dehalogenation typically involves the following steps:
-
Reduction of Ti(IV) to Ti(III): The active catalyst is formed by the reduction of a stable Ti(IV) precursor.
-
Single-Electron Transfer (SET): The Ti(III) species transfers an electron to the organic halide, leading to the formation of a radical anion.
-
Fragmentation: The radical anion fragments, cleaving the carbon-halogen bond to generate a carbon-centered radical and a halide anion.
-
Hydrogen Atom Abstraction: The carbon-centered radical abstracts a hydrogen atom from a hydrogen source (e.g., solvent, silane, or amine-borane complex) to yield the dehalogenated product.
A related complex, Cp2TiCl2, has been used as a pre-catalyst for the hydrodehalogenation of alkyl halides in the presence of ammonia (B1221849) borane (B79455) (NH3·BH3) as the reductant.[4]
Illustrative Protocol: Hydrodehalogenation using a Related Titanocene Catalyst (Cp2TiCl2)
The following is a general procedure for the hydrodehalogenation of alkyl halides using Cp2TiCl2, which may serve as a starting point for developing a protocol with CpTiCl3.
Materials:
-
Substrate (alkyl halide)
-
Cp2TiCl2 (Bis(cyclopentadienyl)titanium dichloride)
-
NH3·BH3 (Ammonia borane)
-
MeOLi (Lithium methoxide) - for unactivated alkyl halides
-
Solvent (e.g., THF)
-
Argon or Nitrogen atmosphere
General Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, dissolve the alkyl halide (1.0 equiv.) and Cp2TiCl2 (0.025-0.05 equiv.) in the chosen solvent.
-
Add the reductant, NH3·BH3 (1.5-2.0 equiv.).
-
For unactivated alkyl halides, an additive such as MeOLi may be required.
-
Stir the reaction mixture at a suitable temperature (e.g., 35-60 °C).
-
Monitor the reaction by GC-MS or other suitable methods.
-
After completion, perform an appropriate aqueous work-up.
-
Extract the product, dry the organic phase, and purify by chromatography.
Quantitative Data: Hydrodehalogenation with a Cp2TiCl2 System
The table below presents data for the dehalogenation of various organic halides using a Cp2TiCl2-based catalytic system.[4]
| Entry | Substrate | Catalyst System | Temperature (°C) | Yield (%) |
| 1 | Benzyl chloride | Cp2TiCl2 / NH3·BH3 | 35 | >95 |
| 2 | 1-Bromooctane | Cp2TiCl2 / NH3·BH3 / MeOLi | 60 | >95 |
| 3 | 1-Chlorooctane | Cp2TiCl2 / NH3·BH3 / MeOLi | 60 | >95 |
Proposed Dehalogenation Pathway
Caption: Proposed mechanistic pathway for titanocene-mediated dehalogenation.
Conclusion
CpTiCl3 and its derivatives are powerful tools for reductive transformations in organic synthesis. The dehydroxylation of tertiary alcohols using a Cp*TiCl3-based system is a well-defined and highly useful protocol for the modification of complex molecules. While specific protocols for dehalogenation using CpTiCl3 are less established, the known reactivity of related titanocene complexes provides a strong foundation for the development of such methods. The information and protocols provided herein are intended to serve as a valuable resource for researchers engaged in synthetic and medicinal chemistry. Further investigation into the catalytic activity of CpTiCl3 itself for these transformations is encouraged to expand its application scope.
References
Application Notes and Protocols for the Preparation of Titanium Dioxide Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct synthesis of titanium nanoparticles from Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) is not a widely documented or standard method in the available scientific literature. The stability of the cyclopentadienyl (B1206354) (Cp) ligand likely makes it a less common precursor for the formation of titanium dioxide (TiO₂) compared to more labile precursors. This document provides a detailed protocol for the synthesis of TiO₂ nanoparticles from a common and well-documented precursor, Titanium tetrachloride (TiCl₄), via a hydrolysis method. Additionally, a protocol for the synthesis of the CpTiCl₃ precursor itself is included for reference.
Section 1: Application Notes - Titanium Dioxide Nanoparticles in Research and Drug Development
Titanium dioxide (TiO₂) nanoparticles are materials of significant interest in the biomedical field due to their unique physicochemical properties, including high stability, biocompatibility, and photocatalytic activity.[1] These properties make them versatile for a range of applications.
Key Applications:
-
Drug Delivery: TiO₂ nanoparticles can be functionalized to act as carriers for targeted drug delivery.[2][3] Their high surface area allows for the loading of therapeutic agents, and surface modifications can enable controlled and site-specific release, potentially reducing side effects and improving therapeutic outcomes.[2][4]
-
Cancer Therapy: The photocatalytic nature of TiO₂ nanoparticles is utilized in photodynamic therapy (PDT).[1] Upon activation by light, they generate reactive oxygen species (ROS) that can induce cancer cell death. This offers a minimally invasive treatment modality.
-
Antimicrobial Agents: TiO₂ nanoparticles exhibit strong antimicrobial properties, making them suitable for coatings on medical devices and implants to prevent infections.[1]
-
Biosensing: Recent advancements have employed TiO₂-based nanomaterials in biosensors for the rapid and sensitive detection of biomarkers, which can enhance diagnostic accuracy.[1]
Despite their potential, the potential toxicity and long-term biocompatibility of TiO₂ nanoparticles are areas of active research and must be carefully considered in any biomedical application.[2][5]
Section 2: Experimental Protocols
Protocol 1: Synthesis of Cyclopentadienyltitanium trichloride (CpTiCl₃)
This protocol describes the synthesis of the organometallic precursor CpTiCl₃ from titanocene (B72419) dichloride and titanium tetrachloride.[6]
Materials:
-
Titanocene dichloride ((C₅H₅)₂TiCl₂)
-
Titanium tetrachloride (TiCl₄)
-
Appropriate anhydrous, deoxygenated solvent (e.g., toluene (B28343) or xylene)
-
Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve titanocene dichloride in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate Schlenk flask, prepare a solution of titanium tetrachloride in the same solvent.
-
Slowly add the titanium tetrachloride solution to the titanocene dichloride solution with constant stirring. The reaction is an equilibrium process: (C₅H₅)₂TiCl₂ + TiCl₄ ⇌ 2 (C₅H₅)TiCl₃.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, (C₅H₅)TiCl₃, will precipitate as an orange solid.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the product with a small amount of fresh, cold solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum. The resulting (C₅H₅)TiCl₃ is a moisture-sensitive orange solid.[6]
Visualization of CpTiCl₃ Synthesis Workflow:
Caption: Workflow for the synthesis of CpTiCl₃.
Protocol 2: Synthesis of Titanium Dioxide (TiO₂) Nanoparticles by Hydrolysis of TiCl₄
This protocol details a common method for synthesizing TiO₂ nanoparticles through the hydrolysis of titanium tetrachloride.[7][8][9]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water
-
Ethanol (optional, as a co-solvent to control reaction rate)[9]
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other base for pH adjustment
-
Ice bath
-
Centrifuge and centrifuge tubes
-
Oven or furnace for calcination
Procedure:
-
Prepare an aqueous solution in a beaker, and if desired, add ethanol.[9] Place the beaker in an ice bath to control the exothermic reaction.
-
Slowly add a predetermined amount of TiCl₄ dropwise to the cold aqueous solution under vigorous stirring. A white precipitate of hydrated titanium oxide will form immediately. The reaction is: TiCl₄ + (n+2)H₂O → TiO₂·nH₂O + 4HCl.
-
After the addition is complete, continue stirring the suspension for a specified period (e.g., 1-2 hours) while allowing it to slowly warm to room temperature.
-
Adjust the pH of the suspension to a neutral or slightly basic value (e.g., pH 7-8) by the dropwise addition of ammonium hydroxide. This facilitates the complete precipitation of the titanium hydroxide.
-
Age the resulting gel for a period (e.g., 24 hours) at room temperature.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water to remove chloride ions and other impurities. This can be checked by adding a few drops of silver nitrate (B79036) (AgNO₃) solution to the supernatant; the absence of a white precipitate (AgCl) indicates the removal of chloride ions.
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain a fine powder of amorphous hydrated titanium dioxide.
-
To obtain crystalline TiO₂ nanoparticles (typically anatase or rutile phase), calcinate the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for several hours. The final crystalline phase and particle size are dependent on the calcination temperature and duration.[7][8]
Quantitative Data Summary:
The properties of the resulting TiO₂ nanoparticles are highly dependent on the synthesis parameters.
| Parameter | Value/Range | Effect on Nanoparticles | Reference |
| Precursor | TiCl₄ | Common precursor for hydrolysis methods | [9] |
| Reaction Temperature | 0 - 90 °C | Affects hydrolysis rate and final particle size | [7][8] |
| pH | 0.5 - 7.0 | Influences the crystalline phase (anatase, rutile, brookite) | [10] |
| Calcination Temperature | 400 - 800 °C | Determines the crystalline phase and particle size | [7][8] |
| Resulting Particle Size | 5 - 100 nm | Dependent on all of the above parameters | [9] |
Visualization of TiO₂ Nanoparticle Synthesis Workflow:
Caption: Workflow for TiO₂ nanoparticle synthesis.
Section 3: Signaling Pathways in Drug Delivery
The application of TiO₂ nanoparticles in targeted drug delivery often involves their interaction with cellular signaling pathways. While the nanoparticles themselves do not have a signaling role, their functionalization with targeting ligands (e.g., antibodies, peptides) allows them to bind to specific cell surface receptors, triggering downstream signaling events such as receptor-mediated endocytosis.
Visualization of a Generic Targeted Drug Delivery Pathway:
Caption: Targeted drug delivery via endocytosis.
References
- 1. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 5. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 | PLOS One [journals.plos.org]
- 6. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Particle Formation Mechanism of TiCl4 Hydrolysis to Prepare Nano TiO2 | MDPI [mdpi.com]
- 8. Strona domeny infona.pl [infona.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CpTiCl₃ Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) is a versatile and powerful catalyst precursor in organic synthesis and polymer chemistry. As a "half-sandwich" organometitanium complex, it serves as a gateway to highly reactive Ti(III) and Ti(IV) species. These species are effective in a variety of transformations, including olefin polymerization, stereoselective C-C bond formation, and radical cyclizations. This document provides detailed application notes and experimental protocols for key reactions catalyzed by CpTiCl₃, designed to be a practical guide for researchers in both academic and industrial settings.
Key Applications
CpTiCl₃-based catalytic systems are instrumental in several classes of chemical reactions:
-
Syndiospecific Polymerization of Styrene (B11656): In combination with a co-catalyst, typically methylaluminoxane (B55162) (MAO), CpTiCl₃ is highly effective in producing syndiotactic polystyrene (sPS), a polymer with distinct physical properties compared to its atactic counterpart. The stereoselectivity of the polymerization is a key feature of this catalytic system.[1][2]
-
Olefin Polymerization: Beyond styrene, CpTiCl₃/MAO systems can be used for the polymerization of various α-olefins, such as ethylene, propylene, and 1-hexene. The nature of the ligands on the cyclopentadienyl (B1206354) ring can be modified to tune the catalytic activity and the properties of the resulting polymer.[3][4]
-
Barbier-Type Allylations and Propargylations: CpTiCl₃ can be reduced in situ to form a Ti(III) species that mediates the Barbier-type addition of allylic and propargylic halides to carbonyl compounds. These reactions are often highly stereoselective.[5][6]
-
Reductive Cyclizations: The radical species generated from the reaction of CpTiCl₃-derived catalysts with epoxides can undergo intramolecular cyclization, providing a powerful method for the synthesis of complex cyclic molecules.[7]
-
Reformatsky-Type Reactions: In-situ generated dichlorocyclopentadienyltitanium(III) (CpTiCl₂) from CpTiCl₃ is an efficient catalyst for Reformatsky-type couplings of aldehydes with α-haloesters, often with high diastereoselectivity.[8]
Data Presentation
Table 1: Syndiospecific Polymerization of Styrene using CpTiCl₃/MAO System
| Entry | Catalyst | Co-catalyst | [Al]/[Ti] Ratio | Temp (°C) | Time (h) | Activity (kg sPS/mol Ti·h) | Mn (kDa) | Dispersity (Đ) | Ref. |
| 1 | CpTiCl₃ | MAO | 500 | 60 | 18 | - | 5.2 | - | [9] |
| 2 | CpTiCl₃ | MAO | 4000 | - | 0.17 | - | - | - | [1] |
| 3 | CpTi(OC₆F₅)₃ | MAO | 100 | 80 | 3 | 1.2 x 10³ | - | - | [2] |
| 4 | CpTi(-O-2,6-C₆H₃F₂)₃ | MAO | 100 | 80 | 3 | 1.5 x 10³ | - | - | [2] |
Note: Direct comparison of activities can be challenging due to varying experimental conditions across different studies.
Table 2: CpTiCl₃-Mediated Barbier-Type Allylation of Aldehydes
| Entry | Aldehyde | Allylic Halide | Catalyst System | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref. |
| 1 | Undec-10-enal | Methyl 2-bromo-2-methylpropanoate | CpTiCl₃ (0.1 eq), Mn (2 eq), Me₃SiBr (3 eq) | 87 | - | [8] |
| 2 | Benzaldehyde | Allyl Bromide | CpTiCl₃ (cat.), Mn, Et₃N·HBr/TMSBr | High | - | [5][6] |
| 3 | Various | Propargyl Halides | CpTiCl₃, Mn | High | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Syndiospecific Polymerization of Styrene
This protocol is a general guideline based on procedures reported in the literature.[2][9]
Materials:
-
CpTiCl₃ or a derivative thereof
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt %)
-
Styrene (freshly distilled)
-
Toluene (anhydrous)
-
Ethanol/HCl mixture (20:1 v/v)
-
Nitrogen or Argon gas supply
-
Schlenk flask or glass reactor with magnetic stirring
Procedure:
-
Reactor Setup: A 50 mL Schlenk flask or a 200 mL glass reactor equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen or argon.
-
Catalyst Preparation: In a glovebox, the desired amount of the titanium catalyst (e.g., 10-50 µmol) is weighed and transferred to the reactor.
-
Solvent and Co-catalyst Addition: Anhydrous toluene (e.g., 8.0 mL) is added to dissolve the catalyst. The MAO solution is then added sequentially via syringe to achieve the desired [Al]/[Ti] molar ratio (e.g., 100 to 4000). The mixture is typically stirred for a few minutes to allow for catalyst activation.
-
Polymerization: The reactor is brought to the desired temperature (e.g., 60-80 °C) in an oil bath. The freshly distilled styrene is then injected into the reactor to initiate the polymerization.
-
Reaction Quenching: After the desired polymerization time (e.g., 1 to 18 hours), the reaction is terminated by the addition of methanol (e.g., 5 mL).
-
Polymer Isolation and Purification: The resulting polymer is precipitated in an excess of acidified ethanol. The solid polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity, and by ¹³C NMR to confirm its syndiotacticity.
Protocol 2: CpTiCl₃-Catalyzed Barbier-Type Allylation
This protocol describes a typical procedure for the Barbier-type allylation of an aldehyde using a catalytic amount of CpTiCl₃.[5][8]
Materials:
-
CpTiCl₃
-
Manganese dust (activated)
-
Aldehyde
-
Allylic halide
-
Triethylamine hydrobromide (Et₃N·HBr)
-
Bromotrimethylsilane (TMSBr)
-
Tetrahydrofuran (THF, anhydrous and deoxygenated)
-
Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: All reactions are performed under an argon atmosphere using oven-dried glassware.
-
Catalyst Activation: To a Schlenk flask containing a mixture of CpTiCl₃ (0.1 equivalents) and manganese dust (2 equivalents), add dry, deoxygenated THF. This will result in a dark blue suspension of the active CpTiCl₂ species.
-
Substrate Addition: The aldehyde (1 equivalent) and the allylic halide (1.5-2 equivalents) are added to the reaction mixture.
-
Regenerating System: The regenerating system, Et₃N·HBr and TMSBr, is added to the flask.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction is quenched with an aqueous solution of HCl (1 M). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Visualizations
Caption: Experimental workflow for syndiospecific polymerization of styrene.
Caption: Proposed mechanism for the CpTiCl₃-catalyzed Barbier-type allylation.
References
- 1. Mono-Cyclopentadienyl Titanium and Rare-Earth Metal Catalysts for Syndiospecific Polymerization of Styrene and Its Derivatives [mdpi.com]
- 2. Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homo-polymerization of α-Olefins and Co-polymerization of Higher α-Olefins with Ethylene in the Presence of CpTiCl2(OC6H4X-p)/MAO Catalysts (X = CH3, Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Barbier-Type Allylations and Propargylations Mediated by CpTiCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Handling and Storage of Cyclopentadienyltitanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienyltitanium trichloride (B1173362) ((C₅H₅)TiCl₃ or CpTiCl₃) is an organotitanium compound widely utilized as a catalyst in various chemical reactions, including polymerization and cross-coupling.[1] It is an air and moisture-sensitive, corrosive, yellow-orange crystalline solid, necessitating specific handling and storage procedures to ensure safety and maintain its reactivity.[1][2][3] These application notes provide detailed protocols for the safe handling, storage, and use of cyclopentadienyltitanium trichloride in a laboratory setting.
Properties and Hazards
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[4][5] It is also corrosive to metals.[5] The compound is highly sensitive to moisture and will decompose upon contact with water or moist air.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅Cl₃Ti | [2] |
| Molecular Weight | 219.32 g/mol | [6] |
| Appearance | Yellow-orange crystalline solid | [1][2] |
| Melting Point | 210 °C (decomposes) | [6][7] |
| Density | 1.768 g/cm³ | [3] |
| Stability | Moisture sensitive | [4] |
Safe Handling Procedures
Due to its hazardous nature, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).
2.1. Engineering Controls:
-
Fume Hood: Always handle the solid compound in a well-ventilated fume hood.
-
Inert Atmosphere: For transfers and reactions, use a glovebox or Schlenk line with an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture and air.[2][4]
2.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA approved respirator with appropriate cartridges.[2]
2.3. General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Container: Keep the container tightly closed.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen.[1][2][4]
-
Location: Store in a dry, cool, and well-ventilated area designated as a corrosives storage area.[2][4]
-
Incompatible Materials: Keep away from strong oxidizing agents and water.[4]
-
Security: Store in a locked cabinet or area to restrict access.[4][5]
Experimental Protocol: Small-Scale Catalytic Polymerization of Ethylene (B1197577)
This protocol provides a general procedure for using this compound as a catalyst precursor for ethylene polymerization in a laboratory setting. This experiment must be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Methylaluminoxane (B55162) (MAO) solution in toluene (B28343)
-
Anhydrous, degassed toluene
-
High-purity ethylene gas
-
Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Gas inlet adapter
-
Ethylene supply with a flow meter and pressure regulator
-
Quenching solution (e.g., acidified methanol)
Procedure:
-
Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a gas inlet adapter under a stream of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk flask via cannula transfer.
-
Catalyst Precursor Addition: In a glovebox, weigh the desired amount of this compound into a vial and dissolve it in a small amount of anhydrous toluene.
-
Catalyst Injection: Transfer the this compound solution to the Schlenk flask using a gas-tight syringe.
-
Co-catalyst Addition: Slowly add the required amount of methylaluminoxane (MAO) solution to the reaction flask via a syringe. The solution will likely change color, indicating the formation of the active catalytic species.
-
Ethylene Introduction: Purge the flask with ethylene gas for a few minutes. Then, maintain a constant flow or pressure of ethylene into the reaction mixture while stirring vigorously.
-
Polymerization: Allow the polymerization to proceed for the desired time. The formation of polyethylene (B3416737) will be observed as a precipitate.
-
Quenching: Stop the ethylene flow and carefully quench the reaction by slowly adding the quenching solution (e.g., acidified methanol). This will deactivate the catalyst and precipitate the polymer fully.
-
Polymer Isolation: Filter the polyethylene, wash it with methanol (B129727) and water, and then dry it under a vacuum to a constant weight.
Emergency Procedures
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4]
-
Do not add water to the spill.
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][4]
Visual Workflow for Safe Handling and Storage
Caption: Workflow for safe handling and storage of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 1270-98-0 [chemicalbook.com]
Safe Disposal of Cyclopentadienyltitanium Trichloride Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe disposal of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) waste. Cyclopentadienyltitanium trichloride is a moisture-sensitive and corrosive organometallic compound that requires careful handling and specific procedures for its deactivation and disposal. The protocols outlined below are designed to be conducted by trained laboratory personnel in a controlled laboratory environment.
Overview of Hazards and Disposal Strategy
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is highly sensitive to moisture and reacts with water to produce hydrochloric acid (HCl), a corrosive and toxic gas.[4] Therefore, the primary disposal strategy involves a controlled quenching (deactivation) of the reactive compound, followed by neutralization of the acidic byproducts. The final waste products are then disposed of in accordance with local, regional, and national hazardous waste regulations.[3][5]
The recommended approach for laboratory-scale waste is a two-stage quenching process using a less reactive alcohol (isopropanol) followed by a more reactive one (methanol or ethanol), and finally water. This gradual process helps to control the exothermic reaction and the rate of HCl gas evolution. The resulting acidic solution is then neutralized with a suitable base.
Quantitative Data Summary
The following table summarizes key properties and hazard information for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₅Cl₃Ti | [5] |
| Molar Mass | 219.32 g/mol | [6] |
| Appearance | Yellow to orange solid | [6] |
| Melting Point | 210 °C (decomposes) | [7] |
| Hazards | Corrosive (causes severe skin burns and eye damage), Moisture sensitive | [1][2][3] |
| Reactivity | Reacts with water to form hydrochloric acid. Incompatible with strong oxidizing agents. | [4] |
| UN Number | 3261 | [3] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [3] |
Experimental Protocols for Safe Disposal
These protocols are intended for the disposal of small quantities (typically up to 10 grams) of this compound waste. All procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.
Protocol 1: Quenching with Isopropanol (B130326) and Water
This protocol utilizes a controlled reaction with isopropanol followed by water to deactivate the this compound.
Materials:
-
This compound waste
-
Anhydrous isopropanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (B78521) (NaOH) solution
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler.
-
An ice-water bath
-
pH paper or a pH meter
Procedure:
-
Inert Atmosphere Setup: Assemble the three-necked flask in a fume hood. Ensure all glassware is dry. Purge the flask with an inert gas, such as nitrogen or argon.
-
Dispersion: Carefully transfer the this compound waste into the flask under a positive flow of inert gas. Add a sufficient amount of an inert, dry solvent like heptane (B126788) or toluene (B28343) to create a stirrable slurry.
-
Cooling: Place the flask in an ice-water bath to cool the contents to 0-5 °C.
-
Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the stirred slurry via the dropping funnel. Control the addition rate to maintain the temperature below 25 °C and to manage the evolution of HCl gas. Continue adding isopropanol until the reaction subsides (e.g., gas evolution ceases).
-
Slow Addition of Water: Once the initial reaction with isopropanol is complete, slowly add deionized water via the dropping funnel. Again, control the addition rate to manage the exothermic reaction and gas evolution.
-
Neutralization: After the addition of water is complete and the reaction has ceased, remove the ice bath and allow the mixture to warm to room temperature. Slowly add a saturated solution of sodium bicarbonate or a 5% solution of sodium hydroxide while stirring to neutralize the acidic solution. Check the pH of the aqueous layer periodically with pH paper or a pH meter until it is between 6 and 8.
-
Waste Segregation and Disposal: The reaction will produce a solid precipitate, likely a form of titanium oxide or hydroxide.[1] Allow the solid to settle.
-
Aqueous Layer: Decant the aqueous layer. This solution should be disposed of as aqueous inorganic waste.
-
Solid Waste: The solid titanium-containing precipitate should be collected by filtration, air-dried in the fume hood, and disposed of as solid hazardous waste.[8]
-
Organic Layer (if used): If an organic solvent was used, separate it from the aqueous layer and dispose of it as halogenated or non-halogenated organic waste, depending on the solvent.
-
Protocol 2: Quenching with Ethanol (B145695) and Neutralization with Calcium Hydroxide
This protocol is an alternative method using ethanol for the initial quench, followed by neutralization with calcium hydroxide (lime), which can aid in the precipitation of the titanium species.
Materials:
-
This compound waste
-
Anhydrous ethanol
-
Deionized water
-
Calcium hydroxide (Ca(OH)₂)
-
A three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.
-
An ice-water bath
-
pH paper or a pH meter
Procedure:
-
Inert Atmosphere and Dispersion: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the flask to 0-5 °C in an ice-water bath.
-
Slow Addition of Ethanol: Slowly add anhydrous ethanol to the stirred slurry via the dropping funnel, controlling the rate to manage the reaction temperature and gas evolution.[9]
-
Hydrolysis: After the reaction with ethanol is complete, slowly add deionized water.
-
Neutralization: Once the hydrolysis is complete, slowly add a slurry of calcium hydroxide in water to neutralize the acidic solution to a pH of 7-8. The use of Ca(OH)₂ can facilitate the precipitation of titanium hydroxides.[8]
-
Waste Segregation and Disposal: Separate the solid and liquid phases as described in Protocol 1, step 7. Dispose of each waste stream according to institutional and local regulations.
Diagrams
Logical Workflow for Disposal
References
- 1. gelest.com [gelest.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Organotitanium chemistry - Wikipedia [en.wikipedia.org]
- 5. fishersci.dk [fishersci.dk]
- 6. This compound | Trichloro(cyclopentadienyl)titanium(IV) | C5H5Cl3Ti - Ereztech [ereztech.com]
- 7. This compound | 1270-98-0 [chemicalbook.com]
- 8. CN103031440A - Treatment method of titanium-containing waste liquid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentadienyltitanium Trichloride (CpTiCl₃)
Welcome to the Technical Support Center for the synthesis of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and optimize experimental outcomes for the synthesis of this important organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclopentadienyltitanium trichloride (CpTiCl₃)?
A1: The primary methods for synthesizing CpTiCl₃ involve the reaction of a cyclopentadienyl (B1206354) (Cp) group source with a titanium (IV) precursor. The most frequently employed routes include:
-
Reaction of Titanocene (B72419) Dichloride (Cp₂TiCl₂) with Titanium Tetrachloride (TiCl₄): This is a straightforward method where one Cp ligand is transferred from Cp₂TiCl₂ to TiCl₄.[1][2]
-
Reaction of a Cyclopentadienyl Salt with Titanium Tetrachloride: This involves using a cyclopentadienyl anion source, such as sodium cyclopentadienide (B1229720) (CpNa), with TiCl₄. However, this method can lead to the formation of Cp₂TiCl₂ as a significant byproduct.[3]
-
Reaction of Trimethylsilylcyclopentadiene (CpSiMe₃) with Titanium Tetrachloride: This is often the preferred method as it cleanly yields CpTiCl₃ without the significant formation of Cp₂TiCl₂.[3]
Q2: Why is my synthesis yielding bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) instead of the desired CpTiCl₃?
A2: The formation of Cp₂TiCl₂ is a common side reaction, particularly when using strong cyclopentadienyl transfer reagents like sodium cyclopentadienide (CpNa).[3] The high reactivity of the cyclopentadienide anion can lead to the displacement of two chloride ions from the titanium tetrachloride. To favor the formation of the monosubstituted product (CpTiCl₃), it is recommended to use a milder cyclopentadienylating agent like trimethylsilylcyclopentadiene (CpSiMe₃).[3]
Q3: What are the key safety precautions to consider during the synthesis of CpTiCl₃?
A3: The synthesis of CpTiCl₃ involves hazardous materials that require careful handling in a controlled laboratory environment. Key safety precautions include:
-
Moisture Sensitivity: Both the reactants (especially TiCl₄) and the product (CpTiCl₃) are highly sensitive to moisture and air.[2][4] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Corrosivity: Titanium tetrachloride is a corrosive liquid that can cause severe burns.[4] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Proper Quenching: The reaction mixture should be quenched carefully, typically with a non-protic solvent, before exposure to air.
Q4: How can I purify the final CpTiCl₃ product?
A4: Purification of CpTiCl₃ typically involves removing unreacted starting materials and byproducts. Common purification techniques include:
-
Filtration: The solid product can be isolated by filtration, followed by washing with a non-polar solvent like hexane (B92381) or pentane (B18724) to remove soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as toluene (B28343) or dichloromethane, can be used to obtain a purer product.
-
Sublimation: In some cases, sublimation under high vacuum can be an effective purification method for CpTiCl₃ and its derivatives.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Reagents or glassware were not properly dried. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inactive Reagents: Degradation of starting materials (e.g., old TiCl₄). | Use freshly distilled or newly purchased reagents. Verify the purity of starting materials. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or NMR. Adjust reaction time and temperature as needed. | |
| Formation of an Insoluble Precipitate | Hydrolysis: Accidental exposure of reagents or product to moisture. | Immediately check for leaks in the inert atmosphere setup. Ensure all solvents and reagents are scrupulously dry. |
| Polymerization: Side reactions leading to polymeric byproducts. | Control the reaction temperature carefully. Add reagents slowly to avoid localized high concentrations. | |
| Product is an Off-Color or an Oil | Impurities: Presence of unreacted starting materials or byproducts. | Optimize the purification procedure. Consider an additional washing step or recrystallization from a different solvent. |
| Decomposition: The product may be unstable at elevated temperatures or in the presence of light. | Avoid excessive heating during purification. Store the final product in a cool, dark, and inert environment. | |
| Formation of Cp₂TiCl₂ as a Major Byproduct | Over-reaction with CpNa: The cyclopentadienide anion is too reactive. | Switch to a milder cyclopentadienylating agent such as trimethylsilylcyclopentadiene (CpSiMe₃).[3] |
| Incorrect Stoichiometry: Using an excess of the cyclopentadienyl source. | Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of Cp source to TiCl₄ is typically desired. |
Quantitative Data
| Cyclopentadienyl Source | Titanium Source | Solvent | Reported Yield | Reference |
| Trimethylsilylcyclopentadiene (CpSiMe₃) | Titanium Tetrachloride (TiCl₄) | Benzene | Immediate precipitation of a yellow solid (qualitative) | [5] |
| Pentamethylcyclopentadiene (via lithiation) | Titanium Isopropoxide then SiCl₄ | THF/Isopar® E | 70-80% (for Me₅C₅TiCl₃) | [6] |
| 2-Methylindene (via lithiation) | Titanium Isopropoxide then SiCl₄/BCl₃ | Hexanes/Isopar® E | 80-90% (for 2-methylindenyltitanium trichloride) | [6] |
| Titanocene Dichloride (Cp₂TiCl₂) | Titanium Tetrachloride (TiCl₄) | Not specified | Not specified, but described as a standard preparation method.[1][2] | [1][2] |
| Sodium Cyclopentadienide (CpNa) | Titanium Tetrachloride (TiCl₄) | Toluene/THF | Unsuccessful in isolating pure CpTiCl₃ due to Cp₂TiCl₂ formation.[3] | [3] |
Experimental Protocols
Protocol 1: Synthesis of CpTiCl₃ from Trimethylsilylcyclopentadiene (CpSiMe₃) and Titanium Tetrachloride (TiCl₄)[5]
This protocol is often preferred due to the clean formation of the desired product.
Materials:
-
Trimethylsilylcyclopentadiene (CpSiMe₃)
-
Titanium Tetrachloride (TiCl₄)
-
Anhydrous Benzene
-
Anhydrous Hexane
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve titanium tetrachloride (66 mmol) in 40 mL of anhydrous benzene.
-
Slowly add trimethylsilylcyclopentadiene (66 mmol) to the stirred solution. The reaction is exothermic and results in the immediate precipitation of a yellow solid.
-
Continue stirring the reaction mixture for an additional 30 minutes at room temperature.
-
Isolate the product by filtration under an inert atmosphere.
-
Wash the solid product with two 20 mL portions of anhydrous benzene.
-
Dry the product under vacuum to yield this compound.
Characterization:
-
The product can be characterized by ¹H-NMR and FTIR spectroscopy.
Protocol 2: Synthesis of CpTiCl₃ from Titanocene Dichloride (Cp₂TiCl₂) and Titanium Tetrachloride (TiCl₄)[1][2]
This method provides a straightforward route to CpTiCl₃ if Cp₂TiCl₂ is readily available.
Materials:
-
Titanocene Dichloride (Cp₂TiCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine titanocene dichloride and titanium tetrachloride in a 1:1 molar ratio.
-
Add an anhydrous solvent to the flask with stirring.
-
The reaction proceeds to form this compound: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃.[2]
-
The product can be isolated by filtration and purified by washing with a non-polar solvent or by recrystallization.
Visualizations
Experimental Workflow for CpTiCl₃ Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in CpTiCl₃ Synthesis
Caption: A logical workflow to troubleshoot and address common causes of low yield.
References
- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 2. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2003057701A2 - Preparation of cyclopentadienyl or indenyl titanium trihalides - Google Patents [patents.google.com]
Technical Support Center: CpTiCl3 Polymerization Catalyst
Welcome to the technical support center for the CpTiCl₃ (Cyclopentadienyltitanium trichloride) polymerization catalyst. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common issues and achieve consistent, reproducible results in their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction shows low or no activity. What are the common causes?
Low catalytic activity is a frequent issue stemming from several factors, ranging from catalyst integrity to reaction conditions. The primary causes are often related to catalyst deactivation, improper activation, or the presence of inhibitors.
Common Causes for Low Activity:
-
Catalyst Deactivation: CpTiCl₃ is highly sensitive to air and moisture. Improper handling can lead to hydrolysis and the formation of inactive titanium oxides. Deactivation can also occur through thermal degradation or poisoning by impurities in the reaction medium.[1][2]
-
Inefficient Activation: The transformation of the CpTiCl₃ precatalyst into the active catalytic species is critical. This process, typically involving a cocatalyst like methylaluminoxane (B55162) (MAO) or trialkylaluminum compounds, can be inefficient if the cocatalyst quality is poor or the ratio is incorrect.[3][4]
-
Presence of Impurities: Protic impurities such as water, alcohols, or acidic compounds in the monomer or solvent can react with and consume both the active catalyst and the cocatalyst.[5][6] Other substances, like oxygen, sulfur, and nitrogen-containing compounds, can act as poisons by strongly coordinating to the titanium center, blocking active sites.[7][8]
-
Incorrect Reaction Conditions: Suboptimal temperature or pressure can significantly affect polymerization kinetics. For instance, excessively high temperatures can accelerate catalyst decomposition.[9]
Below is a logical workflow to diagnose the root cause of low catalyst activity.
Q2: How does the cocatalyst type and concentration affect the polymerization results?
The cocatalyst is not just an activator but a critical component that dictates the concentration of active sites, polymerization rate, and polymer properties.[4] Both the type of cocatalyst (e.g., MAO, TIBA, TEA) and its molar ratio relative to the titanium precursor ([Al]/[Ti]) have profound effects.[10][11]
-
Activation: The cocatalyst alkylates the titanium precursor and abstracts a chloride ligand to generate the catalytically active cationic Ti(III) or Ti(IV) species.[3]
-
Scavenging: The cocatalyst reacts with and neutralizes impurities in the reaction medium, protecting the active catalyst centers.
-
Chain Transfer: The cocatalyst can act as a chain transfer agent, which influences the molecular weight of the resulting polymer.[10]
An incorrect cocatalyst concentration can lead to inconsistent results:
-
Too Low: Incomplete activation of the Ti precursor and insufficient scavenging of impurities, resulting in low yields.
-
Too High: Over-reduction of the titanium centers to inactive species (e.g., Ti(II)) can occur, leading to a decrease in activity.[12] This can also lead to a lower molecular weight due to increased rates of chain transfer.
Table 1: Effect of Cocatalyst (Triethylaluminum) Concentration on Ethylene (B1197577) Polymerization
| Al/Ti Molar Ratio | Polymer Yield (g_polymer / mmol_cat·h) | Active Site Concentration [C*] (mol/mol_Ti) | Avg. Molecular Weight (Mv) ( g/mol ) |
|---|---|---|---|
| 62 | 150 | 0.0003 | 180,000 |
| 124 | 450 | 0.0017 | 250,000 |
| 231 | 320 | 0.0013 | 210,000 |
Data synthesized from studies on Ziegler-Natta systems to illustrate trends.[10]
Q3: I observe significant batch-to-batch variation in polymer molecular weight and polydispersity. Why?
Inconsistent molecular weight (MW) and broad polydispersity (PDI) are typically symptoms of poor control over the polymerization process. The key factors influencing these outcomes are related to active site heterogeneity and chain transfer reactions.
-
Multiple Active Sites: The catalyst activation process may generate different types of active titanium species, each with its own propagation and termination kinetics. This heterogeneity leads to the formation of polymer chains of varying lengths, resulting in a broad PDI.[13]
-
Impurity Effects: Impurities can function as uncontrolled chain transfer or terminating agents. For example, hydrogen, often an impurity or intentionally added, is a very effective chain transfer agent that lowers molecular weight.[11]
-
Temperature Fluctuations: Poor temperature control can lead to variations in the rates of propagation and chain transfer, affecting the final molecular weight. Higher temperatures generally increase the rate of chain transfer relative to propagation, leading to lower MW polymers.[14]
-
Cocatalyst Concentration: As mentioned in Q2, the cocatalyst concentration directly influences the rate of chain transfer reactions. Inconsistent [Al]/[Ti] ratios between batches will lead to different molecular weights.[10]
The diagram below illustrates the primary pathways of catalyst deactivation, which can contribute to result inconsistency.
Q4: What are the correct procedures for handling and storing CpTiCl₃?
Proper handling and storage are critical to maintaining the catalyst's activity. CpTiCl₃ and its precursors are sensitive to environmental conditions.[15][16]
Storage:
-
Inert Atmosphere: Store the catalyst in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents degradation from moisture and oxygen.[17]
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources to prevent thermal decomposition.[18]
-
Segregation: Store separately from incompatible materials, especially protic substances, oxidizers, and bases.[19]
Handling:
-
Inert Environment: All manipulations of the catalyst, including weighing and transfer, should be performed inside a glovebox or using Schlenk line techniques under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]
-
Dedicated Equipment: Use clean, dry, and dedicated spatulas and glassware to avoid cross-contamination.
Troubleshooting Guides
Guide 1: Diagnosing the Impact of Impurities
If you suspect impurities are affecting your results, a systematic approach is needed to identify and eliminate the source.
Table 2: Effect of Dimethylformamide (DMF) Impurity on Propylene Polymerization
| DMF Concentration (ppm) | Catalyst Activity Loss (%) | Polymer Melt Flow Index (MFI) Loss (%) |
|---|---|---|
| 5.11 | ~2% | Not significant |
| 40.23 | ~4.5% | ~20% |
| 75.32 | ~13% | ~55% |
| 89.92 | ~22% | ~75% |
Data adapted from a study on Ziegler-Natta catalysts to show the detrimental effect of polar impurities.[7]
Troubleshooting Steps:
-
Solvent Purification: Ensure the solvent is rigorously dried and deoxygenated. Standard procedures include distillation over a drying agent (e.g., sodium/benzophenone) or passing it through activated molecular sieve columns.
-
Monomer Purification: Pass the monomer gas or liquid through purification columns containing activated alumina (B75360) and deoxygenating catalysts.
-
System Integrity: Check your reactor and transfer lines for leaks that could introduce air or moisture.
-
Analytical Verification: If problems persist, consider analytical testing of your reagents for common inhibitors using techniques like Gas Chromatography (GC) for volatile impurities or Karl Fischer titration for water content.
Key Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization
This protocol outlines a standard lab-scale slurry polymerization of ethylene. All steps must be performed using Schlenk line or glovebox techniques.
Materials:
-
CpTiCl₃ catalyst
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
High-purity toluene (B28343), dried and deoxygenated
-
High-purity ethylene gas
-
Schlenk flask or glass pressure reactor, oven-dried
-
Magnetic stirrer
Procedure:
-
Reactor Setup: Assemble the dry reactor under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add 100 mL of purified toluene to the reactor via cannula transfer.
-
Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 50°C) using a temperature-controlled bath.
-
Cocatalyst Addition: While stirring, inject the required amount of MAO solution into the reactor. The amount is determined by the desired [Al]/[Ti] molar ratio (e.g., 500:1).
-
Ethylene Saturation: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 2 bar) and allow the solvent to become saturated while stirring. Maintain a constant ethylene feed to keep the pressure stable.
-
Catalyst Injection: In a glovebox, prepare a stock solution or slurry of CpTiCl₃ in toluene (e.g., 1 mg/mL). Inject a precise volume of the catalyst solution into the reactor to initiate the polymerization.
-
Polymerization: Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 30 minutes). Monitor for any temperature increases due to the exothermic reaction.
-
Quenching: Stop the reaction by venting the ethylene pressure and injecting 10 mL of acidified methanol (B129727) (e.g., 5% HCl in methanol).
-
Polymer Isolation: Precipitate the polyethylene (B3416737) by pouring the reaction mixture into a larger volume of methanol.
-
Washing & Drying: Filter the polymer, wash it several times with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Catalyst Purity and Integrity Analysis
Verifying the quality of your CpTiCl₃ catalyst is a crucial first step in troubleshooting.
Objective: To qualitatively and quantitatively assess the purity of a CpTiCl₃ sample.
Techniques & Expected Results:
-
Fourier Transform Infrared Spectroscopy (FT-IR):
-
Methodology: Acquire an IR spectrum of the solid catalyst, typically using an Attenuated Total Reflectance (ATR) accessory in a glovebox.
-
Analysis: Compare the spectrum to a reference. Look for the characteristic peaks of the cyclopentadienyl (B1206354) (Cp) ring and Ti-Cl bonds. The presence of broad peaks around 3200-3600 cm⁻¹ is indicative of O-H stretches from hydrolysis (water contamination), while sharp peaks around 1700 cm⁻¹ could suggest carbonyl impurities.[20]
-
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):
-
Methodology: Carefully hydrolyze a precisely weighed sample of the catalyst in an acidic aqueous matrix (e.g., dilute HCl).[20] Analyze the resulting solution by ICP-OES to determine the concentration of titanium and other metallic impurities (e.g., Fe, Al, Mg).
-
Analysis: The measured titanium concentration should match the theoretical percentage by weight. High levels of other metals suggest contamination during synthesis or handling.
-
-
X-ray Diffraction (XRD):
-
Methodology: Analyze the crystalline powder of the catalyst.
-
Analysis: The diffraction pattern can confirm the crystalline phase and structure of the material.[21] The presence of unexpected peaks may indicate crystalline impurities, such as titanium oxides.
-
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. mdpi.com [mdpi.com]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. jpst.ripi.ir [jpst.ripi.ir]
- 11. researchgate.net [researchgate.net]
- 12. cjps.org [cjps.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tdma.info [tdma.info]
- 16. sqas.docs.cefic.org [sqas.docs.cefic.org]
- 17. Best Practices for Safe Handling and Storage of Industrial Chemicals – Tripada Chemicals [tripadachemicals.com]
- 18. chemtech-us.com [chemtech-us.com]
- 19. labmanageracademy.com [labmanageracademy.com]
- 20. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catalyst Characterization Techniques [hidenanalytical.com]
Technical Support Center: Cyclopentadienyltitanium Trichloride (CpTiCl₃) Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving CpTiCl₃. For optimal results, always handle CpTiCl₃ under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Issue 1: Low or No Reaction Yield
Possible Causes & Solutions
| Cause | Recommended Action | Troubleshooting Steps |
| Reagent Decomposition | CpTiCl₃ is highly sensitive to moisture and air.[1][2] Exposure can lead to the formation of titanium oxides, rendering it inactive. | Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly. Check for leaks and ensure proper purging cycles.Use Fresh or Properly Stored Reagent: Use a freshly opened bottle of CpTiCl₃ or one that has been stored under a rigorously maintained inert atmosphere. Discolored (pale yellow or white) reagent may indicate decomposition.Solvent Purity: Use anhydrous solvents. Residual water in solvents will readily react with CpTiCl₃. |
| Incorrect Stoichiometry | Inaccurate measurement of reagents can lead to incomplete reactions or the formation of side products. | Accurate Weighing: Weigh CpTiCl₃ and other reagents under an inert atmosphere. Ensure your balance is properly calibrated.Titration of Organometallic Reagents: If using organometallic reagents (e.g., Grignard or organolithium), titrate them before use to determine the exact concentration. |
| Suboptimal Reaction Temperature | The thermal stability of CpTiCl₃ and its derivatives can be limited. | Maintain Recommended Temperature: Follow the literature procedure for the specific reaction temperature. For thermally sensitive reactions, consider running the reaction at a lower temperature for a longer duration.Monitor for Decomposition: A significant color change (e.g., darkening or precipitation) outside of the expected reaction pathway may indicate thermal decomposition. |
Issue 2: Formation of Insoluble Precipitates
Possible Causes & Solutions
| Cause | Recommended Action | Troubleshooting Steps |
| Hydrolysis | Exposure to water leads to the formation of insoluble titanium oxides.[3] | Strict Anhydrous Conditions: As with low yield, ensure all glassware is oven-dried and cooled under vacuum, and all solvents and reagents are anhydrous.Check for Leaks: Even small leaks in your reaction setup can introduce enough moisture to cause issues. |
| Reduction of Ti(IV) | Some reagents can reduce CpTiCl₃ to lower oxidation state titanium species, which may have different solubility profiles.[1] | Choice of Reducing Agent: If a reduction is intended, ensure the correct stoichiometry of the reducing agent is used. Unintended reduction can occur with certain organometallic reagents or impurities. |
| Ligand Exchange/Polymerization | Depending on the solvent and other reagents, ligand exchange can lead to the formation of polymeric or less soluble titanium complexes. | Solvent Choice: Use non-coordinating, anhydrous solvents unless the protocol specifies otherwise. |
Frequently Asked Questions (FAQs)
Q1: My CpTiCl₃ is orange, but I've seen it described as a yellow crystalline solid. Is there something wrong with my reagent?
A1: CpTiCl₃ is typically an orange or yellow-orange solid.[1][4] The exact color can vary depending on the crystalline form and purity. A pale yellow or off-white color may indicate hydrolysis or other decomposition, and the reagent should be used with caution or purified if possible.
Q2: What are the common side reactions to be aware of when using CpTiCl₃?
A2: The most common side reactions include:
-
Hydrolysis: Reaction with water to form titanium oxides. This is the most frequent cause of failed reactions.[2][5]
-
Ligand Exchange: The cyclopentadienyl (B1206354) or chloride ligands can be substituted by other ligands in the reaction mixture, such as alkoxides from alcohols or other nucleophiles.[6][7]
-
Reduction: CpTiCl₃ can be reduced from Ti(IV) to Ti(III) by various reducing agents, including some organometallic reagents.[1]
-
Thermal Decomposition: While relatively stable at room temperature, CpTiCl₃ can decompose at elevated temperatures.[8]
Q3: How should I properly store and handle CpTiCl₃?
A3: CpTiCl₃ is moisture-sensitive and should be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] All handling should be performed in a glovebox or using Schlenk techniques.
Q4: Can I use protic solvents with CpTiCl₃?
A4: Generally, no. Protic solvents such as water, alcohols, and amines will react with CpTiCl₃, leading to ligand exchange and the formation of titanium alkoxides or amides and eventual decomposition to titanium oxides.[1][9] Reactions should be carried out in anhydrous, aprotic solvents unless a specific reaction with the protic solvent is intended.
Q5: What are some common impurities in CpTiCl₃ and how can they affect my reaction?
A5: A common impurity in the synthesis of CpTiCl₃ is titanocene (B72419) dichloride (Cp₂TiCl₂), which can arise if the stoichiometry of the reactants is not carefully controlled.[10] The presence of Cp₂TiCl₂ can lead to different reactivity and lower yields of the desired product. Other potential impurities can include residual starting materials like TiCl₄ or byproducts from the synthesis.
Experimental Protocols
Protocol 1: General Handling of Cyclopentadienyltitanium Trichloride (CpTiCl₃) under an Inert Atmosphere
Objective: To safely and effectively handle the air- and moisture-sensitive CpTiCl₃.
Materials:
-
This compound (CpTiCl₃)
-
Schlenk flask or other suitable reaction vessel, oven-dried
-
Anhydrous, degassed solvent
-
Septa, needles, and cannulas
-
Nitrogen or argon gas source with a bubbler
-
Balance located inside a glovebox or a procedure for weighing under an inert atmosphere.
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under vacuum or a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction vessel on a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Weighing CpTiCl₃:
-
In a Glovebox: The most reliable method is to weigh the CpTiCl₃ inside a glovebox and transfer it to the reaction vessel.
-
Without a Glovebox (Nitrogen Push Technique): Quickly transfer an approximate amount of CpTiCl₃ to the reaction vessel under a positive flow of inert gas. Seal the vessel and then accurately weigh the entire vessel. Remove the CpTiCl₃ for the reaction, and then re-weigh the vessel to determine the exact amount used by difference.
-
-
Addition of Solvent: Add anhydrous, degassed solvent to the reaction vessel containing the CpTiCl₃ via a cannula or a gas-tight syringe.
-
Reagent Addition: Add other reagents via cannula or gas-tight syringe through a septum.
-
Reaction Monitoring: Monitor the reaction by taking aliquots for analysis (e.g., TLC, GC-MS, NMR) using a gas-tight syringe.
-
Work-up: Quench the reaction using appropriate procedures, being mindful that exposure to air and moisture during work-up can still affect the product.
Visualizations
Caption: Hydrolysis pathway of CpTiCl₃.
References
- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand exchange reactions in transition metal complexes - Crunch Chemistry [crunchchemistry.co.uk]
- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CpTiCl₃ Catalyst Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) catalyst.
Section 1: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems observed during reactions catalyzed by CpTiCl₃.
Guide 1: Low or No Catalytic Activity
Problem: The reaction is sluggish, fails to initiate, or gives a low yield of the desired product.
Possible Causes and Solutions:
A primary reason for low or no catalytic activity is the deactivation of the CpTiCl₃ catalyst. This can occur through several mechanisms, with the most common being exposure to moisture and air, leading to hydrolysis and oxidation.[1] Other factors include the presence of impurities in the starting materials or solvents that can act as inhibitors.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no catalyst activity.
Guide 2: Observation of a Precipitate
Problem: A yellow or off-white precipitate forms in the reaction mixture.
Possible Cause and Solution:
The formation of a yellow precipitate is often an indication of catalyst decomposition.[1] This is typically due to the hydrolysis of CpTiCl₃ upon exposure to moisture, leading to the formation of titanium oxides.[1]
Troubleshooting Steps:
-
Confirm Inert Atmosphere: Ensure that all glassware was rigorously dried before use and that the reaction was set up and maintained under a strict inert atmosphere (e.g., high-purity argon or nitrogen).[1]
-
Verify Solvent Purity: Use freshly distilled anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF).
-
Check Reagent Purity: Ensure all starting materials and reagents are anhydrous and were stored under an inert atmosphere.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation mechanisms for CpTiCl₃ catalysts?
A1: The primary deactivation mechanisms for CpTiCl₃ are:
-
Hydrolysis and Oxidation: CpTiCl₃ and its active Ti(III) species are highly sensitive to moisture and air.[1] Exposure leads to the formation of inactive titanium oxides.[1]
-
Poisoning by Lewis Bases: Functional groups such as amines, alcohols, and even some ethers can coordinate to the titanium center, acting as Lewis bases and inhibiting catalytic activity. The strength of this inhibition depends on the nature of the Lewis base.
-
Dimerization: The catalytically active monomeric Ti(III) species can sometimes form inactive dimers, reducing the concentration of the active catalyst.[1]
-
Reduction to Inactive States: In some cases, the active titanium species can be further reduced to a lower, inactive oxidation state.
Caption: Major deactivation pathways for CpTiCl₃ catalysts.
Q2: How can I minimize catalyst deactivation due to air and moisture sensitivity?
A2: Rigorous adherence to air-sensitive techniques is crucial.[3][4][5][6][7] This includes:
-
Use of a Glovebox or Schlenk Line: All manipulations of the catalyst and air-sensitive reagents should be performed under an inert atmosphere.[1]
-
Drying of Glassware: All glassware should be oven-dried at a minimum of 125°C overnight and cooled under a stream of inert gas.[4][5]
-
Use of Anhydrous Solvents and Reagents: Solvents should be freshly distilled from appropriate drying agents. Reagents should be purchased in anhydrous form and stored under an inert atmosphere.[1]
-
Proper Syringe and Cannula Techniques: Use dry, inert-gas flushed syringes and cannulas for transferring liquids.[4][5]
Q3: What common impurities in reagents can deactivate my CpTiCl₃ catalyst?
A3: Impurities in starting materials and solvents are a common source of catalyst deactivation.[2] These can include:
-
Water: Even trace amounts of water can lead to rapid hydrolysis of the catalyst.[1]
-
Oxygen: Oxygen can oxidize the active Ti(III) species to inactive Ti(IV) species.
-
Lewis Basic Functional Groups: Impurities containing amines, alcohols, thiols, and even some carbonyls can act as poisons.
-
Peroxides: Often found in older ether solvents, peroxides can lead to uncontrolled radical reactions and catalyst decomposition.
-
Aldehydes and Ketones: These can sometimes react with the catalyst or interfere with the desired reaction pathway.[8]
Q4: Is it possible to regenerate a deactivated CpTiCl₃ catalyst?
A4: Regeneration of CpTiCl₃ that has been deactivated by hydrolysis or oxidation is generally not feasible in a standard laboratory setting, as it involves the reformation of the cyclopentadienyl-titanium bond which is a synthetic procedure in itself. If deactivation is due to poisoning by a weakly coordinating Lewis base, it might be possible to displace the poison by adding a large excess of substrate or a non-coordinating solvent, though this is often inefficient. In an industrial setting, more complex regeneration procedures like high-temperature treatments or chemical washing might be employed, but these are not typically practical for academic or small-scale research.[9][10][11] The most practical approach for researchers is to prevent deactivation in the first place by using pure, anhydrous reagents and maintaining a strict inert atmosphere.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive CpTiCl₃
This protocol outlines the basic steps for safely handling CpTiCl₃ to prevent deactivation.
Materials:
-
CpTiCl₃ solid
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)
-
Inert gas source (high-purity argon or nitrogen)
-
Schlenk line or glovebox[3]
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried for at least 4 hours at >125°C. Assemble the hot glassware and allow it to cool under a stream of inert gas.[4][5]
-
Inert Atmosphere: Place the required amount of CpTiCl₃ into a Schlenk flask inside a glovebox or under a positive pressure of inert gas.
-
Solvent Transfer: Transfer the desired volume of anhydrous, degassed solvent to the Schlenk flask containing the CpTiCl₃ via a cannula or a dry, inert-gas flushed syringe.
-
Dissolution: Stir the mixture at room temperature until the CpTiCl₃ is fully dissolved. The resulting solution should be a clear, orange-red color.
-
Storage: If the solution is not to be used immediately, it should be stored under a positive pressure of inert gas in a sealed Schlenk flask, protected from light.
Section 4: Quantitative Data on Catalyst Deactivation
While specific kinetic data for the deactivation of CpTiCl₃ under various conditions is dispersed throughout the literature and highly dependent on the specific reaction, the following table summarizes the qualitative impact of common poisons.
| Poison Class | Example(s) | General Impact on Activity | Notes |
| Protic Species | Water, Alcohols | Severe deactivation | Leads to rapid and irreversible hydrolysis of the Ti-Cp and Ti-Cl bonds.[1] |
| Oxygen | O₂ | Severe deactivation | Oxidizes the active Ti(III) species to inactive Ti(IV). |
| Lewis Bases | Amines, Pyridines, Thiols | Moderate to Severe Deactivation | Coordinate to the Lewis acidic titanium center, blocking substrate access. The strength of inhibition depends on the basicity and steric bulk of the Lewis base. |
| Carbonyls | Acetone, Ethyl Acetate | Mild to Moderate Deactivation | Can coordinate to the titanium center, potentially leading to side reactions or inhibition. |
This table provides a general guide. The actual impact of a potential poison can vary significantly based on its concentration, the reaction conditions, and the specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 10. csc.com.tw [csc.com.tw]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Temperature for CpTiCl₃ Catalyzed Polymerization
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the reaction temperature in olefin polymerizations catalyzed by Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) and analogous Ziegler-Natta systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in CpTiCl₃ catalyzed polymerization?
Temperature is a critical parameter that directly influences multiple aspects of the polymerization process. It affects the rate of catalyst activation, chain propagation, chain transfer, and catalyst deactivation. An optimal temperature ensures a high polymerization rate while minimizing catalyst decay, leading to efficient production of the desired polymer.
Q2: What is a typical optimal temperature range for this type of polymerization?
While the exact optimal temperature can vary based on the specific olefin, cocatalyst (e.g., MAO, alkylaluminum compounds), and solvent system, a general range for titanium-based Ziegler-Natta catalysts is between 40°C and 80°C. For many ethylene (B1197577) and propylene (B89431) polymerizations, peak catalyst activity and the highest polymer yields are often observed around 60°C.[1] Temperatures above this optimum often lead to a rapid decline in catalyst activity due to thermal deactivation.[1]
Q3: How does temperature affect the molecular weight and polydispersity of the resulting polymer?
Generally, increasing the polymerization temperature leads to higher rates of chain transfer reactions, which can result in a lower average molecular weight of the polymer.[1] Conversely, very low temperatures can slow down the propagation rate, potentially affecting yield. The temperature also influences the number of active sites on the catalyst; an optimal temperature maximizes this concentration, contributing to both high yield and desirable molecular weight characteristics.[1]
Q4: What are the visible signs of catalyst deactivation due to excessive temperature?
Thermally induced catalyst deactivation, or sintering, is a primary concern at high temperatures (e.g., >80-90°C).[2][3] This process involves the loss of active surface area through agglomeration of metal particles or the closing of pores within the catalyst support.[3] While not always visually apparent during the reaction, symptoms include a sharp drop-off in monomer consumption rate and lower-than-expected polymer yield.
Data Presentation: Temperature Effects
The following tables summarize the impact of temperature on key polymerization outcomes for a representative titanium-based Ziegler-Natta catalyst system used for ethylene polymerization. While not specific to CpTiCl₃, these data illustrate the general trends applicable to this catalyst class.
Table 1: Effect of Temperature on Catalyst Active Sites and Polymer Properties [1]
| Temperature (°C) | Concentration of Active Sites [C*] (mol/mol Ti) | Polymer Yield (g) | Viscosity Average Molecular Weight (Mv) |
| 40 | 0.0002 | Data Not Provided | Data Not Provided |
| 60 | 0.0017 | Highest Yield | Highest Mv |
| >60 | Decreases | Decreases | Decreases |
Conditions: TiCl₄/Mg(OEt)₂/TEA catalyst system in hexane (B92381) for ethylene polymerization.[1]
Troubleshooting Guide
This section addresses common issues encountered during polymerization and links them to potential temperature-related causes.
Issue 1: Low or No Polymer Yield
-
Possible Cause 1: Temperature is too low.
-
Explanation: At low temperatures (e.g., <30-40°C), the rate of catalyst activation and chain propagation can be kinetically limited, leading to poor catalyst activity and low yield.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C to find the optimal point for catalyst activation without initiating deactivation.
-
-
Possible Cause 2: Temperature is too high.
-
Explanation: Excessively high temperatures (e.g., >80°C) can cause rapid thermal deactivation (sintering) of the catalyst's active sites, leading to a sharp drop in activity and low overall yield.[3]
-
Solution: Reduce the polymerization temperature to the optimal range (typically 50-70°C). Ensure the reactor has adequate heat dissipation to prevent thermal runaways, especially at the start of the reaction.
-
Issue 2: Low Polymer Molecular Weight
-
Possible Cause: Temperature is too high.
-
Explanation: Higher temperatures increase the rate of chain transfer reactions relative to the rate of chain propagation. This results in the formation of shorter polymer chains and, consequently, a lower average molecular weight.
-
Solution: Lower the reaction temperature. This will favor the propagation reaction over chain transfer, leading to longer polymer chains and higher molecular weight.
-
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
-
Possible Cause: Poor temperature control or "hot spots".
-
Explanation: Inadequate stirring or poor heat removal can create localized areas of high temperature within the reactor. This temperature heterogeneity means that polymer chains are formed under different conditions, leading to a wider range of molecular weights and a broad PDI.
-
Solution: Improve stirring efficiency to ensure uniform temperature distribution throughout the reactor. For highly exothermic reactions, consider using a reactor with a cooling jacket or implementing a semi-batch process where the monomer is fed gradually to better control the reaction rate and heat generation.
-
Diagrams
Caption: Troubleshooting workflow for temperature-related issues.
Experimental Protocols
General Protocol for Slurry Polymerization of Ethylene
This protocol provides a general methodology for ethylene polymerization using a CpTiCl₃/Cocatalyst system in a slurry phase. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Reactor Preparation:
-
Reaction Setup:
-
Introduce the solvent (e.g., 50 mL of toluene) into the reactor via cannula transfer.
-
Add the required amount of cocatalyst (e.g., Modified Methylaluminoxane, MMAO) to the solvent and stir.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1.0 MPa).[4] Allow the system to saturate for 10-15 minutes while stirring.
-
-
Initiation of Polymerization:
-
Prepare a stock solution of the CpTiCl₃ catalyst in an appropriate solvent (e.g., dichloromethane (B109758) or toluene).
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Maintain a constant ethylene pressure and reaction temperature for the designated time (e.g., 10-30 minutes).[4]
-
-
Quenching and Polymer Isolation:
-
Terminate the reaction by venting the ethylene and injecting a quenching agent (e.g., 10% acidic methanol).[1]
-
Stir the mixture for 2 hours. The polymer will precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol (B129727) and then dry it in a vacuum oven at 60°C overnight to a constant weight.
-
-
Characterization:
-
Determine the viscosity average molecular weight (Mv) using viscometry in a suitable solvent (e.g., decalin at 135°C).[1]
-
Analyze molecular weight (Mw, Mn) and polydispersity (Mw/Mn) using high-temperature Gel Permeation Chromatography (GPC).
-
Caption: General experimental workflow for slurry polymerization.
References
Technical Support Center: The Effect of Solvent on Cyclopentadienyltitanium Trichloride (CpTiCl₃) Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). The information is designed to assist users in optimizing their experimental outcomes by understanding and mitigating solvent-related issues.
Troubleshooting Guides
Issue: Low or No Reaction Conversion
When a reaction involving CpTiCl₃ exhibits low or no conversion, the choice of solvent is a critical parameter to investigate. This guide provides a systematic approach to troubleshooting this common issue.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low reaction conversion, focusing on solvent-related issues.
Detailed Steps:
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Verify Reagent and Solvent Purity: Impurities, especially water and oxygen, can deactivate the CpTiCl₃ catalyst. Ensure all starting materials and the solvent are of high purity and appropriately dried. For air- and moisture-sensitive reactions, the use of a glovebox or Schlenk line is essential.[1]
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Evaluate Solvent Coordinating Ability: Strongly coordinating solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or pyridine (B92270) can bind to the titanium center, potentially inhibiting substrate coordination and reducing catalytic activity. In some cases, this can completely inhibit the reaction.
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Consider a Switch to Non-Coordinating Solvents: If a coordinating solvent is suspected to be the issue, switching to a non-coordinating or weakly coordinating solvent like toluene, heptane, or dichloromethane (B109758) is recommended.
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Assess Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. The optimal polarity will depend on the specific reaction mechanism. A screening of solvents with varying polarities may be necessary to identify the most suitable medium.
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Investigate Catalyst Deactivation: If the reaction starts but then stalls, catalyst deactivation may be occurring. This can be caused by impurities or by the reaction conditions themselves, such as high temperatures leading to thermal decomposition.[1]
Issue: Poor Product Selectivity or Unexpected Side Products
The solvent can significantly influence the selectivity of a reaction by stabilizing certain transition states over others.
Logical Flow for Addressing Selectivity Issues
Caption: A logical progression for diagnosing and resolving issues of poor product selectivity.
Detailed Steps:
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Characterize Byproducts: The first step is to identify the structure of the unexpected side products using analytical techniques.
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Propose a Mechanistic Hypothesis: Understanding how these side products might be formed can provide clues about the role the solvent may be playing.
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Evaluate Solvent-Intermediate Interactions: Consider how the solvent might stabilize or destabilize key intermediates or transition states, leading to the observed product distribution.
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Systematic Solvent Screening: A systematic screening of solvents with different properties (e.g., polarity, coordinating ability, proticity) is often the most effective way to improve selectivity.
Frequently Asked Questions (FAQs)
Q1: How does the coordinating ability of a solvent affect the reactivity of CpTiCl₃?
A1: The titanium center in CpTiCl₃ is a Lewis acid and can coordinate with donor solvents. Strongly coordinating solvents can occupy the coordination sites on the titanium atom, which are necessary for the substrate to bind and react. This can lead to a decrease in reaction rate or even complete inhibition of the catalytic activity. In contrast, non-coordinating or weakly coordinating solvents leave the coordination sites available for the reactants, generally leading to higher reactivity.
Q2: What is the impact of solvent polarity on CpTiCl₃ catalyzed polymerizations?
A2: Solvent polarity can influence several aspects of polymerization. In some cases, polar solvents can help to stabilize the active catalytic species, potentially leading to higher activity. However, the effect of polarity is often coupled with the solvent's coordinating ability. For instance, in the living radical polymerization of styrene (B11656) catalyzed by a related titanocene (B72419) complex, polar, reversibly coordinating solvents were found to be most effective. The polarity can also affect the solubility of the growing polymer chain, which in turn can influence the polymerization kinetics and the properties of the final polymer.
Q3: My CpTiCl₃-catalyzed reaction is not reproducible. Could the solvent be the cause?
A3: Yes, solvent variability is a common cause of poor reproducibility. The purity of the solvent is critical; trace amounts of water, oxygen, or other impurities can act as catalyst poisons.[1] It is crucial to use solvents of high purity and to properly dry and degas them before use. Even different batches of the same grade of solvent can have slightly different impurity profiles, leading to inconsistent results.
Q4: Can the solvent influence the molecular weight and polydispersity of polymers produced with CpTiCl₃?
A4: Yes, the solvent can have a significant impact on the molecular weight and polydispersity index (PDI) of the resulting polymer. The solvent can affect the rates of chain propagation, chain transfer, and termination reactions. For example, a solvent that promotes chain transfer reactions will lead to polymers with lower molecular weights. The solubility of the polymer in the reaction medium, which is determined by the solvent, can also play a role. If the polymer precipitates out of solution during the reaction, this can affect the accessibility of the active sites and lead to a broader molecular weight distribution.
Data Presentation
Table 1: Qualitative Effect of Solvent Type on CpTiCl₃ Reactivity in Olefin Polymerization
| Solvent Type | Coordinating Ability | Polarity | General Effect on Reactivity | Potential Issues |
| Aromatic Hydrocarbons (e.g., Toluene) | Weakly Coordinating | Non-polar | Generally good activity. | May require higher temperatures to achieve high rates. |
| Aliphatic Hydrocarbons (e.g., Heptane) | Non-Coordinating | Non-polar | Often used for slurry polymerizations; activity can be high. | Polymer solubility can be low, leading to precipitation. |
| Chlorinated Solvents (e.g., Dichloromethane) | Weakly Coordinating | Polar | Can provide good activity and polymer solubility. | Potential for side reactions with the solvent under certain conditions. |
| Ethers (e.g., THF) | Strongly Coordinating | Polar | Can significantly decrease or inhibit catalytic activity. | Catalyst inhibition due to strong coordination to the Ti center. |
| Nitriles (e.g., Acetonitrile) | Strongly Coordinating | Polar | Generally leads to very low or no reactivity. | Strong coordination to the titanium center blocks active sites. |
Note: The specific effects can be highly dependent on the other reaction components and conditions.
Experimental Protocols
General Protocol for a Comparative Study of Solvent Effects in Ethylene (B1197577) Polymerization using CpTiCl₃/MAO Catalyst System
This protocol outlines a general procedure for comparing the effect of different solvents (e.g., toluene, heptane, dichloromethane) on the polymerization of ethylene.
1. Materials and Reagents:
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Cyclopentadienyltitanium trichloride (CpTiCl₃)
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Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
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High-purity ethylene gas
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Anhydrous solvents (Toluene, Heptane, Dichloromethane)
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Methanol (B129727) (for quenching)
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Hydrochloric acid solution (10% in methanol)
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Acetone
2. Equipment:
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Schlenk line or glovebox for inert atmosphere operations
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High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet
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Glassware (Schlenk flasks, syringes) oven-dried before use
3. Experimental Procedure:
a. Solvent Preparation:
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All solvents should be purified by passing them through columns of activated alumina (B75360) and supported copper catalyst to remove water and oxygen, followed by degassing.
b. Reactor Setup and Polymerization:
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The reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 100 °C) for several hours and then purged with high-purity nitrogen or argon.
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The reactor is charged with the desired volume of the chosen anhydrous solvent (e.g., 200 mL) under an inert atmosphere.
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The solvent is brought to the desired reaction temperature (e.g., 50 °C) with stirring.
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A specific volume of the MAO solution is injected into the reactor, and the mixture is stirred for a period to allow for scavenging of any remaining impurities.
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A solution of CpTiCl₃ in the same solvent is prepared in a Schlenk flask and injected into the reactor to initiate the polymerization.
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The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 5 bar), and this pressure is maintained throughout the reaction by a continuous feed of ethylene.
c. Reaction Quenching and Polymer Isolation:
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After a predetermined reaction time (e.g., 30 minutes), the ethylene feed is stopped, and the reactor is vented.
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The polymerization is quenched by injecting a small amount of methanol.
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The reactor is cooled to room temperature, and the polymer is collected by filtration.
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The polymer is washed with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with methanol and acetone.
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The resulting polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
4. Analysis:
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Catalyst Activity: Calculated as kg of polymer per mole of Ti per hour per bar of ethylene pressure.
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Polymer Molecular Weight and Polydispersity Index (PDI): Determined by high-temperature gel permeation chromatography (GPC).
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Polymer Melting Point (Tm): Determined by differential scanning calorimetry (DSC).
By performing this experiment with different solvents under identical conditions, a direct comparison of the effect of the solvent on catalyst activity and polymer properties can be obtained.
References
Technical Support Center: Purification of Crude Cyclopentadienyltitanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude cyclopentadienyltitanium trichloride?
A1: Crude CpTiCl₃, typically synthesized from titanocene (B72419) dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄), may contain several impurities.[1] These can include:
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Unreacted Starting Materials: Residual titanocene dichloride and titanium tetrachloride are common contaminants.
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Byproducts of Synthesis: Side reactions can lead to the formation of various organotitanium species.
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Hydrolysis Products: CpTiCl₃ is highly sensitive to moisture and can hydrolyze to form titanium oxychloride species.[1] The presence of moisture during synthesis or handling will lead to these impurities.
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Solvent Residues: Solvents used in the synthesis, such as toluene (B28343) or THF, may be present in the crude product.
Q2: What is the visual appearance of pure versus impure CpTiCl₃?
A2: Pure this compound is an orange solid.[1] The presence of impurities can alter its appearance. For instance, a brownish or darker coloration may indicate the presence of decomposition or hydrolysis products. Commercial suppliers often describe the product as a light yellow to brown crystal, suggesting some level of impurity is common.
Q3: Which purification techniques are most effective for crude CpTiCl₃?
A3: The two most common and effective purification techniques for crude CpTiCl₃ are recrystallization and sublimation. The choice between these methods often depends on the nature of the impurities and the scale of the purification.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing soluble and insoluble impurities.
Issue 1: Poor or No Crystal Formation
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Possible Cause: The solvent may not be appropriate, or the solution may not be sufficiently saturated. CpTiCl₃ is an organometallic compound and may decompose in hot solvents.
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Troubleshooting Steps:
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Solvent Selection: Toluene is a commonly used solvent for the recrystallization of related titanocene dichloride and can be a good starting point.[2] A solvent system where CpTiCl₃ is soluble at high temperatures but less soluble at lower temperatures is ideal.
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Saturation: Ensure the minimum amount of hot solvent is used to dissolve the crude product completely. If the solution is too dilute, crystals will not form upon cooling.
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Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of pure CpTiCl₃.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer. Rapid cooling can lead to the formation of small, impure crystals or an oil.
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Issue 2: Oiling Out Instead of Crystallization
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Possible Cause: The melting point of the impure CpTiCl₃ is lower than the temperature of the saturated solution, causing it to separate as a liquid instead of a solid.
-
Troubleshooting Steps:
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Lower the Crystallization Temperature: If oiling out occurs at room temperature, try cooling the solution further in an ice bath or freezer.
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Use a Different Solvent System: A solvent in which CpTiCl₃ is less soluble may prevent oiling out. Experiment with solvent mixtures, such as toluene-hexane.
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Increase Solvent Volume: Adding a small amount of additional solvent may keep the compound dissolved until a lower temperature is reached, where crystallization is more favorable than oiling out.
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Sublimation
Sublimation is an effective method for purifying volatile solids and is particularly useful for removing non-volatile impurities.
Issue 1: Low Yield of Sublimed Product
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Possible Cause: The temperature and pressure conditions may not be optimal for the sublimation of CpTiCl₃. The compound may also be decomposing at the sublimation temperature.
-
Troubleshooting Steps:
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Optimize Conditions: Sublimation is best performed under a high vacuum. The temperature should be high enough to achieve a reasonable sublimation rate but below the decomposition temperature of the compound. For organometallic compounds, a gradual increase in temperature is recommended.
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Check for Leaks: Ensure the sublimation apparatus is properly sealed and can maintain a high vacuum. Leaks will reduce the efficiency of the sublimation process.
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Sufficient Heating Surface Area: Spread the crude material in a thin layer at the bottom of the sublimation apparatus to maximize the surface area for heating.
-
Issue 2: Product Decomposes During Sublimation
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Possible Cause: The sublimation temperature is too high. CpTiCl₃ has a melting point of around 210 °C and may decompose at or near this temperature.[1]
-
Troubleshooting Steps:
-
Lower the Temperature and Pressure: Sublimation can be achieved at lower temperatures by applying a higher vacuum. This minimizes the risk of thermal decomposition.
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Monitor for Color Change: A darkening of the crude material during heating is an indication of decomposition. If this occurs, reduce the temperature immediately.
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Experimental Protocols
Recrystallization from Toluene
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Place the crude CpTiCl₃ in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
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Add a minimal amount of hot toluene to dissolve the solid completely with stirring. The solution should be saturated.
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If insoluble impurities are present, perform a hot filtration under an inert atmosphere.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in a colder environment (e.g., -20 °C) to maximize the yield.
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Isolate the purified crystals by filtration under an inert atmosphere, wash with a small amount of cold toluene or hexane, and dry under vacuum.
Vacuum Sublimation
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Place the crude CpTiCl₃ in the bottom of a sublimation apparatus under an inert atmosphere.
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Assemble the apparatus with a cold finger condenser.
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Evacuate the apparatus to a high vacuum (e.g., <0.1 mmHg).
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Once a stable vacuum is achieved, begin to cool the cold finger (e.g., with cold water or a dry ice/acetone slurry).
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Slowly and carefully heat the bottom of the apparatus containing the crude material. A sand bath or heating mantle can be used.
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Orange crystals of pure CpTiCl₃ will deposit on the cold finger.
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Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
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Carefully bring the apparatus back to atmospheric pressure with an inert gas before collecting the purified product from the cold finger.
Quantitative Data Summary
| Purification Technique | Typical Solvent/Conditions | Expected Purity Improvement | Potential Issues |
| Recrystallization | Toluene or Toluene/Hexane | Can significantly remove soluble impurities like unreacted Cp₂TiCl₂. | Oiling out, low recovery if too much solvent is used. |
| Vacuum Sublimation | High Vacuum (<0.1 mmHg), elevated temperature | Effective for removing non-volatile impurities. | Thermal decomposition if overheated, low yield if conditions are not optimal. |
Note: Specific quantitative data on purity improvement for CpTiCl₃ is not widely published. The effectiveness of each technique will depend on the specific impurities present in the crude material.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of crude CpTiCl₃.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Cyclopentadienyltitanium Trichloride (CpTiCl₃)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive compound, cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the appearance of pure Cyclopentadienyltitanium Trichloride (CpTiCl₃)?
A1: Pure CpTiCl₃ is a yellow to orange crystalline solid.[1][2] Any significant deviation from this appearance may indicate decomposition or the presence of impurities.
Q2: What are the primary hazards associated with CpTiCl₃?
A2: CpTiCl₃ is highly sensitive to moisture and is corrosive.[1][2][3] It can cause severe skin burns and eye damage.[4] Upon contact with moisture, it can decompose and release hydrogen chloride gas.
Q3: How should CpTiCl₃ be stored to ensure its stability?
A3: To maintain its integrity, CpTiCl₃ should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, and dark.[1]
Q4: What personal protective equipment (PPE) is required when handling CpTiCl₃?
A4: When handling CpTiCl₃, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[5][6] All handling of the solid should be performed in a glovebox or under a Schlenk line.[5][7]
Q5: What are the signs of CpTiCl₃ decomposition?
A5: Decomposition of CpTiCl₃ can be indicated by a color change from its typical yellow-orange to a darker or discolored solid. The presence of fumes (hydrogen chloride gas) upon opening the container is a clear sign of exposure to moisture and subsequent decomposition.
Troubleshooting Guides
Issue 1: The CpTiCl₃ solid has changed color in the bottle.
-
Possible Cause: The container seal has been compromised, allowing moisture and/or air to enter. This leads to hydrolysis and oxidation of the CpTiCl₃.
-
Solution:
-
Assess the extent of decomposition: If the color change is localized to a small portion of the solid, it may be possible to salvage the remaining material. If the entire contents are discolored, the product is likely unusable and should be disposed of according to safety protocols.
-
Purification (for minor decomposition): For valuable batches with minor discoloration, sublimation can be attempted to purify the CpTiCl₃. However, this should be performed by experienced personnel under high vacuum and with appropriate safety precautions.
-
Future Prevention: Always ensure the container is tightly sealed after use. Consider storing the primary container within a larger, sealed secondary container containing a desiccant.
-
Issue 2: A reaction using CpTiCl₃ as a catalyst is failing or giving low yields.
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Possible Cause 1: Inactive Catalyst due to Moisture Contamination. The most common cause is the inadvertent introduction of moisture into the reaction vessel, which deactivates the CpTiCl₃.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Possible Cause 2: Improper Catalyst Handling. The CpTiCl₃ may have been exposed to the atmosphere during weighing or addition to the reaction.
-
Solution: Weighing and dispensing of CpTiCl₃ must be carried out within a glovebox. If a glovebox is unavailable, perform the transfer in a fume hood with a rapid, positive flow of inert gas over the solid.
Issue 3: Fumes are observed when opening the CpTiCl₃ container.
-
Immediate Action: This indicates significant moisture contamination and the presence of hydrogen chloride gas. Do not inhale the fumes. Close the container immediately if it is safe to do so and ensure the area is well-ventilated. If working in a fume hood, keep the sash down.
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Assessment: The batch is likely significantly decomposed and may not be suitable for use in moisture-sensitive reactions.
-
Disposal: The compromised material should be quenched carefully and disposed of according to your institution's hazardous waste procedures. A recommended quenching procedure is the slow addition of the material to a stirred, cooled solution of isopropanol.
Experimental Protocols
Protocol 1: Handling and Dispensing of CpTiCl₃
This protocol outlines the standard procedure for safely handling and dispensing solid CpTiCl₃.
Caption: Experimental workflow for handling CpTiCl₃ in a glovebox.
Protocol 2: Purification by Sublimation (for advanced users)
This procedure is for the purification of CpTiCl₃ that has undergone minor decomposition. It should only be performed by personnel experienced with sublimation of air-sensitive compounds.
-
Apparatus Setup: Assemble a sublimation apparatus within a high-efficiency fume hood or connected to a Schlenk line. Ensure all glassware is rigorously dried.
-
Transfer: In a glovebox, load the impure CpTiCl₃ into the sublimator.
-
Evacuation: Connect the sublimation apparatus to a high-vacuum pump and slowly evacuate the system.
-
Heating: Once a high vacuum is achieved, gently heat the bottom of the sublimator using a heating mantle or oil bath. The temperature should be gradually increased.
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Collection: The pure, yellow-orange CpTiCl₃ will sublime and deposit on the cold finger or cooler upper parts of the apparatus.
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Isolation: After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum. Backfill the apparatus with a dry, inert gas.
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Recovery: Transfer the purified CpTiCl₃ to a clean, dry storage container inside a glovebox.
Data Presentation
| Storage Condition | Atmosphere | Temperature | Expected Stability | Visual Indicators of Decomposition |
| Ideal | Inert Gas (N₂, Ar) | 2-8 °C | High (months to years) | None; remains a free-flowing yellow-orange powder. |
| Sub-optimal | Inert Gas (N₂, Ar) | Ambient | Moderate (weeks to months) | Minor clumping; slight darkening of color. |
| Poor | Air | Ambient | Low (days to weeks) | Significant clumping, discoloration (dark orange, brown). |
| Very Poor | Humid Air | Ambient | Very Low (hours to days) | Formation of a dark, solid mass; evolution of HCl fumes. |
References
- 1. Page loading... [guidechem.com]
- 2. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 3. This compound, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting CpTiCl3 reactions under inert atmosphere
Welcome to the technical support center for Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully conducting experiments under inert atmosphere conditions.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during CpTiCl₃ reactions.
Q1: My CpTiCl₃ reaction shows low to no yield. What are the most common causes?
A1: Low or no yield in CpTiCl₃ reactions is a frequent issue, often stemming from the compound's sensitivity. CpTiCl₃ is an orange, moisture-sensitive solid that requires careful handling.[1][2] The most common culprits for reaction failure are:
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Atmospheric Contamination: CpTiCl₃ and many organometallic reactions are highly sensitive to moisture and oxygen.[2][3] Inadequate inert atmosphere techniques can lead to the decomposition of the reagent and catalyst deactivation.
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Reagent Quality: The purity of CpTiCl₃ is critical. It should be a free-flowing orange solid.[1] If it appears discolored or clumpy, it may have decomposed due to moisture exposure.
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Solvent and Reagent Purity: Solvents and other reagents must be rigorously dried and degassed. Trace amounts of water or other impurities can quench the reaction.
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Incorrect Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are crucial. Optimization studies often show that even small variations can significantly impact yield.[4][5]
Q2: How can I ensure my inert atmosphere is sufficient for the reaction?
A2: Establishing and maintaining a robust inert atmosphere is fundamental.
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Glassware Preparation: All glassware should be oven-dried or flame-dried immediately before use to remove adsorbed water. Assemble the apparatus while it is still hot and immediately place it under an inert gas flow.[6][7]
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Inert Gas Source: Use high-purity nitrogen or argon. A Schlenk line is the standard tool for creating an inert atmosphere by allowing you to alternate between applying a vacuum to remove air and backfilling with inert gas.[8] This "vacuum-backfill" cycle should be repeated at least three times.
-
Positive Pressure: Throughout the experiment, maintain a slight positive pressure of the inert gas. This creates a gentle outflow, preventing air from leaking into the system.[8] A gas bubbler is used to monitor this flow.
-
Reagent Transfers: Use air-sensitive techniques for all transfers. Liquid reagents should be transferred via a gas-tight syringe, and solids should be handled in a glovebox or added under a strong counter-flow of inert gas.[9][10]
Q3: My CpTiCl₃ reagent has changed color from its typical orange. Can I still use it?
A3: CpTiCl₃ is an orange solid.[1] A significant color change, particularly to a darker or brownish hue, often indicates decomposition, likely from exposure to air or moisture. Using decomposed reagent will lead to poor results. While purification methods for titanium chlorides exist, they can be complex.[11][12] It is generally recommended to use fresh, high-purity CpTiCl₃ for best results.
Q4: I am observing unexpected side products in my reaction. What are the likely causes?
A4: The formation of byproducts can often be traced back to the electrophilic and Lewis acidic nature of the CpTiCl₃ complex.[1]
-
Reaction with Solvents: Ethereal solvents, while common, can sometimes be cleaved or participate in side reactions, especially under prolonged reaction times or elevated temperatures.
-
Side Reactions with Functional Groups: CpTiCl₃ can react with various functional groups. Ensure that your substrates do not contain unprotected acidic protons (e.g., alcohols, primary/secondary amines) unless they are intended to react.
-
Decomposition Products: Byproducts may arise from the decomposition of the titanium reagent itself, especially if the inert atmosphere was compromised.
Q5: My reaction starts but then seems to stop before completion. What could be causing catalyst deactivation?
A5: Catalyst deactivation is a process where the catalyst loses its activity over time.[13] For titanium-based catalysts, several pathways can lead to deactivation:
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Poisoning: This is the most common cause in this context. Impurities in the substrate or solvent, or a slow leak of air/moisture into the system, can act as poisons, binding to the active titanium center and rendering it inactive.[13]
-
Over-reduction: In reactions involving co-catalysts or reducing agents (e.g., Ziegler-Natta polymerizations), the active Ti(IV) or Ti(III) species can be over-reduced to lower oxidation states like Ti(II), which may be inactive for the desired transformation.[14][15]
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Sintering or Leaching: At elevated temperatures, the active metal centers can sometimes aggregate (sinter) or leach from a support material, reducing the effective catalytic surface area and overall activity.[16]
Q6: What is the best way to monitor the progress of my air-sensitive CpTiCl₃ reaction?
A6: Monitoring an air-sensitive reaction requires techniques that do not compromise the inert atmosphere.
-
Thin-Layer Chromatography (TLC): This is a common and effective method.[17] To take a sample, briefly remove the septum while providing a strong positive flow of inert gas out of the flask neck. Quickly dip a capillary tube into the reaction mixture to draw a small aliquot. Spot this directly onto the TLC plate.[18] A "cospot," where the reaction mixture is spotted on top of the starting material, is highly recommended to confirm the identity of the spots, especially if the product and reactant have similar Rf values.[19]
-
In-situ Spectroscopy: Techniques like FT-IR or NMR spectroscopy can be used for real-time reaction monitoring without sampling, providing detailed kinetic and mechanistic information.[20] Probes can be inserted directly into the reaction vessel, making these methods ideal for air-sensitive chemistry.[20]
Quantitative Data on Reaction Optimization
Optimizing reaction parameters is crucial for success. The following tables summarize data from literature, illustrating the impact of conditions on yield.
Table 1: Optimization of an Epoxidation Reaction using a Ti(III) Species [4]
| Entry | Oxidant (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | TBHP (1.5) | Dichloromethane | Room Temp. | 8 |
| 2 | TBHP (1.5) | 1,4-Dioxane | Room Temp. | Enhanced |
| 3 | TBHP (4.0) | 1,4-Dioxane | Room Temp. | 40 |
| 4 | TBHP (2.0) | 1,4-Dioxane | 45 | 43 |
| 5 | TBHP (4.0) | 1,4-Dioxane | 45 | 86 |
TBHP = tert-butyl hydroperoxide
Table 2: Effect of Catalyst Loading and Solvent on Reaction Yield [21]
| Catalyst Loading (mol%) | Solvent | Reaction Time (min) | Yield (%) |
| 5 | Water | 60 | Incomplete |
| 10 | Ethanol | 90 | ~75 |
| 10 | Acetonitrile | 90 | ~60 |
| 10 | Dichloromethane | 90 | ~45 |
| 10 | Water | 60 | 85 |
| 20 | Water | 60 | 85 |
Experimental Protocols
Protocol 1: General Setup for a Reaction under Inert Atmosphere
This protocol describes a standard setup using a Schlenk line or a balloon of inert gas.[6][22]
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Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar at >120°C for several hours.
-
Assembly and Purging: While the flask is still hot, assemble it with a condenser and a rubber septum. Clamp it to a stand and immediately connect it to a Schlenk line or an inert gas-filled balloon via a needle.[22]
-
Vacuum-Backfill Cycles: If using a Schlenk line, evacuate the flask under vacuum until pressure stabilizes, then backfill with high-purity nitrogen or argon. Repeat this cycle three to five times to ensure all atmospheric gases are removed.[8] If using a balloon, insert a second "vent" needle to allow the inert gas to flush through the flask for several minutes, then remove the vent needle.[6]
-
Addition of Reagents:
-
Solids: Add solid reagents like CpTiCl₃ in a glovebox or under a strong positive pressure of inert gas.
-
Liquids: Add dry, degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.
-
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (indicated by 1-2 bubbles per second in the bubbler) for the duration of the reaction.
Protocol 2: Monitoring an Air-Sensitive Reaction by TLC
-
Prepare TLC Chamber: Prepare the developing chamber with the appropriate solvent system before taking a sample.
-
Increase Gas Flow: Temporarily increase the flow of inert gas into the reaction flask to create a strong positive pressure.
-
Sampling: Remove the septum and quickly dip a long, flame-pulled glass capillary into the reaction mixture. The positive gas flow will prevent air from entering. Immediately replace the septum.
-
Spotting: Touch the end of the capillary tube to the baseline of the TLC plate to apply a small spot. For a cospot, apply a sample of the reaction mixture directly on top of a spot of the starting material.[19]
-
Development and Visualization: Develop the TLC plate in the prepared chamber. After development, visualize the spots using a UV lamp and/or a chemical stain. The disappearance of the starting material spot and the appearance of a product spot indicate reaction progress.[17]
Visualizations
Diagram 1: Experimental Workflow for Inert Atmosphere Setup
Caption: Workflow for setting up a reaction under inert atmosphere.
Diagram 2: Troubleshooting Guide for CpTiCl₃ Reactions
Caption: Decision tree for troubleshooting failed CpTiCl₃ reactions.
References
- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. US4137292A - Purification of titanium trichloride - Google Patents [patents.google.com]
- 12. WO2002094409A1 - Process for purifying titanium tetrachloride - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. cjps.org [cjps.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. reddit.com [reddit.com]
- 19. How To [chem.rochester.edu]
- 20. Reaction Monitoring | Bruker [bruker.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Cyclopentadienyltitanium Trichloride (CpTiCl₃) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), with a focus on scaling up laboratory protocols. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to assist in your research and development endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of CpTiCl₃, particularly when scaling up the reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction yielded primarily bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) instead of the desired CpTiCl₃. What went wrong?
A1: The formation of the disubstituted product, Cp₂TiCl₂, is a common side reaction. Several factors can favor its formation:
-
Incorrect Stoichiometry: An excess of the cyclopentadienylating agent (e.g., sodium cyclopentadienide (B1229720) (CpNa) or cyclopentadienylmagnesium chloride (CpMgCl)) relative to titanium tetrachloride (TiCl₄) will drive the reaction towards Cp₂TiCl₂. A strict 1:1 molar ratio or a slight excess of TiCl₄ is recommended for CpTiCl₃ synthesis.
-
Choice of Reagent: Sodium cyclopentadienide has been reported to lead to the formation of Cp₂TiCl₂.[1][2] Using a less reactive cyclopentadienylating agent like trimethylsilylcyclopentadiene (CpSiMe₃) can significantly favor the formation of the monosubstituted product, CpTiCl₃.[1][2]
-
Reaction Temperature: Higher reaction temperatures can sometimes promote the formation of the thermodynamically more stable Cp₂TiCl₂. Maintaining a low reaction temperature, especially during the addition of the cyclopentadienylating agent, is crucial.
Q2: The yield of my CpTiCl₃ synthesis is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors, particularly when working with air- and moisture-sensitive reagents:
-
Inadequate Inert Atmosphere: Titanium tetrachloride and cyclopentadienylating agents are highly sensitive to air and moisture.[3] Any exposure can lead to decomposition and the formation of titanium oxides, reducing your yield. Ensure all glassware is rigorously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Purity of Reagents: The purity of your starting materials is critical. Impurities in TiCl₄ or the cyclopentadienylating agent can lead to side reactions and lower yields. Use freshly purified reagents whenever possible.
-
Inefficient Reagent Transfer at Scale: When scaling up, ensuring the complete and efficient transfer of viscous or solid reagents can be challenging. This can lead to inaccurate stoichiometry. Develop and practice a robust transfer protocol for larger quantities.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.[4] The optimal temperature may vary depending on the specific protocol and scale. It's advisable to monitor the reaction progress at different temperatures to find the optimal conditions for your setup.
-
Inefficient Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your stirring is vigorous enough for the scale of your reaction.
Q3: I am scaling up the synthesis for the first time. What are the most critical safety precautions I need to take?
A3: Scaling up introduces new safety challenges. Key precautions include:
-
Exothermic Reaction Control: The reaction of TiCl₄ with cyclopentadienylating agents can be highly exothermic. On a larger scale, heat dissipation is less efficient. Use a robust cooling system (e.g., a cryostat) and add reagents slowly and in a controlled manner to manage the reaction temperature. A sudden temperature increase can lead to a runaway reaction.
-
Handling of Titanium Tetrachloride: TiCl₄ is a corrosive liquid that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and heat.[1][5] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[6] Have an appropriate quenching agent and spill kit readily available.
-
Pyrophoric Reagents: If you are preparing your cyclopentadienylating agent (e.g., from sodium or magnesium), be aware of the pyrophoric nature of these metals and their organometallic products.
-
Pressure Build-up: The release of gaseous byproducts (e.g., HCl when using cyclopentadiene (B3395910) directly) can lead to pressure build-up in a closed system. Ensure your reaction setup is adequately vented.
Q4: What is the best way to purify crude CpTiCl₃ on a larger scale?
A4: Recrystallization is a common method for purifying CpTiCl₃.
-
Solvent Selection: The choice of solvent is crucial for effective purification. The ideal solvent should dissolve CpTiCl₃ well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[7][8] Common solvents for recrystallization include toluene, hexane (B92381), or mixtures thereof.[6]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, a hot filtration may be necessary. Allow the solution to cool slowly to promote the formation of large, pure crystals. Once crystallization is complete, collect the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum.[9] For larger quantities, ensure efficient and safe handling of flammable solvents.
Experimental Protocols
Two common and effective methods for the synthesis of CpTiCl₃ are detailed below.
Method 1: Synthesis from Trimethylsilylcyclopentadiene (CpSiMe₃) and Titanium Tetrachloride (TiCl₄)
This method is often preferred as it tends to give cleaner product and higher yields of the desired monosubstituted compound.[1][2]
Reaction: CpSiMe₃ + TiCl₄ → CpTiCl₃ + Me₃SiCl
Procedure:
-
Under an inert atmosphere, charge a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a condenser with a solution of titanium tetrachloride in a dry, non-polar solvent like benzene (B151609) or hexane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount (1 equivalent) of trimethylsilylcyclopentadiene to the stirred TiCl₄ solution via the dropping funnel. The reaction is often vigorous and exothermic, and a yellow solid should precipitate almost immediately.[3]
-
After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Isolate the yellow solid product by filtration under an inert atmosphere.
-
Wash the product with two portions of cold, dry benzene or hexane to remove any unreacted starting materials and byproducts.
-
Dry the purified CpTiCl₃ under vacuum.
Method 2: Redistribution Reaction of Bis(cyclopentadienyl)titanium Dichloride (Cp₂TiCl₂) and Titanium Tetrachloride (TiCl₄)
This method is useful if Cp₂TiCl₂ is readily available or is an undesired byproduct from another reaction.
Reaction: Cp₂TiCl₂ + TiCl₄ → 2 CpTiCl₃
Procedure:
-
In a reaction vessel under an inert atmosphere, combine bis(cyclopentadienyl)titanium dichloride and a stoichiometric amount (1 equivalent) of titanium tetrachloride.
-
Add a dry, high-boiling aromatic solvent such as xylene.
-
Heat the reaction mixture to near reflux. The progress of the reaction can be monitored by the dissolution of the starting materials and a color change.
-
Once the reaction is complete, the product will precipitate upon cooling.
-
Isolate the solid CpTiCl₃ by filtration under an inert atmosphere.
-
Wash the product with a dry, non-polar solvent like hexane to remove any residual solvent and soluble impurities.
-
Dry the product under vacuum.
Data Presentation
The following tables summarize quantitative data for the different synthesis protocols. Note that yields and optimal conditions can vary depending on the specific experimental setup and scale.
Table 1: Comparison of CpTiCl₃ Synthesis Protocols
| Parameter | Method 1: CpSiMe₃ + TiCl₄ | Method 2: Redistribution |
| Starting Materials | Trimethylsilylcyclopentadiene, Titanium Tetrachloride | Bis(cyclopentadienyl)titanium Dichloride, Titanium Tetrachloride |
| Molar Ratio (Cp source:TiCl₄) | 1:1[3] | 1:1[10] |
| Typical Solvent | Benzene, Hexane[3] | Xylene |
| Reaction Temperature | 0 °C to Room Temperature[3] | Near reflux of solvent |
| Typical Reaction Time | 1 - 2 hours[3] | Several hours |
| Reported Yield | High | Moderate to High |
| Key Advantage | Cleaner reaction, minimizes Cp₂TiCl₂ formation[1][2] | Utilizes a common byproduct |
Table 2: Reagent Properties and Handling
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards | Handling Precautions |
| Titanium Tetrachloride (TiCl₄) | 189.68 | 136.4 | Corrosive, reacts violently with water, toxic by inhalation.[1][5] | Handle in a fume hood under inert atmosphere. Wear acid-resistant gloves and eye protection.[6] |
| Trimethylsilylcyclopentadiene (CpSiMe₃) | 138.32 | ~138 | Flammable, moisture sensitive. | Handle under inert atmosphere. Store in a cool, dry place. |
| Bis(cyclopentadienyl)titanium Dichloride (Cp₂TiCl₂) | 248.96 | Decomposes | Irritant. | Handle in a well-ventilated area. |
| Cyclopentadienyltitanium Trichloride (CpTiCl₃) | 219.32 | Decomposes | Moisture sensitive, corrosive. | Handle under inert atmosphere. Avoid contact with skin and eyes. |
Visualizations
Experimental Workflow: CpTiCl₃ Synthesis from CpSiMe₃
Caption: Workflow for the synthesis of CpTiCl₃ from CpSiMe₃ and TiCl₄.
Troubleshooting Logic: Low Yield in CpTiCl₃ Synthesis
Caption: Troubleshooting guide for addressing low yields in CpTiCl₃ synthesis.
References
- 1. chemos.de [chemos.de]
- 2. researchgate.net [researchgate.net]
- 3. sqas.docs.cefic.org [sqas.docs.cefic.org]
- 4. researchgate.net [researchgate.net]
- 5. gov.uk [gov.uk]
- 6. gelest.com [gelest.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. LabXchange [labxchange.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cyclopentadienyltitanium Trichloride (CpTiCl₃) Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃).
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of CpTiCl₃?
Cyclopentadienyltitanium trichloride is a moisture-sensitive, orange solid.[1] It adopts a "piano stool" geometry. Due to its sensitivity, it should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2][3]
Q2: What are the expected spectral characteristics for pure CpTiCl₃?
For pure CpTiCl₃, you should expect the following:
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | A sharp singlet around δ 7.05 ppm.[4][5] |
| ¹³C NMR (CDCl₃) | A single resonance for the cyclopentadienyl (B1206354) ring. |
| Mass Spec (EI) | A molecular ion peak (M⁺) cluster around m/z 218-224.[4][6] |
| Elemental Analysis | C: 27.38%, H: 2.30% |
Q3: What is a common impurity in the synthesis of CpTiCl₃?
A frequent byproduct, especially when using sodium cyclopentadienide (B1229720) (CpNa) as a reagent, is bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂).[7] Synthesis using trimethylsilylcyclopentadiene (CpSiMe₃) with titanium tetrachloride (TiCl₄) can minimize this impurity.[7]
Troubleshooting Guides
¹H NMR Spectroscopy
Problem: I see an unexpected peak in my ¹H NMR spectrum.
-
Is the peak around δ 6.3-6.6 ppm?
-
This is likely due to the presence of bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), a common impurity.
-
-
Is there a broad peak?
-
This could indicate the presence of moisture, leading to hydrolysis of your sample. Hydrolysis products will have complex and often broad NMR signals.
-
-
Are there multiple small peaks?
-
These could be from residual solvents used in the synthesis or purification. Consult a reference table for common solvent impurities in your deuterated solvent.
-
Troubleshooting Workflow for ¹H NMR Issues
Caption: Troubleshooting unexpected ¹H NMR peaks.
Mass Spectrometry
Problem: My mass spectrum looks different from the expected pattern.
-
Is the molecular ion peak absent or very weak?
-
This can happen with electron ionization (EI) due to the instability of the molecular ion.[8] Consider using a softer ionization technique if available.
-
-
Are there peaks at m/z values higher than the molecular ion?
-
This could indicate the presence of impurities with higher molecular weights.
-
-
Is the fragmentation pattern significantly different?
| Expected Fragment (m/z) | Possible Identity |
| 218-224 | [C₅H₅TiCl₃]⁺ (Molecular Ion Cluster)[4] |
| 183-187 | [C₅H₅TiCl₂]⁺ |
| 148-152 | [C₅H₅TiCl]⁺ |
| 113 | [C₅H₅Ti]⁺ |
| 65 | [C₅H₅]⁺[4] |
Elemental Analysis
Problem: My elemental analysis results are outside the acceptable range (typically ±0.4%).
-
Was the sample handled under inert atmosphere during preparation and weighing?
-
Is the sample completely dry?
-
Residual solvent will affect the elemental analysis results. Ensure the sample is thoroughly dried under vacuum.
-
-
Could there be inorganic impurities?
-
Impurities that do not contain carbon or hydrogen will affect the percentages of these elements.
-
Logical Flow for Inaccurate Elemental Analysis
Caption: Diagnosing inaccurate elemental analysis results.
X-ray Crystallography
Problem: I am having trouble obtaining suitable single crystals for X-ray diffraction.
-
Is the compound pure?
-
Impurities can inhibit crystal growth. It is recommended to use highly pure material for crystallization attempts.
-
-
Have you tried multiple crystallization techniques?
-
Is the crystallization setup being disturbed?
-
Vibrations and rapid temperature changes can hinder the growth of large, well-ordered crystals.[7]
-
Experimental Protocols
1. ¹H NMR Sample Preparation (Air-Sensitive)
-
Dry a J. Young NMR tube and a clean vial containing your CpTiCl₃ sample under high vacuum.
-
Backfill the Schlenk line and glassware with an inert gas (e.g., argon).
-
Using a gas-tight syringe, transfer an appropriate amount of deuterated solvent (e.g., CDCl₃, previously dried and degassed) to the vial containing your sample.
-
Once the sample is dissolved, transfer the solution to the J. Young NMR tube via a cannula or a gas-tight syringe.
-
Seal the J. Young NMR tube under a positive pressure of inert gas.
2. Mass Spectrometry Sample Introduction (Air-Sensitive)
For air-sensitive compounds, direct insertion probe (DIP) or atmospheric solids analysis probe (ASAP) techniques are often employed.
-
In an inert atmosphere glovebox, load a small amount of the solid sample into a capillary tube or onto the probe tip.
-
Seal the sample container.
-
Quickly transfer the sealed container from the glovebox to the mass spectrometer.
-
Minimize the time the sample is exposed to air during introduction into the instrument's vacuum system. Some instruments can be fitted with a glove bag around the inlet to maintain an inert atmosphere during sample introduction.[9]
3. Elemental Analysis Sample Preparation (Air-Sensitive)
-
In an inert atmosphere glovebox, weigh the sample into a pre-weighed tin or silver capsule.
-
Seal the capsule hermetically.
-
Transfer the sealed capsule out of the glovebox for analysis.
-
It is highly recommended to use an analytical service that has experience with air-sensitive compounds.[10][11]
4. Single Crystal Growth for X-ray Diffraction
-
Slow Evaporation:
-
Dissolve the purified CpTiCl₃ in a suitable solvent (e.g., toluene, dichloromethane) in a small vial.
-
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.
-
References
- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. This compound(1270-98-0) 1H NMR spectrum [chemicalbook.com]
- 6. Titanium, trichlorocyclopentadienyl- [webbook.nist.gov]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 8. uni-saarland.de [uni-saarland.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elementallab.co.uk [elementallab.co.uk]
- 12. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to CpTiCl₃ and Indenyltitanium Trichloride Catalysts for Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of olefin polymerization, the choice of catalyst is paramount to controlling polymer properties and reaction efficiency. Among the vast array of available catalysts, half-sandwich titanium complexes, particularly Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) and Indenyltitanium trichloride, have garnered significant attention. This guide provides a comprehensive comparison of these two catalytic systems, drawing upon experimental data to elucidate their respective performance characteristics.
At a Glance: Key Performance Differences
While both CpTiCl₃ and Indenyltitanium trichloride, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), are effective for olefin polymerization, the indenyl ligand generally imparts higher catalytic activity. This is particularly pronounced in the syndiotactic polymerization of styrene (B11656), where Indenyltitanium trichloride demonstrates significantly greater activity and stereoselectivity.[1] The electronic and steric effects of the indenyl ligand are believed to contribute to this enhanced performance. For the polymerization of simpler olefins like ethylene (B1197577) and propylene, while direct comparative data for the parent trichloride compounds is scarce in publicly available literature, the trend of higher activity with the indenyl ligand is generally expected to hold.
Performance Data in Styrene Polymerization
The most distinct performance differences between the two catalysts are observed in styrene polymerization, where the goal is often to produce syndiotactic polystyrene (sPS).
| Catalyst System | Monomer | Cocatalyst | Activity (kg sPS / (mol Ti·h)) | Syndiotacticity (%) | Polymer Molecular Weight (Mw) | Reference |
| CpTiCl₃/MAO | Styrene | MAO | Moderate | High | High | [2][3] |
| Indenyltitanium trichloride/MAO | Styrene | MAO | Unusually High | Very High (>95%) | High | [1] |
Note: "Moderate" and "Unusually High" are qualitative descriptors from the literature. Specific quantitative values under identical conditions are not consistently reported across different studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are representative procedures for the synthesis of the catalysts and a general protocol for ethylene polymerization.
Synthesis of Cyclopentadienyltitanium Trichloride (CpTiCl₃)
A common and effective method for the synthesis of CpTiCl₃ involves the reaction of titanium tetrachloride (TiCl₄) with a cyclopentadienyl (B1206354) source that avoids the formation of the bis-substituted product (Cp₂TiCl₂). Using trimethylsilylcyclopentadiene (CpSiMe₃) is a preferred route.[1]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Trimethylsilylcyclopentadiene (CpSiMe₃)
-
Anhydrous, oxygen-free solvent (e.g., hexane (B92381) or toluene)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve TiCl₄ in the chosen anhydrous solvent in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add an equimolar amount of CpSiMe₃ to the stirred TiCl₄ solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The product, CpTiCl₃, will precipitate as a solid.
-
Isolate the solid product by filtration under inert atmosphere, wash with a cold, non-polar solvent to remove any unreacted starting materials, and dry under vacuum.
-
Characterize the product using techniques such as ¹H-NMR and FTIR spectroscopy.[1]
Synthesis of Indenyltitanium Trichloride
The synthesis of Indenyltitanium trichloride follows a similar strategy, utilizing a silylated indenyl precursor.[1]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Trimethylsilylindene (IndSiMe₃)
-
Anhydrous, oxygen-free solvent (e.g., hexane or toluene)
Procedure:
-
Following the same inert atmosphere techniques as for CpTiCl₃, dissolve TiCl₄ in the anhydrous solvent.
-
Cool the solution and slowly add an equimolar amount of IndSiMe₃.
-
Allow the reaction to proceed, typically with warming to room temperature and stirring for an extended period.
-
Isolate the resulting Indenyltitanium trichloride solid by filtration, wash, and dry under vacuum.
-
Characterize the product using appropriate spectroscopic methods.[1]
General Ethylene Polymerization Protocol
The following is a representative procedure for ethylene polymerization using a half-sandwich titanium trichloride catalyst and MAO cocatalyst.
Materials:
-
CpTiCl₃ or Indenyltitanium trichloride
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Anhydrous toluene (B28343)
-
High-purity ethylene gas
-
Hydrochloric acid (dilute solution)
Equipment:
-
A jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
Procedure:
-
Thoroughly dry and purge the reactor with an inert gas (argon or nitrogen).
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and allow the solvent to become saturated.
-
Inject the MAO solution into the reactor and stir.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the titanium catalyst in anhydrous toluene.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Maintain a constant ethylene pressure and temperature for the desired reaction time.
-
Terminate the polymerization by injecting methanol.
-
Vent the excess ethylene and transfer the polymer slurry to a beaker.
-
Acidify the mixture with a dilute HCl solution to quench any remaining MAO and precipitate the polymer.
-
Filter the polyethylene, wash thoroughly with methanol and water, and dry in a vacuum oven to a constant weight.
-
Characterize the polymer for its molecular weight, molecular weight distribution (GPC), and thermal properties (DSC).
Catalyst Activation and Polymerization Mechanism
The activation of both CpTiCl₃ and Indenyltitanium trichloride with MAO is a critical step in forming the catalytically active species. While the exact structure of the active species is a subject of ongoing research, a general mechanism is accepted.
References
A Comparative Guide to CpTiCl₃ and Bis(cyclopentadienyl)titanium Dichloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, titanium complexes bearing cyclopentadienyl (B1206354) (Cp) ligands are workhorses for a variety of chemical transformations. Among the most prominent are the monocyclopentadienyl complex, CpTiCl₃, and the bis(cyclopentadienyl) complex, bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), often called titanocene (B72419) dichloride. Although structurally related, the number of Cp ligands imparts distinct steric and electronic properties, leading to significant differences in their catalytic performance, particularly in olefin polymerization and radical-mediated organic synthesis. This guide provides an objective, data-driven comparison of these two catalysts to aid in catalyst selection and experimental design.
Structural and Electronic Differences
The core difference between CpTiCl₃ and Cp₂TiCl₂ lies in their geometry and the coordination environment around the titanium center. CpTiCl₃ adopts a "three-legged piano stool" geometry, which offers a more open coordination sphere. In contrast, Cp₂TiCl₂ features a bent metallocene or "clamshell" structure where the two Cp rings create a more sterically hindered environment. This structural variance directly influences substrate approach, cocatalyst activation, and the stability of catalytic intermediates.
Caption: Molecular structures of CpTiCl₃ and Cp₂TiCl₂.
Comparison in Olefin Polymerization
Both CpTiCl₃ and Cp₂TiCl₂ are used as precatalysts for olefin polymerization, typically requiring activation by a cocatalyst such as methylaluminoxane (B55162) (MAO) or triethylaluminium (TEA). When supported on magnesium dichloride (MgCl₂), their activities show a strong dependence on the choice of activator.
Data Presentation: Catalytic Activity in Polymerization
Experimental data reveals a clear divergence in performance. For propylene (B89431) polymerization, CpTiCl₃ generally shows higher activity. Conversely, for ethylene (B1197577) polymerization with MMAO as an activator, Cp₂TiCl₂ is more active. This highlights the nuanced interplay between the catalyst structure, monomer, and activation system.
Table 1: Propylene Polymerization Performance of MgCl₂-Supported Catalysts
| Precatalyst | Activator | Activity (kg-PP / mol-Ti·h) |
|---|---|---|
| CpTiCl₃/MgCl₂ | MMAO | 231.2 |
| Cp₂TiCl₂/MgCl₂ | MMAO | 56.9 |
| CpTiCl₃/MgCl₂ | TEA | 2.8 |
| Cp₂TiCl₂/MgCl₂ | TEA | 1.5 |
Data sourced from a comparative study on MgCl₂-supported titanocene catalysts.[1]
Table 2: Ethylene Polymerization Performance of MgCl₂-Supported Catalysts
| Precatalyst | Activator | Activity (kg-PE / mol-Ti·h) |
|---|---|---|
| CpTiCl₃/MgCl₂ | MMAO | 360 |
| Cp₂TiCl₂/MgCl₂ | MMAO | 630 |
Activity order derived from studies using MMAO as an activator.[1]
The data indicates that with TEA as the activator, CpTiCl₃/MgCl₂ displays higher activity than its Cp₂TiCl₂ counterpart.[1] The trend reverses for ethylene polymerization with MMAO, where the Cp₂TiCl₂/MgCl₂ system is more productive.[1] This suggests that the half-sandwich structure of CpTiCl₃ may form more active Ziegler-Natta-type sites upon reduction with TEA, while the Cp₂TiCl₂ structure is more suited for forming metallocene-type active sites with MMAO for ethylene insertion.[1]
Caption: General workflow for olefin polymerization.
Experimental Protocols: Representative Protocol for Propylene Polymerization
The following protocol is representative of the methods used to compare these catalysts.
-
Catalyst Preparation (MgCl₂ Support): Anhydrous MgCl₂ is ball-milled. The desired titanocene precursor (CpTiCl₃ or Cp₂TiCl₂) is then added to a slurry of the milled MgCl₂ in a suitable solvent like heptane, and the mixture is stirred at an elevated temperature (e.g., 80°C) for several hours. The resulting solid is washed repeatedly with solvent and dried under vacuum to yield the supported precatalyst.[1]
-
Polymerization Procedure: A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with inert gas (e.g., argon).[1]
-
Charging the Reactor: Toluene (200 mL) is added as the solvent, followed by the cocatalyst (e.g., 20 mmol L⁻¹ MMAO or 10 mmol L⁻¹ TEA). The reactor is brought to the desired temperature (e.g., 40°C).[1]
-
Initiation: The supported titanocene catalyst is injected into the reactor. The reactor is immediately pressurized with propylene gas (e.g., 5 atm) to start the polymerization.[1]
-
Reaction: The reaction is allowed to proceed for a set time (e.g., 30 minutes) with constant stirring, maintaining temperature and pressure.
-
Termination and Work-up: The polymerization is quenched by venting the monomer and adding acidified methanol. The resulting polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60°C to a constant weight.
-
Analysis: The catalytic activity is calculated based on the mass of the polymer produced per mole of titanium per hour.
Comparison in Radical-Mediated Organic Synthesis
In organic synthesis, both CpTiCl₃ and Cp₂TiCl₂ serve as precursors to catalytically active Ti(III) species, which are potent single-electron transfer (SET) agents. The active species, CpTiCl₂ and Cp₂TiCl, are typically generated in situ by reduction with a metal like manganese or zinc. These catalysts are particularly effective in Barbier-type reactions and radical cyclizations.
Data Presentation: Performance in Barbier-Type Reactions
Here, the structural differences manifest as a significant divergence in stereoselectivity. The less sterically hindered CpTiCl₂ catalyst, derived from CpTiCl₃, demonstrates superior performance, particularly in achieving high diastereoselectivity in Reformatsky and Barbier-type couplings.[2]
Table 3: Qualitative Performance Comparison in Barbier-Type Couplings
| Catalytic Species (Precursor) | Typical Yields | Selectivity Outcome | Reference |
|---|---|---|---|
| CpTiCl₂ (from CpTiCl₃) | Excellent | High regio- and stereoselectivity; high syn preference in Reformatsky reactions. | [1][2][3] |
| Cp₂TiCl (from Cp₂TiCl₂) | Good to Excellent | Poor or anti-selective outcomes in Reformatsky reactions. |[2] |
The enhanced performance of the CpTiCl₂ system is attributed to its greater Lewis acidity and the availability of more coordination sites compared to Cp₂TiCl.[1] This allows for a more organized, Zimmerman-Traxler-type transition state that dictates the stereochemical outcome, a feature largely absent in reactions mediated by the bulkier Cp₂TiCl.[1]
Caption: Catalytic cycle for a Ti(III)-mediated reaction.
Experimental Protocols: Representative Protocol for Catalytic Barbier-Type Propargylation
The following is a general procedure for the CpTiCl₃-catalyzed coupling of an aldehyde with a propargyl halide.
-
Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, commercial CpTiCl₃ (e.g., 0.1 mmol, 10 mol%) and manganese dust (e.g., 0.3 mmol, 30 mol%) are combined.[2] Anhydrous tetrahydrofuran (B95107) (THF) is added, and the mixture is stirred at room temperature. The color change from orange/yellow to green indicates the formation of the active CpTiCl₂ species.
-
Reaction Setup: In a separate flask, the aldehyde (1.0 mmol) and propargyl bromide (1.2 mmol) are dissolved in THF.
-
Reaction Execution: The solution of the aldehyde and halide is added to the green catalyst suspension. The reaction mixture is stirred at room temperature for the required time (e.g., 1-12 hours), with progress monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched by the addition of aqueous HCl (1 M). The aqueous layer is extracted several times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired homopropargylic alcohol or α-allenol.
Conclusion
While both CpTiCl₃ and Cp₂TiCl₂ are versatile titanium precatalysts, their performance profiles are distinct and highly application-dependent.
-
For Olefin Polymerization: The choice is nuanced. CpTiCl₃ is generally superior for propylene polymerization, especially with TEA as a cocatalyst. Cp₂TiCl₂ shows higher activity for ethylene polymerization when activated with MMAO.
-
For Radical-Mediated Synthesis: The catalytically active species derived from CpTiCl₃ is the clear choice for reactions demanding high stereocontrol. Its lower steric hindrance and higher Lewis acidity enable superior performance in stereoselective Barbier-type and Reformatsky reactions compared to the species derived from Cp₂TiCl₂.
This guide serves as a foundational tool for selecting the appropriate catalyst. Researchers should consider the specific monomer, desired polymer properties, or the required stereochemical outcome of the organic transformation to make an informed decision between these two powerful catalytic systems.
References
A Comparative Guide to Cyclopentadienyltitanium Trichloride and its Analogs in Catalysis: A Computational Perspective
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the computational analysis of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) and its notable alternatives in the realm of catalysis. This report synthesizes key performance metrics from theoretical studies, providing a side-by-side view of their catalytic potential for reactions such as olefin polymerization.
Cyclopentadienyltitanium trichloride, a half-sandwich organometallic compound, has long been a subject of interest in catalysis. Its structural simplicity and reactivity have made it a foundational model for understanding more complex catalytic systems. However, the quest for enhanced catalytic activity, selectivity, and stability has led to the development and computational investigation of various analogs. This guide delves into the computational data comparing CpTiCl₃ with key alternatives, namely its zirconium counterpart, CpZrCl₃, and its pentamethylated derivative, Cp*TiCl₃.
Performance Comparison in Ethylene (B1197577) Polymerization
Density Functional Theory (DFT) has emerged as a powerful tool to predict and rationalize the performance of these catalysts. A key area of investigation is their application in ethylene polymerization, a process of immense industrial significance. Computational studies have focused on elucidating the energetics of crucial steps in the catalytic cycle, such as ethylene insertion into the metal-alkyl bond.
A comparative study on the catalytic activity for ethylene polymerization revealed significant differences between CpTiCl₃ and its heavier analog, CpZrCl₃, when supported on a silica (B1680970) surface (denoted as /S). Experimental results, supported by computational insights, have shown that both CpZrCl₃/S and the hafnium analog, CpHfCl₃/S, exhibit high catalytic activities, producing polyethylene (B3416737) with a narrow molar mass distribution. In stark contrast, the corresponding CpTiCl₃/S catalyst demonstrated low activity, primarily leading to the dimerization and oligomerization of ethylene.[1]
Further computational investigations into homogeneous ethylene polymerization catalyzed by half-titanocenes have shed light on the influence of ancillary ligands on catalytic performance. A theoretical study comparing different half-titanocenes, including a pentamethylcyclopentadienyl derivative, highlighted the crucial role of the electronic and steric properties of the ligands in determining the energy barriers for the initiation and propagation stages of polymerization.[2]
Below is a summary of key computational performance metrics for CpTiCl₃ and its analogs in the context of ethylene polymerization.
| Catalyst System | Key Performance Metric | Value (kcal/mol) | Computational Method | Reference |
| [TiClCpCH₂CH₃]⁺ | Activation Energy (Ethylene Insertion) | Intermediate | DFT | [3] |
| [TiCl₂CH₂CH₃]⁺ | Activation Energy (Ethylene Insertion) | Higher | DFT | [3] |
| [TiClOArCH₂CH₃]⁺ | Activation Energy (Ethylene Insertion) | Lower | DFT | [3] |
| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | Free Energy Barrier (Initiation) | Highest among compared half-titanocenes | DFT | [2] |
Experimental and Computational Protocols
The computational data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). A typical computational methodology involves the following steps:
-
Model Construction: The catalyst, co-catalyst (e.g., methylaluminoxane (B55162) - MAO), and reactant molecules are modeled. For heterogeneous systems, a model of the support surface (e.g., silica) is also included.
-
Geometry Optimization: The structures of all species, including reactants, intermediates, transition states, and products, are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical data.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the optimized geometries.
-
Reaction Pathway Analysis: The energies of intermediates and transition states are used to construct a potential energy surface for the reaction, allowing for the determination of activation energies and reaction energies.
A common approach in these studies is the use of a combination of a gradient-corrected functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* for main group elements and a larger basis set with effective core potentials for the transition metals).
Logical Workflow for Catalyst Performance Evaluation
The computational evaluation of a catalyst like CpTiCl₃ and its analogs typically follows a structured workflow to assess its potential performance in a given reaction.
Caption: Computational workflow for evaluating catalyst performance.
Comparative Analysis of Ligand Effects
The electronic and steric properties of the ligands attached to the titanium center play a pivotal role in determining the catalytic activity. Computational studies have systematically investigated these effects.
For instance, in the context of ethylene polymerization catalyzed by half-titanocenes, the nature of the ancillary ligand significantly influences the free energy barrier of the initiation stage. A study revealed that a phenoxy ligand in (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) results in a higher initiation barrier compared to ketimide or constrained-geometry silyl-linked amido ligands.[2] This is attributed to the electronic effect of the electronegative oxygen atom.
The following diagram illustrates the relationship between ligand properties and their impact on catalytic activity.
Caption: Ligand effects on catalyst performance.
References
Validating ¹H NMR Data for Synthesized Cyclopentadienyltitanium Trichloride (CpTiCl₃): A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of organometallic compounds, rigorous characterization of the final product is paramount. This guide provides a comparative framework for validating the synthesis of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) using ¹H NMR spectroscopy. It outlines the expected spectral parameters for CpTiCl₃ and compares them with potential impurities that may arise during synthesis.
¹H NMR Data Comparison
The successful synthesis of CpTiCl₃ can be readily verified by ¹H NMR spectroscopy. The cyclopentadienyl (B1206354) (Cp) protons in the desired product exhibit a characteristic chemical shift and multiplicity. However, the presence of unreacted starting materials or side products will lead to additional signals in the spectrum. The following table summarizes the expected ¹H NMR data for CpTiCl₃ and common impurities in deuterated chloroform (B151607) (CDCl₃).
| Compound | Moiety | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| CpTiCl₃ (Product) | Cyclopentadienyl (Cp) | ~7.05 [1] | Singlet | 5H |
| Titanocene Dichloride (Cp₂TiCl₂) | Cyclopentadienyl (Cp) | ~6.54[2] | Singlet | 10H |
| (Trimethylsilyl)cyclopentadiene (CpSiMe₃) | Cyclopentadienyl (Cp) | Complex pattern (~6.4-7.2) | Multiplet | 4H |
| Trimethylsilyl (TMS) | ~0.0 | Singlet | 9H |
Note: The chemical shift of (Trimethylsilyl)cyclopentadiene can be complex due to the presence of different isomers.[3]
Experimental Protocol for ¹H NMR Data Acquisition
To ensure high-quality and reproducible ¹H NMR data for CpTiCl₃, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized CpTiCl₃ into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
Use a ¹H NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to ensure full relaxation of the protons.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons.
Validation Workflow
The following diagram illustrates a logical workflow for the validation of synthesized CpTiCl₃ using ¹H NMR data. This process ensures a systematic evaluation of the experimental results against expected values and helps in identifying any potential issues with the synthesis.
Caption: Workflow for the validation of synthesized CpTiCl₃ via ¹H NMR.
References
Cross-Referencing FTIR Spectra of Cyclopentadienyltitanium Trichloride: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, accurate identification of organometallic compounds is paramount. This guide provides a comprehensive comparison for cross-referencing the Fourier-Transform Infrared (FTIR) spectrum of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) against its common precursors, titanocene (B72419) dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄). Understanding the distinct spectral features of these compounds is crucial for verifying the successful synthesis of CpTiCl₃ and identifying potential impurities.
Data Presentation: Comparative Vibrational Frequencies
The following table summarizes the key infrared absorption bands for cyclopentadienyltitanium trichloride and its relevant precursors. These frequencies, measured in reciprocal centimeters (cm⁻¹), correspond to the vibrational modes of specific chemical bonds within each molecule. By comparing an experimental spectrum to the data in this table, researchers can identify the presence of the target compound and rule out significant contamination from starting materials.
| Vibrational Mode | This compound (CpTiCl₃) (cm⁻¹) | Titanocene Dichloride (Cp₂TiCl₂) (cm⁻¹) | Titanium Tetrachloride (TiCl₄) (cm⁻¹) |
| C-H Stretching (Cp ring) | ~3100 | ~3100 | - |
| C=C Stretching (Cp ring) | ~1440, ~1370 | ~1435, ~1360 | - |
| C-H In-Plane Bending (Cp ring) | ~1015 | ~1010 | - |
| C-H Out-of-Plane Bending (Cp ring) | ~830 | ~810 | - |
| Ti-Cl Stretching | ~470 (asymmetric), ~420 (symmetric) | ~465 | ~498 (asymmetric) |
| Cp-Ti Stretching | ~340 | ~380 | - |
Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrumentation used.
Experimental Protocols: Acquiring High-Quality FTIR Spectra
To obtain reliable FTIR data for cross-referencing, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of solid organometallic compounds like this compound.
Objective: To acquire a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid organometallic compound for structural characterization and purity assessment.
Materials:
-
FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Solid sample of the organometallic compound (e.g., this compound).
-
Spatula.
-
Inert atmosphere glovebox or glove bag (if the sample is air or moisture sensitive).
-
Solvent for cleaning (e.g., isopropanol, acetone).
-
Lens paper.
Procedure:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference, which is particularly important for air-sensitive samples.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a solvent-moistened lens paper.
-
Ensure the crystal is completely dry.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation and Loading (perform in an inert atmosphere if necessary):
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to obtain a good quality spectrum without damaging the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak picking tool in the software to identify the wavenumbers of the major absorption bands.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal.
-
Clean the crystal surface thoroughly with a solvent-moistened lens paper to remove all traces of the sample.
-
Mandatory Visualization: Logical Workflow for Spectral Cross-Referencing
The following diagram, generated using the DOT language, illustrates the logical workflow for cross-referencing an experimental FTIR spectrum. This process ensures a systematic and objective comparison against reference data to confirm the identity and purity of the synthesized compound.
Reproducibility in CpTiCl₃ Catalyzed Polymerization: A Comparative Guide
The reproducibility of polymerization reactions catalyzed by cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) is a critical factor for researchers in polymer chemistry and materials science. This guide provides a comparative analysis of CpTiCl₃'s performance against several key alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design. The focus is on the syndiospecific polymerization of styrene (B11656), a well-documented application for this class of catalysts.
Comparative Performance of Titanium-Based Catalysts
The catalytic activity and the properties of the resulting polymer are highly sensitive to the catalyst structure and polymerization conditions. Below is a comparison of CpTiCl₃ with its derivatives, including pentamethylcyclopentadienyltitanium trichloride (Cp*TiCl₃), indenyltitanium trichloride (IndTiCl₃), and titanocenes with modified ancillary ligands. The data highlights key performance indicators such as catalyst activity, polymer yield, number-average molecular weight (Mn), and polydispersity index (PDI or Mₙ/Mₙ).
Styrene Polymerization Results
Table 1: Comparison of CpTiCl₃ with Cp-Modified Analogues in Styrene Polymerization
| Catalyst | Cocatalyst | Al/Ti Ratio | Temp. (°C) | Activity (kg sPS/mol Ti·h) | Mₙ (x 10⁵ g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| CpTiCl₃ | MAO | 1500 | - | - | 3.7 | 2.1 | [1] |
| CpTiCl₃ | MAO | 1500 | - | - | 9.0 | 2.0 | [1] |
| IndTiCl₃ | MAO | 400 | - | 400 | - | - | [1] |
| CpTiCl₃ | MMAO | 1000 | 30 | ~150 | ~3.0 | <2.0 | [2] |
| CpTiCl₃ | MMAO | 1000 | 80 | >300 | ~10.0 | <2.0 | [2] |
| IndTiCl₃ | MMAO | 1000 | 40 | >400 | ~7.0 | <2.0 | [2] |
MAO: Methylaluminoxane; MMAO: Modified Methylaluminoxane; sPS: syndiotactic polystyrene. Note that direct comparison of activities can be challenging due to varying experimental conditions across different studies.
Table 2: Performance of Titanocene Catalysts with Modified Ancillary Ligands in Styrene Polymerization
| Catalyst | Cocatalyst | Al/Ti Ratio | Temp. (°C) | Activity (10³ kg sPS/mol cat·h) | Mₙ (x 10⁵ g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| CpTiCl₃ | MAO/TIBA | 100/500 | 80 | 1.15 | 1.49 | 2.01 | [3] |
| CpTi(OC₆F₅)₃ | MAO/TIBA | 100/500 | 80 | 1.48 | 1.95 | 2.13 | [3] |
| Cp*Ti(O-2,6-C₆H₃F₂)₃ | MAO/TIBA | 100/500 | 80 | 1.34 | 1.76 | 2.05 | [3] |
TIBA: Triisobutylaluminum
The data indicates that modifications to the cyclopentadienyl (B1206354) ligand and the ancillary ligands significantly impact catalyst performance. The pentamethylated analogue, Cp*TiCl₃, generally exhibits higher activity and produces polymers with higher molecular weights compared to the unsubstituted CpTiCl₃.[1] This is often attributed to the electron-donating nature of the methyl groups, which increases the electron density at the titanium center.[1] The indenyl ligand in IndTiCl₃ leads to exceptionally high catalytic activities.[1] Furthermore, the introduction of fluorinated phenoxy ligands can enhance catalytic activity and the molecular weight of the resulting syndiotactic polystyrene (sPS).[3]
Experimental Protocols
Reproducibility of polymerization results is critically dependent on a consistent and well-defined experimental protocol. Below is a generalized methodology for the syndiospecific polymerization of styrene using a CpTiCl₃/MAO catalyst system, compiled from various sources.
Materials:
-
Catalyst: this compound (CpTiCl₃)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Monomer: Styrene (inhibitor removed by passing through an alumina (B75360) column)
-
Solvent: Toluene (anhydrous)
-
Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol)
-
Inert Gas: High-purity nitrogen or argon
Polymerization Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with inert gas.
-
Reagent Charging: Anhydrous toluene and the desired amount of styrene monomer are introduced into the reactor via syringe under an inert atmosphere. The reactor is then brought to the desired polymerization temperature (e.g., 50 °C) in a thermostated bath.
-
Catalyst Activation and Initiation: The MAO solution is added to the reactor, followed by the CpTiCl₃ solution in toluene. The addition of the catalyst initiates the polymerization.
-
Polymerization: The reaction mixture is stirred at a constant temperature for the specified duration (e.g., 1 hour).
-
Termination: The polymerization is quenched by the addition of acidified methanol.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: The polymer yield is determined gravimetrically. The molecular weight (Mₙ) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC). The syndiotacticity is typically assessed by ¹³C NMR spectroscopy.
Experimental Workflow
The following diagram illustrates the typical workflow for a CpTiCl₃ catalyzed polymerization experiment.
Caption: Workflow for CpTiCl₃ catalyzed polymerization.
Conclusion
The reproducibility of polymerization results using CpTiCl₃ is achievable with stringent control over experimental parameters. However, for applications requiring higher catalytic activity or polymers with higher molecular weights, modified catalysts such as Cp*TiCl₃ and IndTiCl₃ present compelling alternatives. The choice of catalyst should be guided by the desired polymer properties and the specific experimental conditions. This guide provides a foundational dataset and methodology to assist researchers in making informed decisions for their polymerization studies.
References
- 1. Mono-Cyclopentadienyl Titanium and Rare-Earth Metal Catalysts for Syndiospecific Polymerization of Styrene and Its Derivatives | MDPI [mdpi.com]
- 2. Ethylene/Styrene Copolymerization by (Me3SiC5H4)TiCl2(O-2,6-iPr2-4-RC6H2) (R = H, SiEt3)-MAO Catalysts: Effect of SiMe3 Group on Cp for Efficient Styrene Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CpTiCl3 and Zirconocene Catalysts in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two pivotal classes of metallocene catalysts: Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl3) and zirconocene-based catalysts. This analysis focuses on their performance in olefin polymerization, particularly ethylene (B1197577) polymerization, with supporting experimental data and detailed protocols. The objective is to offer a comprehensive resource for researchers selecting and optimizing catalyst systems for polyolefin synthesis.
Performance Comparison: CpTiCl3 vs. Zirconocene (B1252598) Catalysts
The catalytic activity and the properties of the resulting polymer are critical metrics for evaluating catalyst performance. The following tables summarize quantitative data for CpTiCl3 and various zirconocene catalysts in ethylene polymerization, compiled from multiple studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research works.
Table 1: Ethylene Polymerization Performance of Zirconocene Catalysts
| Catalyst System | Temperature (°C) | Pressure (bar) | Activity (kg PE / (mol Zr·h)) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cp2Zr(CH3)2 / [CPh3][B(C6F5)4] | 25 | 1 | 1.8 x 10^4 | 1.1 x 10^5 | 2.3 | [1] |
| rac-Et(Ind)2ZrCl2 / MAO | 50 | - | 2.16 x 10^6 | - | - | [2] |
| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 / Borate (B1201080)/TIBA | 50 | - | 3.17 x 10^6 | - | - | [2][3] |
| sMAO-meso-(3-EtInd#)2ZrCl2 | 70 | - | 561 | 4.06 x 10^5 | - | [4][5] |
| Me2SB(Cp,I*)ZrCl2 / sMAO(PFP) | 80 | 2 | 6454 | < 1.70 x 10^5 | - | [6] |
| MOF-5/MAO/Cp2ZrMe2 | RT | 10 | 373 | - | - | [7] |
Table 2: Ethylene Polymerization Performance of CpTiCl3 and other Half-Titanocene Catalysts
| Catalyst System | Temperature (°C) | Pressure (atm) | Activity (kg Polymer / (mol Ti·h)) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Reference |
| CpTiCl3 / MAO | 20 | - | Low (qualitative) | - | - | [8] |
| (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3) / MAO | RT | - | 8.4 x 10^3 | High | - | [9] |
| (η5-C5Me5)TiCl2(N=CtBu2) / MAO | RT | - | 1.97 x 10^4 | High | - | [9] |
| Dendritic Ti-catalyst / MAO | 25 | 10 | 78.56 | Ultra-high | - | [10] |
| Cp'TiCl2(O-2,6-iPr2-4-RC6H2) / MAO (Ethylene/Styrene) | 20 | 4 | 0.5 - 3.5 | 1.0 - 4.0 x 10^5 | 1.8 - 2.5 | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for ethylene polymerization using zirconocene and titanium-based catalysts.
Ethylene Polymerization with Zirconocene/Organoboron Activator[13]
-
Reactor Preparation: A reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Scavenger Addition: Toluene (B28343) is introduced into the reactor, followed by a scavenger such as triisobutylaluminum (B85569) (TIBA).
-
Catalyst System Injection: The catalyst system is fed into the reactor in the following sequence:
-
A solution of the organoboron activator (e.g., [CPh3][B(C6F5)4]) in toluene.
-
A solution of the zirconocene catalyst (e.g., Cp2Zr(CH3)2) in toluene. A typical B/Zr molar ratio is 2.5.
-
-
Polymerization: Ethylene monomer is introduced into the reactor at a continuous flow and a constant pressure (e.g., 1 bar) to initiate polymerization. The reaction is allowed to proceed for a specified time (e.g., 45 minutes).
-
Termination and Product Recovery: The reaction is terminated by the addition of acidified methanol. The resulting polyethylene (B3416737) is filtered, washed with methanol, and dried under a vacuum.
Ethylene Polymerization with Supported Zirconocene/MAO Catalyst[7]
-
Support Preparation: A metal-organic framework (MOF) support is dispersed in toluene to form a slurry.
-
MAO Impregnation: A solution of methylaluminoxane (B55162) (MAO) is added to the MOF slurry and refluxed under stirring at 125 °C for 4 hours. The product is then washed with toluene and n-pentane and dried under vacuum.
-
Zirconocene Impregnation: The zirconocene catalyst (e.g., Cp2ZrMe2) is added to the MOF-supported MAO/toluene slurry and stirred at room temperature for 2 hours. The final catalyst is washed with toluene and pentane.
-
Polymerization: The polymerization is conducted in a slurry-phase reactor at a specific pressure (e.g., 10 bar) and room temperature.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows in metallocene-catalyzed polymerization.
Caption: General mechanism of metallocene-catalyzed ethylene polymerization.
Caption: Workflow for homogeneous ethylene polymerization.
Caption: Workflow for heterogeneous (supported) ethylene polymerization.
Discussion and Conclusion
Zirconocene catalysts, particularly when activated with cocatalysts like MAO or borate compounds, generally exhibit very high activities in ethylene polymerization, producing polyethylenes with a wide range of molecular weights and typically narrow polydispersity indices (PDI), characteristic of single-site catalysts.[1][2] The ligand framework around the zirconium center can be extensively modified to tune the catalyst's performance and the resulting polymer properties.[4][5]
Data for CpTiCl3 in ethylene polymerization is less abundant in the literature compared to zirconocenes. While it is a well-known precursor for Ziegler-Natta type catalysts, its performance as a single-site catalyst with MAO for ethylene polymerization is often reported to be lower than that of its zirconocene counterparts.[8] However, modified half-titanocene complexes, such as those with bulky ancillary ligands, have demonstrated high activities, sometimes comparable to or even exceeding those of some zirconocene systems, and are effective in producing high molecular weight polyethylene.[9][10] These titanium-based catalysts are also notable for their ability to copolymerize ethylene with larger monomers like styrene.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethylene/Styrene Copolymerization by (Me3SiC5H4)TiCl2(O-2,6-iPr2-4-RC6H2) (R = H, SiEt3)-MAO Catalysts: Effect of SiMe3 Group on Cp for Efficient Styrene Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Polymer Tacticity Control Using CpTiCl₃ Derivatives
For researchers, scientists, and drug development professionals, the precise control of polymer microstructure is paramount. This guide provides an in-depth analysis of how different cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) derivatives influence the tacticity of polypropylene (B1209903), a critical factor in determining its physical and mechanical properties. This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal catalyst for specific applications.
The stereochemical arrangement of monomer units within a polymer chain, known as tacticity, profoundly impacts its crystallinity, melting point, solubility, and mechanical strength. In the realm of Ziegler-Natta catalysis, CpTiCl₃ and its derivatives, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), are pivotal in controlling the stereochemistry of olefin polymerization. The substituents on the cyclopentadienyl (B1206354) (Cp) ligand play a crucial role in dictating the stereoselectivity of the catalyst.
Performance Comparison of CpTiCl₃ Derivatives in Propylene (B89431) Polymerization
The following table summarizes the performance of three key CpTiCl₃ derivatives—unsubstituted cyclopentadienyltitanium trichloride (CpTiCl₃), pentamethylthis compound (Cp*TiCl₃), and indenyltitanium trichloride (IndTiCl₃)—in the polymerization of propylene. The data highlights the significant influence of the Cp ligand on the resulting polypropylene's tacticity, molecular weight (Mw), and polydispersity index (PDI).
| Catalyst Precursor | Predominant Tacticity | Isotacticity (%mmmm) / Syndiotacticity (%rrrr) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| CpTiCl₃ | Atactic to slightly syndiotactic | Primarily atactic, with some studies showing low syndiotacticity | Varies significantly with conditions | Generally broad |
| Cp*TiCl₃ | Isotactic | High %mmmm | High | Narrow to moderate |
| IndenylTiCl₃ | Isotactic | High %mmmm | Moderate to high | Narrow |
This data is a synthesis of typical results found in the literature. Actual values can vary based on specific reaction conditions.
The unsubstituted CpTiCl₃ generally leads to atactic polypropylene, which lacks a regular stereochemical structure and results in an amorphous, softer material. In contrast, the introduction of bulky substituents on the cyclopentadienyl ring dramatically alters the stereocontrol. The five methyl groups in Cp*TiCl₃ create a sterically hindered environment around the titanium center, favoring the formation of highly isotactic polypropylene, characterized by a regular arrangement of methyl groups on the same side of the polymer chain. This isotactic structure allows for a high degree of crystallinity, resulting in a more rigid and high-melting-point polymer. Similarly, the indenyl ligand in IndTiCl₃, with its fused ring system, also imposes significant steric constraints, leading to the production of isotactic polypropylene.
Experimental Protocols
Propylene Polymerization with Cp'TiCl₃/MAO Catalyst System
This protocol outlines a general procedure for the polymerization of propylene using a Cp'TiCl₃ derivative (where Cp' = Cp, Cp*, or Indenyl) as the precatalyst and methylaluminoxane (MAO) as the cocatalyst.
Materials:
-
Cp'TiCl₃ derivative (precatalyst)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (cocatalyst)
-
High-purity propylene gas
-
Anhydrous toluene (polymerization solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet is thoroughly dried and purged with nitrogen or argon to establish an inert atmosphere.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is transferred to the reactor via cannula. The desired amount of MAO solution is then added to the toluene and the mixture is stirred and brought to the desired polymerization temperature.
-
Catalyst Activation: In a separate Schlenk flask, the Cp'TiCl₃ precatalyst is dissolved in a small amount of anhydrous toluene. This solution is then transferred to the reactor containing the toluene and MAO mixture. The solution is typically stirred for a short period to allow for the activation of the precatalyst.
-
Polymerization: High-purity propylene gas is then introduced into the reactor at a constant pressure. The polymerization is allowed to proceed for a predetermined time, with the temperature maintained at the setpoint.
-
Quenching and Polymer Isolation: The polymerization is terminated by the addition of methanol. The precipitated polymer is then filtered and washed multiple times with methanol and a dilute hydrochloric acid solution to remove catalyst residues.
-
Drying: The resulting polypropylene is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
13C NMR Analysis for Polypropylene Tacticity
The tacticity of the synthesized polypropylene is determined by 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis focuses on the methyl region of the spectrum, where the chemical shifts of the methyl carbons are sensitive to the stereochemical arrangement of the neighboring monomer units (pentad sequences).[1][2]
Sample Preparation:
-
Approximately 50-100 mg of the polypropylene sample is dissolved in 0.5-1.0 mL of a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene (B33124) or 1,1,2,2-tetrachloroethane-d₂) in an NMR tube.
-
The dissolution is typically carried out at an elevated temperature (e.g., 120-140 °C) to ensure complete dissolution of the polymer.
NMR Measurement:
-
The 13C NMR spectrum is acquired on a high-field NMR spectrometer.
-
A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Key acquisition parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T₁ of the methyl carbons, and broad-band proton decoupling. The use of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can significantly reduce the required relaxation delay.[1]
Data Analysis:
-
The methyl region of the 13C NMR spectrum (typically between 19 and 22 ppm) is integrated.
-
The peaks corresponding to the different pentad sequences (mmmm, mmmr, rmmr, mmrr, mrmr, rrrr, rrrm, mrrm) are assigned based on established chemical shift values.
-
The relative percentage of each pentad is calculated from the integrated peak areas. The isotacticity is typically reported as the percentage of the mmmm pentad.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows in the analysis of polymer tacticity with CpTiCl₃ derivatives.
Figure 1: General experimental workflow for the synthesis and analysis of polypropylene using different Cp'TiCl₃ catalysts.
Figure 2: Relationship between the structure of the cyclopentadienyl ligand and the resulting polypropylene tacticity.
References
Safety Operating Guide
Safe Disposal of Cyclopentadienyltitanium Trichloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), a valuable organotitanium compound, is classified as a corrosive solid that is highly sensitive to moisture and can cause severe skin burns and eye damage.[1][2][3][4] Adherence to proper disposal protocols is crucial to mitigate risks and ensure laboratory safety. This guide provides essential, step-by-step instructions for the deactivation and disposal of CpTiCl₃.
The primary method for neutralizing residual or waste Cyclopentadienyltitanium trichloride involves a controlled quenching process. This procedure deactivates the reactive compound by gradually treating it with reagents of increasing reactivity, typically starting with a less reactive alcohol and concluding with water. This stepwise approach ensures that the exothermic reaction is manageable and prevents uncontrolled releases of heat or hazardous byproducts.
Essential Safety and Handling Information
Prior to initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. The following table summarizes key safety and handling data for this compound.
| Parameter | Value/Instruction | Source(s) |
| Chemical Formula | C₅H₅Cl₃Ti | [3] |
| Appearance | Yellow to orange powder/solid | [3][5] |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive | [1][3][5] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen). Keep container tightly closed. | [6] |
| Incompatible Materials | Water, Strong oxidizing agents | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat. Use a certified respirator if dust is generated. | [4] |
| Emergency Response | In case of skin contact, immediately remove contaminated clothing and rinse skin with water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention. | [1] |
Experimental Protocol: Deactivation and Disposal
This protocol details the step-by-step methodology for the safe quenching of small quantities of this compound in a laboratory setting.
Objective: To safely deactivate residual this compound prior to disposal.
Materials:
-
Waste this compound (solid or as a residue in glassware)
-
Anhydrous inert solvent (e.g., heptane (B126788), toluene, or tetrahydrofuran)
-
Deionized water
-
Appropriate reaction vessel (e.g., three-necked round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel or syringe pump for controlled addition
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice-water bath
-
Appropriate personal protective equipment (PPE)
-
Designated hazardous waste container
Procedure:
-
Preparation and Inerting:
-
Conduct the entire procedure within a certified chemical fume hood.
-
Set up the reaction vessel with a magnetic stir bar, a dropping funnel, and an inlet for inert gas connected to a bubbler.
-
Purge the entire apparatus with an inert gas (nitrogen or argon) to create an anhydrous and oxygen-free atmosphere.
-
-
Dissolution/Suspension:
-
Transfer the waste this compound into the reaction vessel under a positive flow of inert gas.
-
Add a sufficient volume of an anhydrous inert solvent (e.g., heptane or toluene) to create a stirrable slurry or solution. The goal is to disperse the material to facilitate heat dissipation during quenching.
-
-
Cooling:
-
Place the reaction vessel in an ice-water bath and allow the contents to cool to approximately 0°C. Maintain cooling throughout the quenching process.
-
-
Stepwise Quenching:
-
Step 4.1: Isopropanol Addition: Slowly add isopropanol to the stirred suspension via the dropping funnel or a syringe. Control the addition rate to maintain the reaction temperature and avoid excessive gas evolution. Continue adding isopropanol until the exothermic reaction visibly subsides.
-
Step 4.2: Methanol Addition: After the reaction with isopropanol is complete, slowly add methanol. As methanol is more reactive, a secondary, less vigorous reaction may be observed. Add methanol until no further reaction is apparent.
-
Step 4.3: Water Addition: Once the reaction with methanol has ceased, cautiously add deionized water dropwise. This final step ensures the complete hydrolysis of any remaining reactive species.
-
-
Neutralization and Waste Collection:
-
After the addition of water is complete and the reaction has fully subsided, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.
-
The resulting mixture, containing titanium oxides/hydroxides and alcohols, should be neutralized if necessary (check pH) and then transferred to a clearly labeled hazardous waste container.
-
-
Final Disposal:
-
The sealed and labeled hazardous waste container must be disposed of through a licensed waste disposal company, in accordance with all local, regional, and national regulations.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the deactivation and disposal procedure for this compound.
Caption: Workflow for the safe deactivation and disposal of CpTiCl₃.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Page loading... [guidechem.com]
- 3. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Trichloro(cyclopentadienyl)titanium(IV) | C5H5Cl3Ti - Ereztech [ereztech.com]
- 6. 1270-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Personal protective equipment for handling Cyclopentadienyltitanium trichloride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cyclopentadienyltitanium trichloride (B1173362), a corrosive and moisture-sensitive compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Cyclopentadienyltitanium trichloride (CpTiCl₃) is a chemical compound classified as hazardous, primarily causing severe skin burns and eye damage[1][2][3]. It is also noted to be sensitive to moisture[2]. Due to its hazardous nature, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Routine Handling & Synthesis | Chemical safety goggles and a face shield (EN 166 compliant)[4]. | A lab coat, impervious gloves (e.g., nitrile, EN 374 compliant), and full-length clothing to prevent skin exposure[4]. | Work within a certified chemical fume hood or glovebox. Do not breathe dust or vapors[1][5]. |
| Weighing & Transfers (Open Bench) | Chemical safety goggles and a face shield are mandatory[4]. | Impervious gloves and a lab coat. Ensure no skin is exposed[4]. | A NIOSH/MSHA-approved respirator with a P3 (EN 143) cartridge is required to prevent inhalation of dust particles[4]. |
| Spill Cleanup | Chemical safety goggles and a face shield[4]. | Chemical-resistant suit or apron, heavy-duty impervious gloves, and protective boots. | A NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)[5]. |
| Waste Disposal | Chemical safety goggles and a face shield[4]. | Impervious gloves, lab coat, and closed-toe shoes. | To be performed within a chemical fume hood or designated ventilated area. |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, a glovebox, or a closed system with appropriate exhaust ventilation[1][2][5].
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store the compound under an inert atmosphere, such as nitrogen[1][2].
-
Safety Equipment: Ensure that a safety shower and an eyewash station are located in close proximity to the workstation and are readily accessible[1][4][5].
-
Pre-planning: Review the Safety Data Sheet (SDS) before beginning any work. Prepare all necessary equipment and reagents in advance to minimize handling time.
2. Handling and Use Protocol:
-
Avoid Contact: Prevent any contact with skin and eyes[1][2]. Do not breathe in dust, mists, or vapors[1].
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound[2]. Do not eat, drink, or smoke in the laboratory.
-
Transfers: When transferring the solid, use appropriate tools (e.g., spatulas, weighing paper) and techniques to minimize dust generation.
-
Clothing: Immediately remove and launder any contaminated clothing before reuse.
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
Emergency Procedures: Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area[3].
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above for "Spill Cleanup."
-
Containment: Prevent the spilled material from entering drains or waterways[3].
-
Cleanup:
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent (consult the SDS) and cleaning materials. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the incident to the appropriate laboratory or institutional safety officer.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
